m-PEG48-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H197NO48/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h2-98H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWDZRVHWBSGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H197NO48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2145.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG48-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG48-amine, or methoxy-poly(ethylene glycol)48-amine, is a high-molecular-weight, monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern drug delivery and bioconjugation. Its structure features a methoxy (B1213986) group at one terminus and a primary amine at the other, connected by a chain of 48 repeating ethylene (B1197577) glycol units. This heterobifunctional architecture makes it an ideal hydrophilic linker for covalently attaching to biomolecules, nanoparticles, and small-molecule drugs. The extensive PEG chain enhances the solubility, stability, and pharmacokinetic profile of the conjugated entity, making this compound a valuable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
The properties of this compound are primarily dictated by its long polyethylene glycol chain. The following table summarizes its key physicochemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C97H197NO48 | [1][2][3] |
| Molecular Weight | ~2145.6 g/mol | [1][2][3] |
| CAS Number | 32130-27-1 | [1][4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2) | [1][2] |
| Purity | Typically >95% | [2] |
| Storage | -20°C, desiccated | [1] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
Step 1: Azidation of m-PEG48-OH via Mitsunobu Reaction
-
Dissolve m-PEG48-OH (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution while stirring.
-
Slowly add a solution of diphenylphosphoryl azide (B81097) (DPPA) (1.5 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain m-PEG48-azide.
Step 2: Reduction of m-PEG48-azide to this compound
-
Dissolve the m-PEG48-azide from the previous step in a mixture of THF and water.
-
Add an excess of a reducing agent, such as triphenylphosphine or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the azide is fully converted to the amine, as monitored by TLC or LC-MS.
-
If using triphenylphosphine, the triphenylphosphine oxide byproduct can be precipitated and removed by filtration.
-
If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Characterization
The successful synthesis and purity of this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the presence of the terminal amine group and the characteristic repeating ethylene glycol units. The integration of the peaks corresponding to the protons adjacent to the amine group versus the methoxy protons can be used to assess the degree of functionalization.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. The disappearance of the azide peak (around 2100 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) from the primary amine confirm the successful reduction. The prominent C-O-C stretching of the PEG backbone will also be visible.[7][8]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the molecular weight of the final product.
The following diagram illustrates the general workflow for the synthesis and characterization of m-PEG-amine.
Applications in Drug Development
The primary amine group of this compound is nucleophilic and can readily react with various electrophilic functional groups, such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and aldehydes, to form stable amide or imine bonds. This reactivity makes it a versatile tool for bioconjugation.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used as a hydrophilic linker to attach a cytotoxic payload to an antibody. The long PEG chain can improve the solubility of the ADC, reduce aggregation, and potentially shield the payload from premature degradation, thereby improving its pharmacokinetic profile.[9][10]
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates the general mechanism of action for a PROTAC.
Experimental Protocol: General Amide Coupling using this compound
This protocol describes a general procedure for conjugating this compound to a molecule containing a carboxylic acid group, a common step in the synthesis of ADCs and PROTACs.
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add a coupling agent, such as HATU (1.1 equivalents) or a mixture of EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling with this compound:
-
Dissolve this compound (1-1.2 equivalents) in the same anhydrous solvent.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any unreacted activating agents with a small amount of water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel, to yield the desired conjugate.
-
Conclusion
This compound is a highly valuable and versatile tool in the field of drug development and bioconjugation. Its well-defined structure, high hydrophilicity, and reactive terminal amine group make it an excellent choice for a linker in the construction of complex therapeutic modalities like ADCs and PROTACs. The ability of the long PEG chain to improve the physicochemical and pharmacokinetic properties of the conjugated molecules makes this compound a key enabling technology for the development of next-generation targeted therapies. While specific, detailed experimental data for the 48-unit version can be elusive in public literature, the well-established chemistry of PEG derivatives provides a solid foundation for its synthesis and application.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 5. CN108102088A - A kind of preparation method of mono methoxy polyethylene glycol amine - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG48-amine
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)48-amine (m-PEG48-amine), a valuable heterobifunctional linker for researchers, scientists, and professionals in drug development. This document outlines a common and effective multi-step synthesis strategy, detailed purification protocols, and methods for characterization.
Introduction
This compound is a high-molecular-weight, monodisperse poly(ethylene glycol) (PEG) derivative featuring a methoxy (B1213986) group at one terminus and a primary amine at the other. The long, hydrophilic PEG chain (48 ethylene (B1197577) glycol units) imparts favorable properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics when conjugated to therapeutic molecules.[1][2] The terminal amine group provides a reactive handle for covalent attachment to various functional groups, including carboxylic acids and activated esters, making it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[][4][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from the corresponding hydroxyl-terminated m-PEG (m-PEG48-OH). A widely employed and reliable method involves the conversion of the terminal hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the desired primary amine.[6][7][8]
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as a three-step process:
Caption: Three-step synthesis of this compound from m-PEG48-OH.
Experimental Protocols
Step 1: Tosylation of m-PEG48-OH
This step activates the terminal hydroxyl group by converting it to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Materials:
-
m-PEG48-OH (1 equivalent)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N) (10 equivalents)
-
4-Dimethylaminopyridine (DMAP) (10 equivalents)
-
p-Toluenesulfonyl chloride (TsCl) (10 equivalents)
-
Diethyl ether
-
-
Procedure:
-
Dissolve m-PEG48-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine and DMAP to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Step 2: Azidation of m-PEG48-OTs
The tosyl group is displaced by an azide ion in a nucleophilic substitution reaction.
-
Materials:
-
m-PEG48-OTs (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN3) (3 equivalents)
-
Diethyl ether
-
-
Procedure:
-
Dissolve m-PEG48-OTs in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80°C and stir overnight under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Step 3: Reduction of m-PEG48-N3 to this compound
The azide is reduced to a primary amine using a Staudinger reaction.
-
Materials:
-
m-PEG48-N3 (1 equivalent)
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh3) (1.5 equivalents)
-
Water
-
-
Procedure:
-
Dissolve m-PEG48-N3 in THF.
-
Add triphenylphosphine to the solution and stir at room temperature for 4-6 hours.
-
Add water to the reaction mixture and stir at 50°C overnight to hydrolyze the intermediate phosphazene.
-
Monitor the completion of the reaction.
-
Concentrate the solution under reduced pressure.
-
The crude product is then ready for purification.
-
Purification of this compound
Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is often necessary to achieve high purity.
Purification Workflow
A typical purification workflow involves precipitation followed by chromatographic methods.
Caption: A multi-step workflow for the purification of this compound.
Purification Protocols
Protocol 1: Precipitation
This is an effective first step to remove most of the small molecule impurities like triphenylphosphine oxide.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Slowly add the solution to a large volume of cold, stirred diethyl ether.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration or centrifugation.
-
Wash the precipitate with fresh cold diethyl ether.
-
Dry the product under vacuum.
-
Protocol 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume and is useful for removing any remaining low-molecular-weight impurities or unreacted starting materials.[]
-
Typical Conditions:
-
Stationary Phase: Sephadex G-25 or similar.
-
Mobile Phase: Aqueous buffer (e.g., phosphate-buffered saline, PBS) or an organic solvent system.
-
Detection: Refractive Index (RI) or UV (if the PEG is derivatized with a chromophore).
-
Protocol 3: Ion-Exchange Chromatography (IEC)
IEC is a powerful technique to separate the desired primary amine from any remaining uncharged or weakly charged species, such as unreacted m-PEG48-N3 or m-PEG48-OH.[9]
-
Typical Conditions:
-
Stationary Phase: A strong cation-exchange resin (e.g., sulfopropyl-based).
-
Mobile Phase: A buffered solution with an increasing salt gradient (e.g., a gradient of NaCl in a phosphate (B84403) or acetate (B1210297) buffer).
-
Elution: The positively charged this compound will bind to the column at low salt concentrations and can be eluted by increasing the salt concentration.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure and the successful conversion at each step.[10][11][12]
-
m-PEG48-OH: A characteristic signal for the terminal CH₂-OH protons.
-
m-PEG48-OTs: Appearance of aromatic protons from the tosyl group and a downfield shift of the adjacent CH₂ protons.
-
m-PEG48-N3: Disappearance of the tosyl group signals and an upfield shift of the terminal CH₂ protons compared to the tosylate.
-
This compound: Disappearance of the azide-adjacent CH₂ signal and appearance of a new signal for the CH₂-NH₂ protons.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight and assess the polydispersity of the final product. For monodisperse PEGs, a single major peak corresponding to the expected molecular weight should be observed.
Chromatography
High-Performance Liquid Chromatography (HPLC), particularly using SEC or reversed-phase columns, can be used to determine the purity of the final product.[13] A single, sharp peak is indicative of a pure, monodisperse compound.
Data Summary
The following table summarizes the key characteristics of the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Purity Target |
| m-PEG48-OH | C₉₇H₁₉₆O₄₉ | ~2162 | 3.38 (s, 3H, -OCH₃), 3.64 (br s, ~192H, PEG backbone), ~3.7 (t, 2H, -CH₂OH) | >98% |
| m-PEG48-OTs | C₁₀₄H₂₀₂O₅₁S | ~2316 | 2.45 (s, 3H, Ar-CH₃), 3.38 (s, 3H, -OCH₃), 3.64 (br s, ~192H, PEG backbone), 4.16 (t, 2H, -CH₂OTs), 7.35 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H) | >95% |
| m-PEG48-N3 | C₉₇H₁₉₅N₃O₄₈ | ~2187 | 3.38 (s, 3H, -OCH₃), 3.40 (t, 2H, -CH₂N₃), 3.64 (br s, ~192H, PEG backbone) | >95% |
| This compound | C₉₇H₁₉₇NO₄₈ | ~2161 | ~2.85 (t, 2H, -CH₂NH₂), 3.38 (s, 3H, -OCH₃), 3.64 (br s, ~192H, PEG backbone) | >95% |
Conclusion
The synthesis and purification of this compound require a systematic and well-controlled multi-step approach. The protocols outlined in this guide provide a robust framework for obtaining this valuable reagent with high purity. Careful execution of each step and rigorous characterization are essential to ensure the quality and reliability of the final product for its intended applications in research and drug development.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104710605A - Methoxypolyethylene glycol with single-end amino (mPEG-NH2) and preparation method thereof - Google Patents [patents.google.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to m-PEG48-amine: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG48-amine, a high-molecular-weight, amine-terminated polyethylene (B3416737) glycol (PEG) derivative. This document details its physicochemical properties, highlights its critical role in advanced drug delivery systems, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and offers detailed experimental protocols for its application in bioconjugation.
Core Properties of this compound
This compound is a monodisperse PEG linker characterized by a chain of 48 ethylene (B1197577) glycol units, terminating in a methoxy (B1213986) group at one end and a primary amine group at the other. This structure imparts unique properties that are highly valuable in pharmaceutical and biotechnological research.
| Property | Value | Reference |
| Molecular Formula | C97H197NO48 | [1][2] |
| Molecular Weight | 2145.6 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% |
Applications in Drug Development
The primary application of this compound lies in the field of bioconjugation, where it serves as a flexible, hydrophilic spacer arm to connect different molecular entities. Its significant length and hydrophilicity offer several advantages in drug design and delivery.
PEGylation for Enhanced Pharmacokinetics
The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The hydrophilic nature of the PEG chain increases the hydrodynamic volume of the conjugated molecule, which can:
-
Prolong Circulation Half-Life: By increasing the molecule's size, PEGylation can reduce renal clearance, leading to a longer duration of action.
-
Improve Solubility: The high water solubility of the PEG chain can enhance the solubility of hydrophobic drugs, facilitating their administration and bioavailability.
-
Reduce Immunogenicity: The PEG chain can shield the conjugated protein or peptide from the host's immune system, reducing the risk of an immune response.
A Key Component in PROTACs
This compound is increasingly utilized as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[2] A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]
The linker's length and composition are critical for the PROTAC's efficacy. A long and flexible linker like this compound can provide the necessary spatial separation and orientation for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of PROTACs involves co-opting the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The following diagram illustrates the key steps in this process.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
The primary amine group of this compound allows for its conjugation to various molecules through standard amine-reactive chemistries. The following are detailed protocols for common bioconjugation reactions.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following diagram outlines a general workflow.
Caption: A generalized workflow for the synthesis of a PROTAC.
Protocol for Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-Hydroxysuccinimide).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolution of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation of Carboxylic Acid: Add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of this compound: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base and facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then purified using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield the desired PEGylated conjugate.
Protocol for Reaction with an NHS Ester
This protocol details the reaction of this compound with a molecule that has been pre-activated as an NHS ester. This reaction is generally more straightforward as it does not require a separate activation step.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: Dissolve the NHS ester-functionalized molecule (1.0 equivalent) in anhydrous DMF or the chosen reaction buffer. In a separate vial, dissolve this compound (1.1 to 1.5 equivalents) in the same solvent or buffer.
-
Reaction: Add the this compound solution to the NHS ester solution. If using an organic solvent, the addition of a non-nucleophilic base like DIPEA (2.0 equivalents) can be beneficial.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris or an amino acid solution (e.g., glycine) can be added.
-
Purification: The desired product is purified from the reaction mixture using methods such as dialysis (if the conjugate is a large biomolecule), size-exclusion chromatography, or preparative HPLC.
Conclusion
This compound is a versatile and valuable tool in modern drug development and biomedical research. Its well-defined structure, high hydrophilicity, and reactive primary amine group make it an ideal building block for creating advanced therapeutic agents with improved pharmacokinetic profiles and novel mechanisms of action, such as PROTACs. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this powerful PEG linker into their drug design and bioconjugation strategies. As the field of targeted protein degradation and advanced drug delivery continues to evolve, the utility of long-chain, functionalized PEG derivatives like this compound is set to expand further.
References
Navigating the Solubility Landscape of m-PEG48-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG48-amine, a monofunctional polyethylene (B3416737) glycol (PEG) derivative critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document offers available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biochemical and synthetic pathways.
Core Topic: Solubility of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and related methoxy (B1213986) PEG amines. It is important to note that the solubility of polymers can be influenced by factors such as purity, temperature, and the specific isomer distribution.
| Solvent | Concentration (this compound) | Concentration (General mPEG-amine) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | 10 mg/mL | The 10 mM value is specific to this compound.[4] The 10 mg/mL is a general value for various mPEG-amines.[5][6] |
| Water | Not specified | 10 mg/mL | This compound is described as "aqueous soluble" or "soluble in water".[1][7][8] The 10 mg/mL figure is a general value provided for mPEG-amines.[5][6] |
| Chloroform | Not specified | 10 mg/mL | A general solubility value for mPEG-amines.[5][6] |
| Ethanol | Not specified | 10 mg/mL | While one source indicates general mPEG-amines are soluble at 10 mg/mL in ethanol,[6] others suggest that PEG amines are generally "less soluble" in alcohols compared to water or chlorinated solvents.[9] |
Qualitative Solubility Profile
Based on multiple sources, the following qualitative solubility characteristics of this compound and similar PEG-amines can be outlined:
-
High Solubility: Water and aqueous buffers, chloroform, methylene (B1212753) chloride, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[9][10]
-
Lower Solubility: Alcohols (e.g., methanol, ethanol) and toluene.[9][10]
The hydrophilic nature of the extensive polyethylene glycol chain is the primary driver of its solubility in polar solvents.
Experimental Protocols
For researchers requiring precise solubility data in a specific solvent system, direct experimental determination is recommended. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Polymer Solubility by Isothermal Equilibrium
This method is a standard approach to determine the saturation solubility of a polymer in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (as a lyophilized powder)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Volumetric flasks and pipettes
-
Solvent of interest
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the desired solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The solution should have undissolved solid remaining at the bottom.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
Record the mass of the collected filtrate.
-
-
Quantitative Analysis:
-
Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or GC-MS).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent to generate a calibration curve.
-
Analyze the diluted sample and the standards using the chosen analytical method.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The solubility can be expressed in units such as mg/mL, g/L, or molarity.
-
Protocol 2: Synthesis of an Amide-Linked PROTAC using m-PEG-amine
This protocol outlines a general procedure for the synthesis of a PROTAC molecule where m-PEG-amine is used as a linker, connected via amide bonds.
Step 1: Coupling of the First Component (e.g., Target Protein Ligand) to the PEG Linker
Reagents and Materials:
-
Target Protein Ligand with a carboxylic acid group (Component A-COOH) (1.0 eq)
-
m-PEGn-amine (e.g., this compound) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the m-PEGn-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[11]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-OMe.
Step 2: Functionalization of the Second Component (e.g., E3 Ligase Ligand)
-
The E3 ligase ligand would need to be functionalized with a reactive group that can be coupled to the other end of the PEG linker. If starting with a Boc-protected amine on the PEG linker, this would first be deprotected.
Step 3: Final Coupling Reaction
-
The purified Component A-PEGn-OMe would be chemically modified to present a reactive group for coupling with the functionalized E3 ligase ligand. The specific chemistry would depend on the chosen functionalities (e.g., another amide bond formation, click chemistry).
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action for PROTACs and a general experimental workflow for their synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.[12][13][14]
Caption: A typical workflow for the synthesis and evaluation of PROTACs.[11][15]
References
- 1. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]
- 6. nanocs.net [nanocs.net]
- 7. 80506-64-5 CAS MSDS (Methoxypolyethylene glycol amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Methoxypolyethylene glycol amine | 80506-64-5 [chemicalbook.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of the Terminal Amine in m-PEG-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy (B1213986) polyethylene (B3416737) glycol-amine (m-PEG-amine) is a cornerstone of bioconjugation and drug delivery, prized for its ability to enhance the therapeutic properties of molecules and the biocompatibility of materials. The functionality of this heterobifunctional linker hinges on its terminal primary amine group, a reactive nucleophile that serves as a gateway for covalently attaching the hydrophilic and non-immunogenic PEG chain to a vast array of substrates. This technical guide provides a comprehensive exploration of the function of the terminal amine group in m-PEG48-amine, detailing its reaction chemistry, applications, and the methodologies for its use and characterization.
Introduction: The Chemistry of a Versatile Linker
m-PEG-amine is a derivative of polyethylene glycol where one terminus is capped with a chemically inert methoxy group, and the other is functionalized with a primary amine (-NH2). This monofunctional design is critical as it prevents the cross-linking of multiple molecules, a common issue with bifunctional PEGs. The primary amine is a potent nucleophile, readily participating in reactions that form stable covalent bonds. This reactivity is the lynchpin of "PEGylation," the process of attaching PEG chains to molecules or surfaces.
The benefits of PEGylation are well-documented and include:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain can significantly increase the aqueous solubility and stability of hydrophobic drugs or proteins.[1]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein's surface, reducing its recognition by the immune system.[1][2]
-
Prolonged Circulation Time: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, leading to a longer half-life in the body.[3][4]
-
Improved Biocompatibility: When attached to surfaces, the PEG layer creates a "stealth" effect, minimizing non-specific protein adsorption and improving biocompatibility.[5][6]
The versatility of the terminal amine group allows for its application in a wide range of fields, including drug delivery, diagnostics, tissue engineering, and the development of novel therapeutic modalities like PROTACs.
Core Functionality: The Reactive Nature of the Terminal Amine
The terminal primary amine of m-PEG-amine is the reactive handle that enables its diverse applications. Its nucleophilic character allows it to react with a variety of electrophilic functional groups to form stable covalent bonds. The most common and well-characterized reactions are detailed below.
Amide Bond Formation with Carboxylic Acids and Activated Esters
One of the most robust and widely used methods for PEGylation involves the reaction of the terminal amine with carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[7][8] This reaction results in the formation of a highly stable amide bond.[9]
Reaction with NHS Esters: NHS esters are highly reactive towards primary amines at neutral to slightly basic pH (typically 7-9), proceeding efficiently to form a stable amide linkage.[10] This is a favored method for labeling proteins, as the primary amines of lysine (B10760008) residues and the N-terminus are readily available for conjugation.[10]
Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS or sulfo-NHS.[11][12] EDC activates the carboxyl group, which then reacts with the amine to form an amide bond.[12]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titration - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
The Strategic Role of the m-PEG48-amine Spacer in Advanced Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic moieties to delivery vehicles or targeting ligands has revolutionized modern medicine. Central to the success of these complex bioconjugates is the often-underestimated linker that tethers the components. Among the various linker technologies, long-chain polyethylene (B3416737) glycol (PEG) spacers, specifically methoxy-PEG48-amine (m-PEG48-amine), have emerged as a critical tool for optimizing the therapeutic index of advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the multifaceted role of the PEG48 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Physicochemical and Pharmacological Advantages of the PEG48 Spacer
The incorporation of a long, hydrophilic, and flexible PEG48 spacer, which consists of 48 repeating ethylene (B1197577) glycol units, imparts a cascade of beneficial properties to the resulting conjugate. These advantages primarily stem from the unique physicochemical nature of the PEG chain.[1][2]
Key Advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents and small molecule inhibitors are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic PEG48 chain acts as a solubilizing agent, effectively creating a hydration shell around the hydrophobic payload, thereby preventing aggregation and improving overall solubility in aqueous media.[2]
-
Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to extend the systemic circulation time of therapeutic molecules. The hydrodynamic radius of the conjugate is increased by the PEG48 spacer, which reduces renal clearance.[2] This "stealth" effect also shields the conjugate from uptake by the reticuloendothelial system (RES), leading to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).[2][3]
-
Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the surface of the therapeutic protein or payload, reducing the likelihood of an immune response against the conjugate.[4]
-
Optimal Spacing and Flexibility: The 48-unit length of the PEG spacer provides significant distance between the conjugated molecules. This is particularly crucial in applications like PROTACs, where the linker must be long and flexible enough to allow the simultaneous binding of the target protein and an E3 ligase to form a productive ternary complex.[5] In ADCs, the spacer can prevent steric hindrance between the payload and the antibody, preserving the antigen-binding affinity.[6]
Quantitative Impact of PEG Spacer Length on Conjugate Performance
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While data for a PEG48 spacer is not always explicitly available, trends can be extrapolated from studies comparing various PEG lengths.
Table 1: Impact of PEG Spacer Length on Pharmacokinetics of Antibody-Drug Conjugates
| PEG Spacer Length | Clearance Rate | Half-life | Overall Exposure (AUC) | Reference |
| PEG2 | High | Short | Low | [2] |
| PEG4 | Moderate | Moderate | Moderate | [2] |
| PEG8 | Low | Long | High | [2] |
| PEG12 | Low | Long | High | [2] |
| PEG24 | Low | Long | High | [2] |
| PEG48 (extrapolated) | Very Low | Very Long | Very High | N/A |
Note: The data for PEG48 is an extrapolation based on the observed trend that increasing PEG length up to a certain point (often around 8-12 units in the cited study) improves pharmacokinetic parameters. Longer chains like PEG48 are expected to further enhance these properties.
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity and Receptor Binding
| Conjugate Type | PEG Spacer Length | In Vitro Cytotoxicity (IC50) | Receptor Binding Affinity (Kd) | Reference |
| Folate-Liposome | PEG (2000 Da) | Higher IC50 (less potent) | Weaker | [7] |
| Folate-Liposome | PEG (3400 Da) | Lower IC50 (more potent) | Stronger | [7] |
| Folate-Liposome | PEG (5000 Da) | Lowest IC50 (most potent) | Strongest | [7] |
| Bombesin Analog | PEG2 | 3.1 ± 0.2 nM | Not specified | [6] |
| Bombesin Analog | PEG4 | 5.4 ± 0.4 nM | Not specified | [6] |
| Bombesin Analog | PEG6 | 5.8 ± 0.3 nM | Not specified | [6] |
| Bombesin Analog | PEG12 | Higher IC50 (less potent) | Weaker | [6] |
Note: These studies highlight that while longer PEG chains can sometimes lead to a slight decrease in immediate in vitro potency due to steric hindrance, they often enhance in vivo efficacy due to improved pharmacokinetics. The optimal length is dependent on the specific targeting ligand and receptor interaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of conjugates utilizing an this compound spacer.
Synthesis of a PEGylated Conjugate via Amine-Reactive Coupling
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Molecule to be conjugated (containing a carboxylic acid or NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
For carboxylic acid conjugation:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Activation of Carboxylic Acid (if applicable):
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC (or DCC).
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated NHS ester solution (or the commercially available NHS ester) to the this compound solution. A molar excess of the PEG reagent (typically 3-10 fold) is often used to drive the reaction to completion.
-
If starting with a protein in aqueous buffer, slowly add the dissolved and activated PEG-linker to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[]
-
-
Quenching the Reaction: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted PEG and other small molecules by SEC or dialysis.
Characterization of the PEGylated Conjugate
3.2.1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molar mass and degree of PEGylation of the conjugate without relying on column calibration standards.[9][10]
Methodology:
-
System Setup: An SEC column with an appropriate pore size is coupled to a MALS detector, a UV detector, and a refractive index (RI) detector.
-
Sample Analysis: The purified conjugate is injected onto the SEC column.
-
Data Analysis: The ASTRA software package (Wyatt Technology) or similar is used to analyze the data from the three detectors. The software utilizes the known refractive index increments (dn/dc) and UV extinction coefficients of the protein and the PEG to calculate the molar mass of the entire conjugate and the mass contribution of the protein and PEG components at each elution volume. This allows for the determination of the degree of PEGylation.[10]
3.2.2. Hydrophobic Interaction Chromatography (HIC)
HIC can be used to assess the homogeneity of the conjugate and to separate species with different drug-to-antibody ratios (DARs) in ADCs. The addition of the hydrophobic drug increases the retention time on the HIC column, while the hydrophilic PEG spacer decreases it.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic effect of a drug conjugate.[11]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the PEGylated drug, the unconjugated drug, and a vehicle control.
-
Incubation: Incubate the cells for a period that is relevant to the drug's mechanism of action (typically 48-72 hours).
-
Addition of MTT/XTT Reagent: Add MTT or XTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: For MTT, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader. For XTT, the formazan product is water-soluble, and the absorbance can be read directly.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a PEGylated drug conjugate in vivo.[12][13]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that are relevant to the drug's target. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated drug, PEGylated drug conjugate at various doses). Administer the treatments via an appropriate route (e.g., intravenous injection).
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the groups.
-
Visualizing Key Concepts with Graphviz
Experimental Workflow for PEGylated Conjugate Development
Caption: A streamlined workflow for the development and evaluation of a PEGylated drug conjugate.
Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Caption: The targeted delivery and mechanism of action of an ADC.
PROTAC-Mediated Ternary Complex Formation
Caption: The formation of a ternary complex is a key step in PROTAC-mediated protein degradation.
Conclusion
The this compound spacer is a powerful and versatile tool in the arsenal (B13267) of drug development professionals. Its ability to enhance solubility, prolong circulation half-life, and provide optimal spatial orientation for molecular interactions makes it an invaluable component in the design of sophisticated therapeutics like ADCs and PROTACs. The selection of the appropriate spacer length is a critical optimization parameter that requires careful consideration of the specific application and the desired pharmacokinetic and pharmacodynamic profile. Through the systematic application of the experimental protocols outlined in this guide, researchers can rationally design and evaluate next-generation drug conjugates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of m-PEG48-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of m-PEG48-amine in bioconjugation. This compound, a monodisperse methoxy-terminated polyethylene (B3416737) glycol with 48 ethylene (B1197577) glycol units and a terminal primary amine, is a valuable tool for modifying proteins, peptides, and other biomolecules. Its application, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, improving solubility, reducing immunogenicity, and extending their circulatory half-life.[1][2][3][4][5]
Core Mechanism of Action
The core of this compound's utility in bioconjugation lies in the reactivity of its terminal primary amine group (-NH₂). This nucleophilic amine readily participates in covalent bond formation with various electrophilic functional groups present on target biomolecules. The two primary and most widely employed mechanisms are the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, and the coupling with carboxylic acids mediated by carbodiimides.
Reaction with Activated Esters (e.g., NHS Esters)
The reaction of this compound with NHS-activated molecules is a highly efficient and common strategy for bioconjugation.[6] The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[7][8] This reaction is typically carried out in aqueous buffers at a neutral to slightly basic pH (pH 7-9).[7][8][9][10]
dot
Caption: Reaction of this compound with an NHS ester.
Reaction with Carboxylic Acids (EDC/NHS Chemistry)
For biomolecules containing carboxylic acid groups (-COOH), this compound can be conjugated through the formation of an amide bond using a carbodiimide (B86325) coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[9][10] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is unstable in aqueous solutions and can be hydrolyzed.[11][12] To improve conjugation efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) is often included in the reaction.[2][11][12] The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester, which then reacts with this compound as described in the previous section.[2][11][12][13] This two-step process is most efficient when the initial activation with EDC is performed at a slightly acidic pH (4.5-6.0), followed by the addition of the amine at a neutral to slightly basic pH (7.2-7.5).[14][15][16]
dot
Caption: EDC/NHS mediated conjugation of this compound.
Quantitative Data on Conjugation Reactions
The efficiency of bioconjugation reactions involving amine-terminated PEGs is influenced by several factors including the choice of coupling reagents, pH, and reaction time.[4] The following tables summarize typical quantitative data for the primary conjugation chemistries.
Table 1: Typical Yields and Purity for Different Coupling Chemistries
| Coupling Chemistry | Typical Yield | Typical Purity | Notes |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, requires careful pH control.[2] |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, but higher cost.[2] |
| DCC/NHS | > 80% | > 95% | High activation efficiency, but the dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered out.[2] |
Table 2: Reaction Conditions for Amine-PEG Conjugation
| Parameter | Reaction with NHS Esters | Reaction with Carboxylic Acids (EDC/NHS) |
| pH | 7.0 - 9.0[9][17] | Activation: 4.5 - 6.0; Conjugation: 7.2 - 7.5[11][14][15][16] |
| Temperature | Room Temperature or on ice[7] | Room Temperature[11][14][15] |
| Reaction Time | 30 - 60 minutes at RT, 2 hours on ice[7] | Activation: 15 minutes; Conjugation: 2 hours[11][14][15] |
| Solvent | Aqueous buffer (e.g., PBS), may require a co-solvent like DMSO or DMF[6][17] | Aqueous buffer (e.g., MES for activation, PBS for conjugation)[11][14][15] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the two primary reaction mechanisms involving this compound.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Biomolecule
Materials:
-
This compound
-
NHS-activated biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous DMSO or DMF (if needed to dissolve this compound).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-activated biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, dissolve this compound in the reaction buffer or a minimal amount of anhydrous DMSO/DMF. A 10- to 50-fold molar excess of this compound over the biomolecule is commonly used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the biomolecule solution. If a co-solvent is used, ensure its final concentration does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to react with any unreacted NHS-ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from excess this compound and byproducts using SEC or dialysis.
-
-
Characterization:
Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Biomolecule using EDC/NHS
Materials:
-
This compound
-
Carboxylic acid-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0.[11][13]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5.[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[2]
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing biomolecule in the activation buffer.
-
Prepare fresh stock solutions of EDC and NHS in the activation buffer or anhydrous DMSO/DMF.
-
Dissolve this compound in the coupling buffer.
-
-
Activation of Carboxylic Acid:
-
To the biomolecule solution, add a 2- to 5-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[2]
-
-
Conjugation Reaction:
-
Adjust the pH of the activated biomolecule solution to 7.2-7.5 by adding the coupling buffer.
-
Immediately add the this compound solution (typically a 1.1 to 1.5-fold molar excess).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate using SEC or dialysis.
-
-
Characterization:
-
Characterize the purified conjugate as described in Protocol 1.
-
Application Workflow: Antibody-Drug Conjugate (ADC) Development
This compound can be incorporated as a hydrophilic linker in the development of ADCs to improve their pharmacokinetic properties. The general workflow for developing an ADC using a PEG linker is as follows:
dot
Caption: General workflow for ADC development.
This guide provides a foundational understanding of the mechanism and application of this compound in bioconjugation. For specific applications, optimization of the reaction conditions is often necessary to achieve the desired degree of PEGylation while preserving the biological activity of the conjugated molecule.[18]
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. precisepeg.com [precisepeg.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
An In-depth Technical Guide to PEGylation for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This process has been instrumental in enhancing the therapeutic efficacy of numerous protein drugs by improving their pharmacokinetic and pharmacodynamic properties. The addition of the PEG moiety increases the hydrodynamic size of the protein, which in turn reduces its renal clearance and shields it from proteolytic degradation and the host's immune system. These modifications lead to a longer circulating half-life, reduced immunogenicity, and improved stability, ultimately allowing for less frequent dosing and a better safety profile.[1][2][3][4]
This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including common chemical strategies, detailed experimental protocols, methods for characterization, and the impact of this modification on protein therapeutics.
Core Principles and Chemical Strategies
The process of PEGylation involves the activation of a PEG molecule with a reactive functional group that can form a stable covalent bond with a specific functional group on the protein surface. The choice of PEGylation chemistry is critical as it determines the specificity of the attachment and the stability of the resulting conjugate.
First-Generation PEGylation: Non-Specific Modification
Early PEGylation methods, often referred to as "first-generation," typically targeted the most abundant and accessible functional groups on a protein's surface, primarily the ε-amino groups of lysine (B10760008) residues.[2]
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amines under mild pH conditions (typically pH 7-9), forming stable amide bonds.[5] This method is straightforward but can result in a heterogeneous mixture of PEGylated isomers due to the presence of multiple lysine residues on the protein surface.
Second-Generation PEGylation: Site-Specific Modification
To overcome the heterogeneity of first-generation methods, "second-generation" or site-specific PEGylation strategies have been developed. These techniques aim to attach PEG to a single, predetermined site on the protein, resulting in a homogenous product with predictable properties.
-
Maleimide (B117702) Chemistry: This is one of the most common methods for site-specific PEGylation and targets the sulfhydryl group of cysteine residues.[6][] By introducing a unique cysteine residue at a specific location through site-directed mutagenesis, a PEG-maleimide derivative can be selectively conjugated to that site. The reaction between the maleimide and the thiol group forms a stable thioether bond.
-
Aldehyde Chemistry: Reductive amination using PEG-aldehyde can be used for N-terminal specific PEGylation under controlled pH conditions. The aldehyde group reacts with the α-amino group at the N-terminus, which is more nucleophilic at lower pH than the ε-amino groups of lysine residues.
Data Presentation: The Impact of PEGylation on Pharmacokinetics and Pharmacodynamics
The primary goal of PEGylation is to improve the therapeutic profile of a protein. The following tables summarize the quantitative impact of PEGylation on key pharmacokinetic and pharmacodynamic parameters for two major classes of therapeutic proteins: interferons and granulocyte colony-stimulating factor (G-CSF).
| Drug | PEG Moiety | Half-life (t½) | Systemic Clearance | In Vitro Activity | Reference |
| Interferon-alpha | Unmodified | 2-3 hours | 6.6–29.2 L/hr | 100% | [1] |
| Peginterferon alfa-2b | 12 kDa linear PEG | ~40 hours | 0.725 L/hr | Reduced | [1] |
| Peginterferon alfa-2a | 40 kDa branched PEG | ~80 hours | 0.06–0.10 L/hr | Significantly Reduced | [1] |
| Drug | PEG Moiety | Key Efficacy Outcome | Key Safety Outcome | Dosing Frequency | Reference |
| G-CSF (Filgrastim) | Unmodified | Reduction in duration of severe neutropenia | Bone pain | Daily injection | [8][9][10] |
| Peg-G-CSF (Pegfilgrastim) | 20 kDa PEG | Similar reduction in duration of severe neutropenia; significantly lower incidence of febrile neutropenia | Similar incidence of bone pain | Single injection per chemotherapy cycle | [8][9][10][11] |
Experimental Protocols
The following are detailed methodologies for common PEGylation, purification, and characterization experiments.
Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., Lysozyme) using NHS Ester Chemistry
Materials:
-
mPEG-succinimidyl carbonate (mPEG-SC)
-
Phosphate buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Protein Preparation: Dissolve lysozyme in 0.1 M PBS, pH 7.4, to a final concentration of 5 mg/mL.
-
PEGylation Reaction:
-
Immediately before use, dissolve mPEG-SC in the reaction buffer.
-
Add the mPEG-SC solution to the lysozyme solution at a 5:1 molar excess of PEG to protein.
-
Add NaCNBH₃ to a final concentration of 20 mM.
-
Incubate the reaction mixture at 4°C for 18 hours with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM and incubate for 1 hour at room temperature to consume any unreacted mPEG-SC.
-
Purification:
-
Transfer the reaction mixture to a pre-wetted dialysis tube.
-
Dialyze against 0.1 M PBS, pH 7.4, at 4°C with at least three buffer changes over 24 hours to remove unreacted PEG and other small molecules.
-
Protocol 2: Site-Specific PEGylation of a Cysteine-Engineered Antibody Fragment using Maleimide Chemistry
Materials:
-
Cysteine-engineered antibody fragment (Fab')
-
mPEG-maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS containing 1 mM EDTA, pH 7.0
-
Quenching solution (e.g., 100 mM L-cysteine)
Procedure:
-
Antibody Fragment Reduction:
-
Dissolve the Fab' in PBS/EDTA buffer to a concentration of 2 mg/mL.
-
Add a 10-fold molar excess of TCEP to the Fab' solution.
-
Incubate at room temperature for 30 minutes to reduce the interchain disulfide bonds, exposing the engineered cysteine.
-
Remove excess TCEP using a desalting column equilibrated with PBS/EDTA buffer.
-
-
PEGylation Reaction:
-
Immediately add a 5-fold molar excess of mPEG-maleimide to the reduced Fab' solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10 mM to react with any unreacted mPEG-maleimide.
-
Purification: Purify the PEGylated Fab' using size-exclusion or ion-exchange chromatography as described in Protocol 3.
Protocol 3: Purification of Mono-PEGylated Protein by Cation Exchange Chromatography
Materials:
-
PEGylated protein reaction mixture
-
Cation exchange column (e.g., SP Sepharose)
-
Binding buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Elution buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes of binding buffer.
-
Sample Loading: Dilute the PEGylated protein mixture in binding buffer and load it onto the column.
-
Washing: Wash the column with binding buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% elution buffer over 20 column volumes. The un-PEGylated protein will elute first, followed by the mono-PEGylated, di-PEGylated, and higher-order PEGylated species, as the PEG chains shield the positive charges on the protein, leading to weaker binding to the cation exchange resin.[12][13][14][15]
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV spectroscopy to identify and pool the fractions containing the desired mono-PEGylated protein.
Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE and HPLC
SDS-PAGE Analysis:
-
Prepare polyacrylamide gels (e.g., 4-12% gradient gel).
-
Mix the protein samples (unmodified, reaction mixture, and purified fractions) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein bands. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as higher molecular weight bands.
Size-Exclusion HPLC (SEC-HPLC) Analysis:
-
Equilibrate an SEC column with an appropriate mobile phase (e.g., PBS).
-
Inject the protein samples.
-
Monitor the elution profile by UV absorbance at 280 nm. PEGylated proteins will have a shorter retention time than the unmodified protein due to their larger hydrodynamic radius. This method can be used to assess the purity of the PEGylated product and detect any aggregation.
Mandatory Visualizations
Signaling Pathways
PEGylated therapeutics often function by antagonizing specific signaling pathways involved in disease pathogenesis. Below are diagrams of key pathways targeted by such drugs.
Caption: VEGF signaling pathway and the inhibitory action of PEGylated anti-VEGF drugs.
Caption: TNF-α signaling pathway and the inhibitory action of PEGylated anti-TNF-α drugs.
Caption: EGFR signaling pathway, a target for anti-cancer therapies.
Experimental Workflows
Caption: General workflow for protein PEGylation from reaction to characterization.
Caption: Workflow for the comprehensive characterization of PEGylated proteins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 4. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 8. Pegylated granulocyte-colony stimulating factor versus non-pegylated granulocyte-colony stimulating factor for peripheral blood stem cell mobilization: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between a single dose of PEG G-CSF and multiple doses of non-PEG G-CSF: a systematic review and meta-analysis from Clinical Practice Guidelines for the use of G-CSF 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go-jsb.co.uk [go-jsb.co.uk]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Application of Long-Chain PEG Linkers, Featuring m-PEG48-amine, in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2][3] The primary tool in TPD is the Proteolysis Targeting Chimera (PROTAC).
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the poly-ubiquitination of the POI.[6] This ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.[1][7]
The Critical Role of the Linker: A Focus on m-PEG48-amine
The linker is not a passive spacer but a critical determinant of a PROTAC's biological activity and physicochemical properties.[4][8] Its length, composition, and attachment points profoundly influence ternary complex formation, cell permeability, solubility, and pharmacokinetics.[1][9]
Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) chains.[4][10] This compound represents a specific, long-chain, monodisperse PEG linker composed of 48 ethylene (B1197577) glycol units with a terminal amine group for conjugation. While specific data on this compound is often proprietary, its characteristics can be understood through the extensive research on long-chain PEG linkers in PROTAC design.
Key Attributes of Long-Chain PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the repeating ether backbone of PEG can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is a common challenge in their development.[11]
-
Flexibility and Reach: Long, flexible linkers like this compound provide the necessary reach and conformational freedom to span significant distances between the POI and the E3 ligase.[8] This flexibility can be crucial for enabling and stabilizing the formation of a productive ternary complex, especially for challenging targets with deep binding pockets.[3][8]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profiles of drugs. PEG linkers can reduce renal clearance and minimize non-specific binding, contributing to better bioavailability.[9][]
-
Modulation of Permeability: While large molecular size can be detrimental, flexible PEG linkers may adopt folded conformations in nonpolar environments (like a cell membrane) that mask their polar surface area, potentially aiding cell permeability.[13][14]
However, linker design involves a delicate balance. Linkers that are too long can lead to an entropic penalty upon binding or result in non-productive ternary complexes, reducing degradation efficiency.[3][8] Therefore, the optimal linker length must be determined empirically for each specific POI and E3 ligase pair.[8]
Caption: Mechanism of Action for a PROTAC utilizing a long-chain PEG linker.
Quantitative Analysis of PROTACs with PEG Linkers
The efficacy of a PROTAC is quantified by parameters such as DC50 (the concentration that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[2][8] The following tables summarize published data illustrating the impact of PEG linker length on PROTAC performance for various targets. This data provides a framework for understanding the optimization process that would be applied to a PROTAC containing an this compound linker.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [15] Cell Line: MCF7 breast cancer cells
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) |
|---|---|---|
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [15]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Degradation Potency of PI3K/mTOR Dual-Targeting PROTAC (GP262) [16] Cell Line: MDA-MB-231 breast cancer cells
| Target Protein | DC50 (nM) | Dmax (%) |
|---|---|---|
| p110α | 227.4 | 71.3% |
| p110γ | 42.23 | 88.6% |
| mTOR | 45.4 | 74.9% |
These data clearly demonstrate that an optimal linker length is crucial for maximizing degradation potency, with linkers that are too short or too long resulting in reduced efficacy.[15]
Key Experimental Protocols
Validating the activity of a novel PROTAC requires a suite of biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.
Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2][17]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (e.g., containing this compound linker) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).[17]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[2] Add lysis buffer to each well, scrape the cells, and collect the lysate.[2]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.[2] Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[2]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes to denature the proteins.[2][17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17] Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[2] Incubate the membrane with the primary antibody against the POI overnight at 4°C.[2] Wash the membrane three times with TBST.[2] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Wash the membrane again three times with TBST.[2] Apply the chemiluminescent substrate and capture the signal using an imaging system.[2] Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the downstream functional consequence of degrading a target protein, such as inhibiting cell proliferation or inducing apoptosis.[7]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Appropriate cell line and culture medium
-
PROTAC compound and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in opaque-walled 96-well plates and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. Add the diluted compound or vehicle control to the respective wells and incubate for the desired time (e.g., 72 hours).[7]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature.[18][19] Reconstitute the Substrate with the Buffer to create the CellTiter-Glo® Reagent.[18][19]
-
Assay Procedure: Equilibrate the cell plate to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC50 value.[7]
Visualizing Pathways and Workflows
Androgen Receptor (AR) Signaling and PROTAC Intervention
The Androgen Receptor (AR) is a key driver in prostate cancer, and AR-targeting PROTACs are a promising therapeutic strategy to overcome resistance to traditional inhibitors.[6][21][22]
Caption: AR signaling pathway and the intervention point of an AR-targeting PROTAC.
Experimental Workflow for PROTAC Development
The development and validation of a potent and selective PROTAC is an iterative process involving chemical synthesis and biological evaluation.[23][24]
Caption: A typical experimental workflow for PROTAC development and validation.
Conclusion
The linker is a central component in the design of effective PROTACs, and long-chain PEG linkers like this compound offer distinct advantages in modulating solubility, flexibility, and pharmacokinetics. While the precise optimization of linker length and composition remains an empirical challenge, the principles outlined in this guide provide a robust framework for the rational design and evaluation of next-generation protein degraders. Through a systematic workflow of synthesis, quantitative biological assessment, and iterative optimization, researchers can harness the power of TPD to address a wide range of previously "undruggable" targets.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. OUH - Protocols [ous-research.no]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Core of the Chimera: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial chemical linker that connects the two.[3][4] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their profound impact on targeted protein degradation.
The Tripartite Architecture of a PROTAC
A PROTAC's mechanism of action relies on its ability to form a ternary complex, bringing the POI and an E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released to engage in further catalytic cycles of degradation.[6]
The three core components of a PROTAC are:
-
Warhead: A ligand that binds to the protein of interest (POI). The choice of warhead determines the target of the PROTAC.
-
E3 Ligase Ligand (Anchor): A ligand that binds to an E3 ubiquitin ligase. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7]
-
Linker: The chemical moiety that connects the warhead and the E3 ligase ligand. The linker's composition, length, and attachment points are critical for the successful formation of a productive ternary complex.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG48-amine for Nanoparticle Surface Modification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine for improving the in vivo performance of therapeutic and diagnostic agents. This guide focuses on methoxy-PEG48-amine (m-PEG48-amine), a monofunctional PEG derivative with a terminal amine group and a molecular weight of approximately 2145.6 g/mol .[1][2] We will explore the core theory behind its application, detailing the chemical conjugation, its impact on nanoparticle physicochemical properties, and the subsequent biological consequences. This document provides structured quantitative data, detailed experimental protocols, and visual diagrams of key processes to serve as a comprehensive resource for professionals in the field of drug development.
Introduction to Nanoparticle PEGylation: The "Stealth" Effect
When nanoparticles (NPs) are introduced into a biological system, they are rapidly coated by plasma proteins, a process known as opsonization. This protein corona marks the NPs as foreign, leading to their rapid clearance from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[3][4]
PEGylation is the process of grafting PEG chains onto the surface of nanoparticles to prevent this recognition.[5][6] The key attributes that PEG confers are:
-
Steric Hindrance: The highly hydrated and flexible PEG chains form a "cloud" around the nanoparticle, physically preventing proteins from binding to the nanoparticle surface.[3][7]
-
Hydrophilicity: The hydrophilic nature of the PEG chains increases the water solubility of the nanoparticle construct and reduces hydrophobic interactions with blood components.[6][8]
-
Charge Shielding: The PEG layer can mask the surface charge of the core nanoparticle, reducing electrostatic interactions with proteins and cells.[7][9]
These combined effects create "stealth" nanoparticles that can evade the immune system, significantly prolonging their circulation half-life.[3][6] This extended circulation increases the probability of the nanoparticle reaching its intended target, such as a tumor, through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[7][8]
Core Principles of this compound Modification
Properties of this compound
This compound is a heterobifunctional PEG linker. Its key features are:
-
Methoxy (B1213986) (m) Cap: One end is terminated with a chemically inert methoxy group, preventing cross-linking.
-
PEG Chain: It consists of 48 repeating ethylene (B1197577) glycol units, giving it a defined molecular weight and length.[1] This monodispersity is advantageous over traditional polydisperse PEG reagents, providing greater precision in modification.[10]
-
Amine (Amine) Terminus: The other end features a primary amine group (-NH₂), which serves as a reactive handle for covalent conjugation to the nanoparticle surface.[2]
| Property | Value | Reference |
| Molecular Formula | C₉₇H₁₉₇NO₄₈ | [1] |
| Molecular Weight | 2145.6 g/mol | [1][2] |
| Reactive Group | Primary Amine (-NH₂) | [2] |
Conjugation Chemistry: Amide Bond Formation
The most common strategy for attaching this compound to a nanoparticle is through the formation of a stable amide bond. This requires the nanoparticle surface to possess carboxyl (-COOH) functional groups. The reaction is typically a two-step process mediated by carbodiimide (B86325) chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
-
Activation: EDC reacts with the carboxyl groups on the nanoparticle to form a highly reactive O-acylisourea intermediate.
-
Stabilization & Coupling: This intermediate is susceptible to hydrolysis. Sulfo-NHS is added to react with the intermediate, forming a more stable sulfo-NHS ester. This ester-activated surface is then ready to react with the primary amine of this compound, forming a covalent amide linkage and releasing the sulfo-NHS leaving group.[11][12]
Impact of PEG Surface Density: "Mushroom" vs. "Brush" Conformation
The density of PEG chains on the nanoparticle surface is a critical parameter that dictates their conformation and, consequently, their biological efficacy.[9]
-
Mushroom Regime: At low grafting densities, the PEG chains are far apart and adopt a relaxed, mushroom-like coiled conformation.
-
Brush Regime: As the grafting density increases, steric repulsion forces the PEG chains to extend away from the surface in a more rigid, brush-like conformation.[13]
The dense brush conformation is generally more effective at preventing protein adsorption and subsequent MPS uptake than the mushroom conformation.[9][14]
Quantitative Impact on Nanoparticle Properties
PEGylation predictably alters the physicochemical properties of nanoparticles. The most common changes are an increase in hydrodynamic diameter (Dₕ) and a shift in the zeta potential (ζ) towards neutrality.
Table 1: Effect of PEGylation on Hydrodynamic Diameter
| Nanoparticle System | Initial Dₕ (nm) | Dₕ after PEGylation (nm) | Reference |
| Itraconazole-loaded NPs | 253 | 286 | [9] |
| BSA Nanoparticles | ~180 (unmodified) | 217 | [15] |
| PEG-PCL NPs (PEG5K) | 120.2 | N/A (baseline) | [16] |
| Amine/PEG-PCL NPs (PEG5K) | 114.3 | N/A (baseline) | [16] |
| Magnetic Nanoparticles | ~8 (core) | 184 | [17][18] |
Table 2: Effect of PEGylation on Zeta Potential
| Nanoparticle System | Initial ζ (mV) | ζ after PEGylation (mV) | Reference |
| Itraconazole-loaded NPs | -30.1 | -18.6 | [9] |
| BSA Nanoparticles | -31.7 | -14.0 | [15] |
| Amine-PCL NPs | +31.4 | +10.4 (with PEG5K) | [16] |
| PEG-PCL NPs | -12.4 | N/A (baseline) | [16] |
Table 3: Examples of Quantified PEG Surface Density
| Nanoparticle System | PEG Conformation | PEG Density (chains/nm²) | Quantification Method | Reference |
| Gold Nanocubes (50 nm) | Brush | 1.33 (for PEG5000) | Fluorescamine Assay | [19] |
| PRINT Hydrogel NPs | Mushroom | 0.028 ± 0.002 | Fluorescence | [14] |
| PRINT Hydrogel NPs | Brush | 0.083 ± 0.006 | Fluorescence | [14] |
Experimental Protocols
Protocol for PEGylation of Carboxylated Nanoparticles
This protocol is adapted from standard EDC/sulfo-NHS coupling procedures.[11][12]
Materials:
-
Nanoparticles with carboxyl surface groups (e.g., 5 mg/mL)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5-6
-
Coupling Buffer: PBS or 50 mM Borate Buffer, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., centrifuge for pelleting or dialysis membrane)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Prepare a stock solution of this compound in Coupling Buffer.
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in Activation Buffer.
-
Add EDC and sulfo-NHS solution to the nanoparticle suspension. A typical molar excess is 50-100 fold over the available carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
To remove unreacted EDC and sulfo-NHS, centrifuge the nanoparticles (if they pellet effectively) and redisperse the pellet in Coupling Buffer. Repeat this wash step twice. Alternatively, use a dialysis or tangential flow filtration system with the Coupling Buffer.
-
-
PEG Coupling Reaction:
-
Add the this compound solution to the washed, activated nanoparticles. The molar ratio of PEG to nanoparticle can be varied to control the surface density.[14]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to the reaction mixture to deactivate any remaining sulfo-NHS esters. Incubate for 15 minutes.
-
-
Final Purification:
-
Purify the PEGylated nanoparticles from excess PEG and reaction byproducts using repeated centrifugation/resuspension cycles, dialysis, or size exclusion chromatography.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS).
-
Protocol for Characterization
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (both pre- and post-PEGylation) in an appropriate buffer (e.g., 10 mM NaCl or PBS).
-
Measure the hydrodynamic diameter (Dₕ), Polydispersity Index (PDI), and zeta potential (ζ) using a Zetasizer or similar instrument.[20][21]
-
A successful PEGylation is indicated by an increased Dₕ and a ζ value closer to neutral.[9][15]
-
2. Quantification of Surface PEG Density:
-
Technique: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD). This is a robust quantitative method.[22][23]
-
Procedure (Displacement Method):
-
Incubate a known amount of PEGylated gold or other metallic nanoparticles with a displacing agent like dithiothreitol (B142953) (DTT) to cleave the PEG from the surface.[23]
-
Centrifuge to pellet the DTT-coated nanoparticles.
-
Analyze the supernatant using Reversed-Phase HPLC (RP-HPLC). The dissociated PEG can be separated from excess DTT.
-
Quantify the PEG concentration in the supernatant using a CAD detector against a standard curve of known this compound concentrations.
-
Calculate the number of PEG chains per nanoparticle based on the initial nanoparticle concentration and surface area.[14][19]
-
Biological Consequences of this compound Modification
Mechanisms of Immune Evasion and Cellular Uptake
The primary biological consequence of PEGylation is the significant reduction in opsonization and subsequent uptake by the mononuclear phagocyte system.[4][5] This "stealth" characteristic is the foundation of its utility in drug delivery.
However, PEGylation does not completely abolish cellular interactions. The uptake of PEGylated nanoparticles is often dependent on the cell type and the specific properties of the nanoparticle construct (size, charge, PEG density).[24][25] While uptake by macrophages is generally reduced, uptake by other cell types, including cancer cells, can still occur, albeit often at a slower rate than their non-PEGylated counterparts.[25][26]
Cellular entry for PEGylated nanoparticles primarily occurs through various endocytic pathways:
The dominant pathway can be influenced by particle size and the residual surface properties after PEGylation.[4][20]
Conclusion
This compound is a precise and effective tool for the surface modification of nanoparticles. Its defined length and reactive amine group allow for controlled, covalent conjugation, primarily through robust EDC/sulfo-NHS chemistry. The resulting PEG layer fundamentally alters the nanoparticle's physicochemical properties, leading to an increased hydrodynamic diameter and a more neutral surface charge. These changes create a "stealth" particle that can successfully evade rapid clearance by the immune system. By understanding the core principles of conjugation chemistry, the influence of PEG surface density, and the resulting biological interactions, researchers and drug development professionals can effectively leverage this compound to design advanced nanocarriers with improved stability, prolonged circulation, and enhanced therapeutic potential.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. atlantis-press.com [atlantis-press.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
The Crucial Bridge: A Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][] The linchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that covalently connects the antibody and the payload.[][5][] The linker's design is a critical determinant of an ADC's safety, efficacy, and pharmacokinetic profile, as it must maintain a delicate balance between stability in systemic circulation and controlled payload release at the tumor site.[2][7][][9] This technical guide delves into the fundamental principles of ADC linkers, exploring their classification, mechanisms of action, and the experimental methodologies used for their evaluation.
The Dual Mandate of the ADC Linker: Stability and Release
An ideal ADC linker must fulfill two seemingly contradictory roles: it must be highly stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity and reduced therapeutic efficacy.[2][5][7][10] Conversely, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the payload in its active form.[2][10][11] This dual requirement has driven the development of a diverse array of linker technologies, broadly categorized into two main classes: cleavable and non-cleavable linkers.[1][][10]
Classification of ADC Linkers
The choice between a cleavable and non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action and therapeutic properties.[12]
Cleavable Linkers: Environmentally-Responsive Release
Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the target tumor cell or the tumor microenvironment.[1][13] This targeted release mechanism can also lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, thereby enhancing the therapeutic effect.[13] More than 80% of clinically approved ADCs utilize cleavable linkers.[7] There are three primary strategies for cleavage:
-
Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][14] Dipeptide linkers, like the widely used valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are prime examples.[10][] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, have also been successfully employed and may offer greater stability in the bloodstream.[10]
-
pH-Sensitive (Acid-Cleavable) Linkers: These linkers utilize acid-labile chemical bonds, such as hydrazones, that are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[5][13][14] However, some early hydrazone linkers exhibited poor plasma stability.[]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione (B108866), which is found at significantly higher levels inside cells (1-10 mM) compared to the plasma.[14] To improve their stability in circulation, steric hindrance can be introduced near the disulfide bond, for example, by adding methyl groups.[14]
Non-Cleavable Linkers: A Reliance on Antibody Degradation
In contrast to their cleavable counterparts, non-cleavable linkers form a stable covalent bond, typically a thioether, between the antibody and the payload.[1][16] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody-linker-payload complex within the lysosome.[1][10][13] This process releases the payload with the linker and a residual amino acid still attached.[7] A key advantage of this approach is the enhanced plasma stability and potentially a wider therapeutic window due to a lower risk of off-target toxicity.[13][17] However, the payload must retain its cytotoxic activity with the linker and amino acid remnant attached.[7] The classic example of a non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5][7]
Quantitative Comparison of Linker Properties
The selection of a linker is guided by quantitative data on its stability and payload release kinetics. The following table summarizes key parameters for different linker types.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t½) | Payload Release Trigger | Key Examples | Approved ADCs |
| Cleavable | |||||
| Peptide (Val-Cit) | Enzymatic (Cathepsin B) | Generally stable | High lysosomal protease concentration | Valine-Citrulline | Adcetris® (Brentuximab Vedotin) |
| Peptide (Val-Ala) | Enzymatic (Cathepsin B) | Similar to Val-Cit | High lysosomal protease concentration | Valine-Alanine | Polivy® (Polatuzumab Vedotin) |
| Peptide (GGFG) | Enzymatic (Cathepsin B) | Potentially more stable than dipeptides | High lysosomal protease concentration | Gly-Gly-Phe-Gly | Enhertu® (Trastuzumab Deruxtecan) |
| Hydrazone | Acid Hydrolysis | Variable; e.g., Sacituzumab govitecan t½ ≈ 36 h[7] | Low pH of endosomes/lysosomes | Hydrazone | Mylotarg® (Gemtuzumab Ozogamicin) |
| Disulfide | Reduction | Generally stable; can be engineered for varying stability | High intracellular glutathione concentration | SPP, SPDB | Besponsa® (Inotuzumab Ozogamicin) |
| Non-Cleavable | |||||
| Thioether (SMCC) | Antibody Degradation | Highly stable | Complete lysosomal proteolysis | SMCC | Kadcyla® (Ado-Trastuzumab Emtansine) |
Experimental Protocols for Linker Evaluation
Rigorous experimental evaluation is essential to characterize the performance of an ADC linker. The following are key assays employed in linker development:
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C over a time course (e.g., 0, 6, 24, 48, 96 hours).
-
At each time point, quench the reaction and precipitate plasma proteins.
-
Analyze the supernatant for the presence of the released payload and its metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the amount of intact ADC remaining at each time point, often by affinity capture followed by LC-MS analysis.
-
Calculate the half-life (t½) of the ADC in plasma.
Lysosomal Stability and Payload Release Assay
Objective: To assess the efficiency of payload release from the ADC in a simulated lysosomal environment.
Methodology:
-
Prepare a lysosomal fraction from cultured cells or liver tissue.
-
Incubate the ADC with the lysosomal extract at 37°C and a pH of approximately 4.8.
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Determine the rate and extent of payload release.
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Plate cancer cells (both target antigen-positive and -negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for a period of 72 to 120 hours.
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound to determine its potency and specificity.
Visualizing ADC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in ADC linker technology.
Caption: Internalization and payload release pathway for an ADC with a cleavable linker.
Caption: Internalization and payload release pathway for an ADC with a non-cleavable linker.
Caption: A typical experimental workflow for the evaluation and selection of ADC linkers.
Conclusion
The linker is a pivotal component of an ADC, dictating its therapeutic index by modulating the fine balance between systemic stability and targeted payload delivery.[7][9] The choice between cleavable and non-cleavable strategies depends on the specific target, the nature of the payload, and the desired mechanism of action. As our understanding of tumor biology and linker chemistry deepens, novel linker technologies continue to emerge, promising to further enhance the precision and power of antibody-drug conjugates in the fight against cancer.[7][14] Rigorous and systematic evaluation using the experimental protocols outlined in this guide is paramount to advancing the most promising candidates to the clinic.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 16. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 17. creativepegworks.com [creativepegworks.com]
m-PEG48-amine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling procedures for m-PEG48-amine, a high-molecular-weight, amine-terminated polyethylene (B3416737) glycol (PEG) derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from commercially available product information and leverages safety data from a structurally similar, shorter-chain molecule, Methyl-PEG4-Amine, to provide a comprehensive understanding of potential hazards and safe handling practices.
Product Identification and Properties
This compound is a hydrophilic, amine-terminated PEG linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its long, flexible PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [2][5] |
| Synonyms | Amino-PEG48-methoxy | N/A |
| CAS Number | 2416858-25-6 | [4][5] |
| Molecular Formula | C₉₇H₁₉₇NO₄₈ | [2][4][5] |
| Molecular Weight | 2145.6 g/mol | [2][4][5] |
| Purity | >96% | [5] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and most organic solvents | [2] |
Hazard Identification and Safety Precautions
Potential Health Effects: [6]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
Table 2: Hazard and Precautionary Statements (Based on Methyl-PEG4-Amine SDS)
| Category | Statement | Reference |
| OSHA Hazards | No known OSHA hazards for Methyl-PEG4-Amine | [6] |
| Potential Health Effects | May be harmful if inhaled, ingested, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [6] |
| First Aid Measures | Move to fresh air if inhaled. Rinse mouth with water if ingested. Wash off with soap and plenty of water upon skin contact. Flush eyes with water as a precaution. | [6] |
| Fire-fighting Measures | Use carbon dioxide, dry chemical extinguisher, water spray, fog, or foam. | [6] |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. | [6] |
Handling, Storage, and Personal Protective Equipment
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Keep away from sources of ignition.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep container tightly closed.
-
Recommended storage temperature is -20°C.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate standards.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Wash and dry hands.
-
Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Experimental Protocols and Methodologies
While specific experimental protocols for the safety assessment of this compound are not publicly available, general procedures for handling PEGylated compounds in a research setting are applicable. When conjugating this compound to a target molecule, the reaction is typically carried out in a non-amine-containing buffer at a pH of 7-9, such as phosphate-buffered saline (PBS).[7] The amine group of this compound can react with carboxylic acids or activated NHS esters.[2][8][9]
Caption: General workflow for bioconjugation using this compound.
Spill and Emergency Procedures
In the event of a spill or accidental release, the following procedures should be followed, based on recommendations for similar chemical compounds.[6]
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, sweep up carefully to avoid creating dust.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Caption: Logical flow for responding to a chemical spill.
First Aid Measures: [6]
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
In all cases of exposure, seek medical attention if symptoms persist.
Toxicology and Ecotoxicity
There is no specific toxicological or ecotoxicological data available for this compound. However, polyethylene glycols are generally considered to have low toxicity. The primary concerns are related to the amine functionality, which can cause irritation.
Table 3: Toxicological Information (Based on Methyl-PEG4-Amine SDS)
| Effect | Description | Reference |
| Acute Toxicity | No data available | [6] |
| Skin Corrosion/Irritation | May cause skin irritation | [6] |
| Eye Damage/Irritation | May cause eye irritation | [6] |
| Respiratory/Skin Sensitization | No data available | [6] |
| Germ Cell Mutagenicity | No data available | [6] |
| Carcinogenicity | No data available | [6] |
| Reproductive Toxicity | No data available | [6] |
| Specific Target Organ Toxicity | No data available | [6] |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
This technical guide is intended to provide a framework for the safe handling of this compound in a research environment. It is imperative that all users consult available safety data, exercise caution, and adhere to established laboratory safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. precisepeg.com [precisepeg.com]
- 6. peptide.com [peptide.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 9. m-PEG12-amine, 1977493-48-3 | BroadPharm [broadpharm.com]
A Technical Guide to High-Purity m-PEG48-amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of high-purity m-PEG48-amine, a critical reagent in modern bioconjugation and drug delivery systems. We will explore its commercial availability, key quality attributes, and detailed protocols for its application, empowering researchers to leverage this versatile molecule for enhanced therapeutic design.
Introduction to this compound
Methoxy-polyethylene glycol-amine (m-PEG-amine) is a heterobifunctional linker characterized by a methoxy (B1213986) cap at one end and a reactive primary amine group at the other. The polyethylene (B3416737) glycol (PEG) backbone is a hydrophilic, biocompatible, and non-immunogenic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The process, known as PEGylation, can enhance drug stability, increase solubility, and reduce renal clearance, thereby extending circulation half-life.[1][2]
The this compound variant, with its 48 repeating ethylene (B1197577) oxide units, offers a specific linker length that can be crucial for optimizing the biological activity and efficacy of complex modalities like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][] The primary amine group serves as a versatile reactive handle, most commonly targeting activated carboxylic acids (like N-hydroxysuccinimide esters) to form stable amide bonds.[5][6]
Commercial Suppliers and Specifications
The selection of a high-purity this compound supplier is a critical first step in any research and development workflow. Purity and low polydispersity are paramount to ensure batch-to-batch consistency and predictable conjugation outcomes. Below is a summary of commercially available this compound and related products from various suppliers. While some suppliers list this compound as a stock item, major PEG manufacturers like JenKem Technology and Creative PEGWorks offer extensive custom synthesis services for specific PEG derivatives.[7][8]
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity | CAS Number | Notes |
| BroadPharm | This compound | BP-22583 | 2145.6 | >97% | 32130-27-1 | Stock item.[9][10] |
| Precise PEG | This compound | AG-1018 | 2145.6 | >96% | 2416858-25-6 | Stock item for research purposes.[11] |
| CP Lab Safety | mPEG48-NH2 | - | 2145.58 | >95% | 32130-27-1 | Stock item.[12] |
| MedChemExpress | This compound | HY-140230 | 2145.6 | Not specified | 2416858-25-6 | Marketed as a PROTAC linker.[5][13] |
| Immunomart | This compound | HY-140230 | 2145.6 | Not specified | Not specified | Marketed as a PROTAC linker.[3] |
| JenKem Technology | Methoxy PEG Amine | Custom | Varies | ≥95% Substitution | Varies | Offers a wide range of m-PEG-Amine products and GMP-grade custom synthesis.[3][7][14] |
| Creative PEGWorks | mPEG-Amine | Custom | Varies | PDI: 1.02-1.05 | Varies | Offers a wide range of m-PEG-Amine products and custom synthesis.[12][15] |
Key Experimental Protocols
The primary utility of this compound lies in its ability to covalently attach to biomolecules or small molecules. Below are detailed protocols for common conjugation and characterization procedures.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Protein
This protocol describes the covalent attachment of this compound to a protein that has been activated with an N-Hydroxysuccinimide (NHS) ester. The reaction targets primary amines on the PEG linker, forming a stable amide bond.
Materials:
-
Protein-NHS Ester conjugate
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[5][16]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.[11]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[16]
-
Dissolve the protein-NHS ester in the Reaction Buffer to a final concentration of 1-10 mg/mL.[17]
-
Immediately before use, dissolve the this compound in the Reaction Buffer. Do not prepare stock solutions for long-term storage as the amine can degrade.[16]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove the excess, unreacted this compound and quenching reagents by either dialysis against PBS or by using size-exclusion chromatography (SEC).
-
-
Characterization:
Protocol 2: EDC/NHS Coupling of a Carboxylic Acid to this compound
This protocol is for conjugating a molecule containing a carboxylic acid group to this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS chemistry.
Materials:
-
Molecule with a terminal carboxylic acid (-COOH)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (EDAC) and NHS (or Sulfo-NHS)
-
Quenching Solution: 2-Mercaptoethanol or DTT.[6]
-
Purification system (SEC or HPLC)
Procedure:
-
Carboxylic Acid Activation:
-
Conjugation to PEG-Amine:
-
Dissolve the this compound in the Coupling Buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any remaining EDC by adding a thiol-containing compound like 2-mercaptoethanol.
-
Purify the final PEGylated conjugate using HPLC or SEC to remove unreacted starting materials and byproducts.
-
Visualizing Experimental Workflows
Diagrams created using Graphviz provide clear, logical representations of complex experimental processes.
Caption: General workflow for conjugating an NHS-activated molecule with this compound.
Caption: A modular approach for synthesizing a PROTAC using m-PEG-amine as a linker.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Linear Amine PEG Derivatives from JenKem Technology [jenkemusa.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. Activated PEGs for Amine PEGylation from JenKem Technology [jenkemusa.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Methoxy PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for m-PEG48-amine Conjugation to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of methoxy-poly(ethylene glycol)-amine with a chain length of 48 PEG units (m-PEG48-amine) to molecules or surfaces bearing carboxyl groups. The primary method described utilizes the widely adopted carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3][4][5][6] This process, often referred to as PEGylation, is a critical technique in drug delivery and development for enhancing the therapeutic potential of peptides, proteins, and nanoparticles. Benefits of PEGylation include increased water solubility, prolonged circulation half-life, and reduced immunogenicity of the conjugated molecule.[7][8][][10]
The following sections detail the chemical principles, a comprehensive experimental protocol, and methods for the purification and characterization of the resulting PEGylated conjugate.
Principle of EDC/NHS-Mediated Amine-Carboxyl Conjugation
The conjugation of this compound to a carboxyl group is typically achieved through a two-step process facilitated by EDC and NHS (or sulfo-NHS).[4] This method is favored as it minimizes the self-polymerization of molecules that contain both amine and carboxyl groups.[4]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This activation step is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.
-
Formation of a Stable NHS-Ester: To increase the stability of the activated intermediate and improve conjugation efficiency, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS-ester, which is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[1][3]
-
Amine Coupling: The NHS-ester then readily reacts with the primary amine group of the this compound, forming a stable amide bond and releasing NHS or sulfo-NHS.[11] This coupling reaction is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[11]
The overall reaction is considered a "zero-length" crosslinking process because no part of the EDC or NHS molecules is incorporated into the final conjugate.[1]
Experimental Protocols
This section outlines a general two-step protocol for the conjugation of this compound to a carboxyl-containing molecule (e.g., a protein, peptide, or functionalized nanoparticle). Optimization may be required depending on the specific properties of the molecule being conjugated.
Materials and Reagents
| Reagent/Material | Specifications |
| Molecule with Carboxyl Groups | Target protein, peptide, or nanoparticle |
| This compound | High-purity reagent |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade |
| NHS or Sulfo-NHS | High-purity reagent |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0 |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Quenching Solution | 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5 |
| Purification System | Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) |
| Characterization Equipment | SDS-PAGE, Mass Spectrometry, HPLC |
Protocol Steps
Step 1: Activation of Carboxyl Groups
-
Dissolve the carboxyl-containing molecule in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use. A common starting point is a final concentration of 2-10 mM EDC and 5-25 mM NHS/sulfo-NHS.
-
Add the EDC and NHS/sulfo-NHS solutions to the solution of the carboxyl-containing molecule.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[4]
Step 2: Conjugation with this compound
-
Immediately following the activation step, the pH of the reaction mixture should be adjusted to 7.2-8.0 using the Coupling Buffer. Alternatively, the activated molecule can be purified from excess EDC and NHS using a desalting column and then resuspended in the Coupling Buffer.
-
Dissolve the this compound in the Coupling Buffer. The molar ratio of this compound to the carboxyl-containing molecule should be optimized, but a starting point of 10- to 50-fold molar excess of the PEG reagent is often used to favor the desired conjugation.[1]
-
Add the this compound solution to the activated molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
Step 3: Quenching the Reaction
-
To stop the reaction and quench any remaining active NHS-esters, add the Quenching Solution to the reaction mixture.[4] A final concentration of 20-50 mM is typically sufficient.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 4: Purification of the PEGylated Conjugate
-
The PEGylated conjugate must be purified from unreacted PEG, excess reagents, and any byproducts.[]
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated conjugate from smaller unreacted molecules based on their hydrodynamic radius.[][12]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on differences in their surface charge, which is often altered by PEGylation.[7][8][]
-
Other techniques such as Hydrophobic Interaction Chromatography (HIC) may also be employed for purification.[8][12]
Step 5: Characterization of the Conjugate
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after PEGylation.[12]
-
HPLC: High-performance liquid chromatography, particularly reverse-phase or size-exclusion HPLC, can be used to assess the purity of the conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This can confirm the successful conjugation and determine the number of PEG chains attached to the molecule.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the this compound conjugation protocol. These values should be optimized for each specific application.
| Parameter | Recommended Range | Rationale |
| Activation pH | 5.0 - 6.0 | Optimal for EDC-mediated carboxyl activation. |
| Coupling pH | 7.2 - 8.0 | Favors the reaction between the NHS-ester and primary amines.[11] |
| EDC Concentration | 2 - 10 mM | Molar excess to ensure efficient activation of carboxyl groups. |
| NHS/sulfo-NHS Concentration | 5 - 25 mM | Molar excess over EDC to efficiently form the stable NHS-ester. |
| This compound Molar Excess | 10 - 50 fold | Drives the reaction towards the formation of the desired conjugate.[1] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester at room temperature.[4] |
| Coupling Time | 2 hours to overnight | Allows for efficient conjugation of the PEG-amine.[4] |
| Quenching Time | 15 - 30 minutes | Ensures all reactive groups are deactivated. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation to carboxyl groups.
Chemical Reaction Pathway
Caption: EDC/NHS mediated amide bond formation pathway.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. encapsula.com [encapsula.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Using m-PEG48-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2]
This document provides a detailed guide for the synthesis of PROTACs utilizing m-PEG48-amine, a long-chain monofunctional PEG linker with a terminal amine group. The incorporation of a long PEG chain like this compound can significantly enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, although optimization of linker length is crucial for achieving potent and selective protein degradation.[3][4] These notes will cover the general principles, detailed experimental protocols, data presentation, and visualization of key processes involved in the synthesis and evaluation of PROTACs featuring an this compound linker.
General Principles of PROTAC Synthesis with this compound
The synthesis of PROTACs with this compound is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule. This involves the individual synthesis or acquisition of the POI ligand (warhead), the E3 ligase ligand, and the this compound linker, followed by their sequential coupling. The primary chemical reaction for incorporating this compound is amide bond formation , where the terminal amine of the PEG linker reacts with a carboxylic acid on either the POI ligand or the E3 ligase ligand.
Key Synthetic Strategies:
-
Amide Bond Formation: This is the most common method for incorporating the this compound linker. The reaction is typically facilitated by standard peptide coupling reagents.[5]
-
Sequential Synthesis: To avoid unwanted side reactions and simplify purification, the synthesis is usually carried out in a stepwise manner. For instance, the this compound can first be coupled to the E3 ligase ligand, and the resulting conjugate is then purified before being reacted with the POI ligand.
Data Presentation
The following tables summarize representative quantitative data for PROTACs with varying PEG linker lengths. While specific data for this compound is limited in publicly available literature, these tables illustrate the expected trends in physicochemical properties and biological activity when employing a long-chain PEG linker.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| PROTAC Linker | Molecular Weight (Da) | Calculated LogP (cLogP) | Polar Surface Area (Ų) |
| PEG4 | ~800 | 3.2 | 180 |
| PEG12 | ~1200 | 2.1 | 250 |
| This compound | ~2200 | -0.5 | >500 |
Data is illustrative and extrapolated based on trends observed in literature for varying PEG linker lengths.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of a Hypothetical PROTAC
| PROTAC Linker | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PEG4 | 50 | 95 | 1.5 |
| PEG12 | 25 | 98 | 2.5 |
| This compound | 100 | 85 | 1.0 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line and target-dependent. Permeability data is illustrative and based on general trends. Excessively long linkers may lead to decreased efficacy due to factors like the "hook effect" or suboptimal ternary complex formation.[6][7]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC with this compound
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound, followed by coupling to a carboxylic acid-functionalized POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand with this compound
Reagents and Materials:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (E3 Ligase Ligand-PEG48-NH2) by preparative HPLC to obtain the desired conjugate.
Step 2: Amide Coupling of E3 Ligase Ligand-PEG48-NH2 with POI Ligand
Reagents and Materials:
-
E3 Ligase Ligand-PEG48-NH2 (from Step 1) (1.0 eq)
-
POI Ligand-COOH (e.g., JQ1 derivative) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the POI Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of E3 Ligase Ligand-PEG48-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Characterization of the Final PROTAC
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized PROTAC.
-
Method: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination of the large PROTAC molecule.[8]
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Inject the sample into the LC-MS system. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the PROTAC and the presence of the PEG linker.
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Preparation: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The characteristic broad signal of the ethylene (B1197577) glycol repeats in the ¹H NMR spectrum (around 3.6 ppm) will confirm the presence of the PEG chain.[9]
Protocol 3: Evaluation of PROTAC Activity
1. Western Blotting for Protein Degradation:
-
Objective: To quantify the degradation of the target protein induced by the PROTAC.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[2]
2. Ternary Complex Formation Assay (e.g., TR-FRET):
-
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials: Purified recombinant POI protein (labeled with a FRET donor), purified recombinant E3 ligase complex (labeled with a FRET acceptor), and the synthesized PROTAC.
-
Procedure: In a microplate, add the labeled proteins and a serial dilution of the PROTAC. Incubate to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).[6]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation with a long PEG linker.
Caption: Workflow for this compound PROTAC synthesis and evaluation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimizing the Conjugation of m-PEG48-amine with NHS Esters
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination using m-PEG48-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This process can improve solubility, extend the in vivo half-life, reduce immunogenicity, and increase the stability of the conjugated molecule. Reductive amination is a robust and widely utilized method for PEGylation, creating a stable secondary amine linkage between the PEG moiety and the target molecule.
This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-amine with 48 repeating ethylene (B1197577) glycol units (m-PEG48-amine) to molecules containing a carbonyl group (aldehyde or ketone) via reductive amination. This process involves the formation of a Schiff base between the primary amine of this compound and a carbonyl group on the target molecule, which is subsequently reduced to a stable and irreversible secondary amine bond.
Reaction Principle
The reductive amination using this compound is a two-step, one-pot reaction:
-
Schiff Base Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone on the target molecule. This is followed by the elimination of a water molecule to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions.
-
Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond (C=N) to a stable secondary amine linkage (C-N). Sodium cyanoborohydride is the preferred reducing agent as it is stable at the optimal pH for Schiff base formation and selectively reduces the imine in the presence of the more stable carbonyl group of the starting material.[1]
Quantitative Data Summary
The efficiency of the reductive amination reaction is influenced by several key parameters, including pH, the molar ratio of reactants, and the concentration of the reducing agent. The following tables provide a summary of typical starting conditions for the PEGylation of a carbonyl-containing molecule with this compound. Optimization may be required for specific target molecules.
Table 1: Effect of pH on Reductive Amination Efficiency
| pH | Estimated Conjugation Efficiency (%) | Remarks |
| 5.5 | 65-75 | Favors Schiff base formation, but the reaction rate may be slower. |
| 6.5 | 85-95 | Often optimal for balancing Schiff base formation and amine stability. |
| 7.5 | 80-90 | Higher reactivity of the amine, but potential for competing hydrolysis of the Schiff base increases. |
Table 2: Effect of Molar Ratio of this compound to Carbonyl-containing Molecule on Conjugation Efficiency
| Molar Ratio (this compound : Molecule) | Estimated Conjugation Efficiency (%) | Remarks |
| 5:1 | 70-80 | A good starting point for initial trials and to minimize the use of excess PEG reagent. |
| 10:1 | 85-95 | Often used to drive the reaction towards completion for mono-PEGylation. |
| 20:1 | >95 | May be necessary for less reactive carbonyl groups but increases the need for efficient purification of unreacted PEG. |
Table 3: Recommended Sodium Cyanoborohydride (NaBH₃CN) Concentration
| Parameter | Recommended Value | Remarks |
| Final Concentration | 20-50 mM | Ensures efficient reduction of the Schiff base. A fresh solution should always be prepared. |
| Molar excess over this compound | 1.5:1 to 5:1 | A molar excess of the reducing agent relative to the PEG-amine is recommended to ensure complete reduction.[2] |
Experimental Protocols
This section provides a detailed methodology for the reductive amination of a carbonyl-containing molecule with this compound.
Materials
-
This compound
-
Carbonyl-containing target molecule (protein, peptide, or small molecule)
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5 (or other non-amine containing buffer)
-
This compound Solution: Dissolve this compound in the Reaction Buffer to the desired concentration immediately before use.
-
Reducing Agent Solution: Freshly prepare a 5 M solution of sodium cyanoborohydride (NaBH₃CN) in 1 N NaOH. Caution: Sodium cyanoborohydride is highly toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Purification equipment: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
Analytical equipment: HPLC, SDS-PAGE, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Protocol for Reductive Amination
-
Preparation of the Target Molecule:
-
Dissolve the carbonyl-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the this compound in the reaction.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the freshly prepared this compound solution to the target molecule solution. A 5 to 20-fold molar excess is a recommended starting range.
-
Gently mix the solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring to facilitate Schiff base formation.
-
-
Reduction:
-
Add the freshly prepared 5 M sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted carbonyl groups on the target molecule, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Purification of the PEGylated Conjugate
The high molecular weight of the this compound conjugate facilitates its separation from unreacted low molecular weight molecules. However, separating the PEGylated product from unreacted this compound can be challenging due to their similar sizes.
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins.[]
-
Select a column with an appropriate molecular weight cutoff to separate the higher molecular weight conjugate from the smaller unreacted target molecule and quenching reagents.
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength for other molecules.
-
Collect the fractions containing the purified conjugate.
-
-
Ion-Exchange Chromatography (IEX): This technique can be effective if the PEGylation alters the overall charge of the target molecule.[]
-
The shielding of charged groups on the protein surface by the PEG chain can be exploited to separate PEGylated species from the un-PEGylated form.
-
Characterization of the Conjugate
-
SDS-PAGE: For protein conjugates, SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[4]
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to confirm the mass of the conjugate and determine the degree of PEGylation.[4] Characterizing high molecular weight PEG conjugates by mass spectrometry can be challenging due to the heterogeneity of the PEG and the complexity of the resulting spectra.[5][6][7]
Visualizations
Reductive Amination Reaction Pathway
Caption: General reaction scheme for reductive amination.
Experimental Workflow for PEGylation
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Covalent Attachment of m-PEG48-Amine to a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to enhanced solubility, extended circulation half-life, reduced renal clearance, and decreased immunogenicity by masking epitopes.[1]
These application notes provide a detailed protocol for the covalent conjugation of a monofunctional, amine-terminated PEG (m-PEG48-amine) to a peptide. The described method focuses on forming a stable amide bond between the primary amine of the this compound and a carboxylic acid group on the peptide. These target carboxylic acid groups can be the C-terminus of the peptide or the side chains of acidic amino acid residues, such as aspartic acid (Asp) and glutamic acid (Glu).[2][3]
The conjugation chemistry detailed herein employs a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS). This two-step, one-pot reaction is a robust and efficient method for forming stable amide linkages.[1]
Principle of the Reaction
The conjugation of this compound to a peptide's carboxylic acid is achieved through a two-step carbodiimide-mediated reaction:
-
Activation of the Peptide's Carboxyl Group: EDC activates a carboxyl group on the peptide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]
-
Formation of a Stable NHS-Ester and Amine Coupling: NHS is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate is then susceptible to nucleophilic attack by the primary amine of the this compound, resulting in the formation of a stable amide bond and the release of NHS. The addition of NHS enhances the efficiency of the coupling reaction and minimizes side reactions.[1]
Chemical Reaction Pathway
The overall chemical transformation is depicted in the following diagram:
Figure 1: Two-step reaction for conjugating this compound to a peptide's carboxyl group.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the PEGylation of a peptide with this compound using EDC/NHS chemistry. Note that actual results will vary depending on the specific peptide sequence, its solubility, and the scale of the reaction. Optimization of these parameters is recommended for each new peptide.
| Parameter | Typical Value/Range | Notes |
| Reactant Concentrations & Ratios | ||
| Peptide Concentration | 1-5 mg/mL | Dependent on the solubility of the peptide in the chosen buffer. |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2 : 5 | This is a common starting point for optimization.[1] |
| Molar Ratio (Peptide:this compound) | 1 : 20 | A molar excess of the PEG-amine helps to drive the reaction to completion.[1] |
| Reaction Conditions | ||
| Activation Buffer & pH | 0.1 M MES, pH 5.5-6.0 | EDC-mediated activation is most efficient at a slightly acidic pH.[4][5] |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation Buffer & pH | 1X PBS, pH 7.2-7.5 | The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH.[1][4] |
| Conjugation Time | 2 hours to overnight | At room temperature. Longer reaction times may be needed for reactions conducted at 4°C.[1] |
| Expected Outcomes | ||
| Post-Purification Yield | 40-70% | Highly dependent on the peptide sequence, reaction scale, and purification efficiency.[1] |
| Post-Purification Purity | >95% | As determined by analytical RP-HPLC.[1] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Peptide containing at least one carboxylic acid group (C-terminus, Asp, or Glu).
-
This compound.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.
-
Solvents for purification (e.g., Acetonitrile, Trifluoroacetic acid (TFA), Water).
-
-
Equipment:
-
pH meter.
-
Magnetic stirrer and stir bars.
-
Reaction vials.
-
Analytical balance.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Lyophilizer.
-
Experimental Workflow
Figure 2: General experimental workflow for peptide PEGylation.
Step-by-Step Conjugation Protocol
-
Preparation of Reactants:
-
Dissolve the peptide in the Activation Buffer to the desired concentration (e.g., 1-5 mg/mL). Ensure the peptide is fully dissolved.
-
Prepare stock solutions of EDC and NHS in the Activation Buffer.
-
Dissolve the this compound in the Conjugation Buffer.
-
-
Activation of Peptide Carboxyl Groups:
-
To the dissolved peptide solution, add the EDC and NHS stock solutions. A common starting molar ratio is 1:2:5 (Peptide:EDC:NHS).[1]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Immediately following the activation step, add the dissolved this compound to the activated peptide solution. A 10- to 50-fold molar excess of the PEG-amine is recommended.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the necessary volume of Conjugation Buffer or a dilute base.
-
Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. For temperature-sensitive peptides, the reaction can be performed at 4°C, which may require a longer incubation time.[1]
-
-
Quenching the Reaction:
-
(Optional but recommended) Stop the reaction by adding a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 20-50 mM. This will react with any remaining NHS-activated carboxyl groups.
-
Incubate for an additional 15-30 minutes.
-
Purification Protocol
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying the PEGylated peptide from unreacted peptide, excess PEG-amine, and reaction byproducts.[]
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure:
-
Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
Inject the mixture onto the C18 column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
The PEGylated peptide is typically more hydrophobic and will elute later than the unreacted, more polar peptide.[1]
-
Collect fractions and analyze them for the presence of the desired product.
-
-
Characterization Protocol
-
Purity Analysis (Analytical RP-HPLC):
-
Analyze the purified fractions using a similar RP-HPLC method as for purification, but with a faster gradient to assess purity. The goal is to obtain a single, sharp peak corresponding to the PEGylated peptide.
-
-
Mass Spectrometry:
-
Confirm the identity of the PEGylated peptide by determining its molecular weight. MALDI-TOF or ESI-MS are suitable techniques. The observed mass should correspond to the mass of the peptide plus the mass of the m-PEG48 moiety.
-
-
Lyophilization:
-
Pool the pure fractions containing the desired PEGylated peptide and lyophilize to obtain a stable, dry powder.
-
Troubleshooting
-
Low Yield:
-
Cause: Inefficient activation or conjugation.
-
Solution: Optimize the molar ratios of EDC, NHS, and this compound. Ensure the pH for both activation and conjugation steps is optimal. Check the activity of the EDC, as it can hydrolyze over time.
-
-
Multiple PEGylation Products:
-
Cause: The peptide has multiple carboxylic acid groups (e.g., C-terminus, Asp, and Glu residues).
-
Solution: If site-specific PEGylation is desired, peptide design with protecting groups for certain carboxylates may be necessary. Purification by ion-exchange chromatography (IEX) might help separate species with different numbers of attached PEG chains.
-
-
Unreacted Peptide Remains:
-
Cause: Incomplete reaction.
-
Solution: Increase the molar excess of this compound and/or extend the reaction time.
-
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound to a peptide sequence. By carefully controlling reaction conditions and employing effective purification and characterization techniques, researchers can generate high-purity PEGylated peptides for a wide range of applications in drug development and biomedical research.
References
Application Notes and Protocols for the Development of Antibody-Drug Conjugates Using m-PEG48-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting these two components is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. Long-chain polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG48-amine, have emerged as a valuable tool in ADC development. The extensive PEG chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads, prolong circulation half-life, and potentially enable higher drug-to-antibody ratios (DAR) without compromising the physicochemical properties of the conjugate.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound for the development of ADCs. Detailed protocols for conjugation, characterization, and evaluation are provided, along with a summary of expected quantitative data based on trends observed with long-chain PEG linkers.
The Role of this compound in ADC Development
The primary amine group of this compound allows for its versatile incorporation into ADC design, typically through a two-step lysine (B10760008) conjugation strategy.[4][5] In this approach, the amine group of the PEG linker is first reacted with a payload that has been activated, for example with an N-hydroxysuccinimide (NHS) ester. The other end of the PEG linker is then activated (e.g., the terminal methoxy (B1213986) group can be replaced with a functional group like a carboxylic acid, which is then converted to an NHS ester) to react with the lysine residues on the antibody. This method offers a straightforward way to incorporate a long, hydrophilic spacer between the antibody and the cytotoxic drug.
Key Advantages of Using a Long-Chain PEG Linker like this compound:
-
Improved Hydrophilicity and Reduced Aggregation: The long PEG chain imparts a hydrophilic shield, counteracting the hydrophobicity of many potent payloads and reducing the propensity for ADC aggregation, a critical quality attribute for manufacturability and safety.[1][6]
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius conferred by the PEG chain can lead to reduced renal clearance and a prolonged plasma half-life, allowing for greater tumor accumulation.[7][8]
-
Potential for Higher Drug-to-Antibody Ratios (DAR): By mitigating the negative impacts of high drug loading, such as aggregation and rapid clearance, long-chain PEG linkers may enable the development of ADCs with higher DARs, potentially leading to enhanced efficacy.[9]
Data Presentation: Impact of PEG Linker Length on ADC Properties
The following tables summarize the general trends observed with increasing PEG linker length on key ADC parameters. While specific data for this compound is limited in publicly available literature, the expected performance is extrapolated based on these trends. It is crucial to empirically determine these values for each specific ADC construct.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| PEG Linker Length | Typical Average DAR Achieved | In Vitro Cytotoxicity (IC50) | Reference |
| No PEG | 2-4 | Baseline | [2] |
| PEG4 | 3-5 | Generally maintained | [2] |
| PEG8 | 4-6 | Generally maintained | [7] |
| PEG12 | 4-7 | Generally maintained | [2] |
| PEG24 | 6-8 | May slightly decrease | [6] |
| This compound (Expected) | ≥ 8 | Likely maintained or slightly decreased | Extrapolated |
Table 2: Effect of PEG Linker Length on Pharmacokinetic (PK) Parameters
| PEG Linker Length | Plasma Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| No PEG | Baseline | Baseline | Baseline | [7] |
| PEG4 | Increased | Decreased | Increased | [10] |
| PEG8 | Further Increased | Further Decreased | Further Increased | [7][10] |
| PEG12 | Significantly Increased | Significantly Decreased | Significantly Increased | [10] |
| PEG24 | Substantially Increased | Substantially Decreased | Substantially Increased | [6] |
| This compound (Expected) | Expected to be the longest | Expected to be the lowest | Expected to be the highest | Extrapolated |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | Tumor Growth Inhibition (TGI) | Reference |
| No PEG | Baseline | [11] |
| PEG4 | Improved | [11] |
| PEG8 | Further Improved | [11] |
| PEG12 | Significantly Improved | [11] |
| PEG24 | Potentially Further Improved | [11] |
| This compound (Expected) | Potentially highest efficacy due to optimal exposure | Extrapolated |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Two-Step Lysine Conjugation of a Cytotoxic Payload to a Monoclonal Antibody using this compound
This protocol describes a general method for conjugating a cytotoxic drug to a monoclonal antibody (mAb) via its lysine residues using this compound as a linker. This is a two-step process: first, the payload is conjugated to the this compound, and second, the resulting drug-PEG linker is activated and conjugated to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Amicon® Ultra centrifugal filter units for buffer exchange
Step 1: Synthesis of the Drug-PEG48-amine Conjugate
-
Activation of the Cytotoxic Drug:
-
Dissolve the carboxylic acid-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS or Sulfo-NHS (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution to the activated drug solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the drug-PEG48-amine conjugate by reverse-phase HPLC and lyophilize to obtain a solid.
-
Step 2: Conjugation of the Drug-PEG48-amine to the Antibody
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the mAb into the conjugation buffer using a centrifugal filter unit.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Activation of the Drug-PEG48-amine Conjugate:
-
The terminal end of the PEG chain on the drug-PEG48-amine conjugate needs to be a reactive group for antibody conjugation (e.g., an NHS ester). If the this compound used has a terminal methoxy group, it will need to be chemically modified to a carboxylic acid and then activated to an NHS ester in a separate synthesis campaign prior to this step.
-
Assuming a drug-PEG48-NHS ester is prepared, dissolve it in DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated drug-PEG48-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or HIC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Characterization of the this compound ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Elute the ADC using a decreasing salt gradient.
-
Monitor the absorbance at 280 nm.
-
The different peaks correspond to ADCs with different DARs (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR.[12]
-
2. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Method:
-
Use an SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8).
-
Monitor the absorbance at 280 nm.
-
The main peak represents the monomeric ADC, while earlier eluting peaks correspond to aggregates.[13]
-
3. In Vitro Cytotoxicity Assay
-
Principle: This assay determines the potency of the ADC in killing target cancer cells.
-
Method:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
After cell attachment, treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Plot the cell viability against the ADC concentration and determine the IC50 (the concentration that inhibits cell growth by 50%).[3]
-
4. In Vivo Efficacy Study in a Xenograft Model
-
Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Method:
-
Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI).[11][14]
-
5. Pharmacokinetic (PK) Study
-
Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
-
Method:
-
Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[7][10]
-
Conclusion
The use of this compound as a linker in ADC development offers a promising strategy to improve the therapeutic index of these targeted therapies. The long, hydrophilic PEG chain can enhance the physicochemical properties and pharmacokinetic profile of ADCs, potentially allowing for higher drug loading and improved in vivo efficacy. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate novel ADCs incorporating this advanced linker technology. It is imperative to perform thorough characterization and optimization for each specific antibody-drug combination to realize the full potential of this approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of tumor growth by poly(ethylene glycol) derivatives of anti-ErbB2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Anti-Tumor Activity of Polypeptide HM-3 Modified by Different Polyethylene Glycols (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG48-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the systemic circulation time, improve stability, and reduce non-specific protein adsorption of therapeutic and diagnostic nanoparticles.[1][2] This document provides detailed application notes and protocols for the covalent conjugation of methoxy-PEG48-amine (m-PEG48-amine) onto nanoparticles with surface carboxyl groups.
The primary method described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. This two-step process activates the carboxyl groups on the nanoparticle surface to form a more stable and reactive sulfo-NHS ester, which then readily reacts with the primary amine of the this compound to form a stable amide bond.[3] This method is favored for its efficiency and water-solubility, minimizing nanoparticle aggregation and preserving the bioactivity of conjugated molecules.[4]
These protocols are designed to be adaptable for various nanoparticle platforms, including but not limited to polymeric nanoparticles (e.g., PLGA), silica (B1680970) nanoparticles, and quantum dots, that possess or have been modified to present surface carboxyl functionalities.
Data Presentation: Expected Physicochemical Changes
Successful functionalization of nanoparticles with this compound will result in significant changes to their physicochemical properties. The following tables summarize the expected quantitative changes that should be assessed to confirm successful conjugation.
Table 1: Expected Changes in Hydrodynamic Diameter (Dн) and Polydispersity Index (PDI)
| Nanoparticle Type | Before Functionalization (Dн, nm) | After Functionalization with this compound (Dн, nm) | Expected Change in PDI | Reference |
| Carboxylated PLGA NPs | 120 - 160 | 130 - 180 | Minimal increase (<0.1) | [5] |
| Carboxylated Silica NPs | 80 - 120 | 90 - 140 | Minimal increase (<0.1) | [6] |
| Carboxylated Gold NPs | 30 - 60 | 40 - 75 | Minimal increase (<0.1) | [7] |
Table 2: Expected Changes in Zeta Potential (ζ)
| Nanoparticle Type | Before Functionalization (ζ, mV) | After Functionalization with this compound (ζ, mV) | Rationale for Change | Reference |
| Carboxylated PLGA NPs | -20 to -40 | -5 to -15 | Shielding of negative carboxyl groups by the neutral PEG layer. | [2] |
| Carboxylated Silica NPs | -30 to -50 | -10 to -20 | Shielding of negative silanol (B1196071) and carboxyl groups. | [6] |
| Carboxylated Gold NPs | -25 to -45 | -5 to -15 | Neutralization of surface charge by the PEG corona. | [7] |
Experimental Workflow and Methodologies
The overall workflow for the functionalization of carboxylated nanoparticles with this compound is depicted below. This process begins with the preparation and characterization of the initial carboxylated nanoparticles, followed by the two-step conjugation reaction, and concludes with the purification and characterization of the final PEGylated product.
Caption: Workflow for this compound conjugation to carboxylated nanoparticles.
Materials and Reagents
-
Carboxylated Nanoparticles (e.g., PLGA, Silica, etc.)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.05 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M Borate buffer, pH 8.0
-
Quenching Solution: 1 M Hydroxylamine in Coupling Buffer, or 1 M Tris buffer, pH 8.0
-
Washing Buffer: Deionized water or PBS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving this compound if necessary)
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific nanoparticle systems.
Step 1: Preparation of Reagents
-
Equilibrate EDC, sulfo-NHS, and this compound to room temperature before use.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.[3] A typical starting concentration is 10 mg/mL for both.
-
Dissolve this compound in Coupling Buffer. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMF or DMSO and then diluted in Coupling Buffer.
Step 2: Activation of Nanoparticle Carboxyl Groups
-
Disperse the carboxylated nanoparticles in Activation Buffer at a known concentration (e.g., 1-10 mg/mL).
-
To the nanoparticle suspension, add the freshly prepared EDC solution followed by the sulfo-NHS solution. The molar ratio of EDC and sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker). This reaction forms the semi-stable sulfo-NHS ester on the nanoparticle surface.[8]
Step 3: Purification of Activated Nanoparticles
-
To remove excess EDC and sulfo-NHS, centrifuge the activated nanoparticle suspension. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in cold Coupling Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the activating agents.
Step 4: Conjugation with this compound
-
After the final wash, resuspend the activated nanoparticle pellet in the desired volume of Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 100-fold molar excess of this compound relative to the nanoparticles' surface carboxyl groups is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of the primary amine with the sulfo-NHS ester is most efficient at a pH between 7 and 8.[8]
Step 5: Quenching of Unreacted Sites
-
To quench the reaction and cap any unreacted sulfo-NHS esters, add the Quenching Solution to the reaction mixture.
-
Incubate for 30 minutes at room temperature with gentle mixing.[3]
Step 6: Purification of PEGylated Nanoparticles
-
Purify the this compound functionalized nanoparticles from excess PEG and quenching reagents. This can be achieved through several rounds of centrifugation and resuspension in Washing Buffer, or by dialysis against deionized water or PBS using an appropriate molecular weight cutoff (MWCO) dialysis membrane.
Step 7: Characterization of Functionalized Nanoparticles
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to confirm an increase in size and assess the colloidal stability of the nanoparticles.
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A successful PEGylation should result in a significant reduction in the negative surface charge, bringing the zeta potential closer to neutrality.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface chemistry of the nanoparticles. The appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks (around 1650 cm⁻¹) can confirm successful conjugation.[6]
-
Transmission Electron Microscopy (TEM): Visualize the morphology and confirm the absence of significant aggregation after functionalization.[6]
-
Quantitative Analysis (Optional): Techniques like HPLC or NMR can be employed for a more precise quantification of the PEG density on the nanoparticle surface.[9][10]
Signaling Pathways and Applications
The successful functionalization of nanoparticles with this compound does not directly activate a specific signaling pathway but rather modifies the nanoparticle's interaction with the biological environment, which in turn influences downstream cellular events.
Caption: Mechanism of improved bioavailability of PEGylated nanoparticles.
By creating a hydrophilic and neutral surface layer, this compound functionalization leads to:
-
Reduced Opsonization: The PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream. This "stealth" effect prevents recognition and uptake by phagocytic cells of the reticuloendothelial system (RES), such as macrophages.
-
Prolonged Circulation Time: By evading the RES, the nanoparticles remain in systemic circulation for a longer duration, increasing the probability of reaching the target tissue.
-
Enhanced Permeation and Retention (EPR) Effect: For applications in oncology, the prolonged circulation time allows the nanoparticles to preferentially accumulate in tumor tissues through the EPR effect, which is characterized by leaky vasculature and poor lymphatic drainage.
These modifications are crucial for improving the efficacy of nanoparticle-based drug delivery systems, enabling targeted delivery of therapeutic agents and enhancing the signal-to-noise ratio in diagnostic imaging applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with m-PEG48-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein. This bioconjugation technique is a cornerstone in drug development and research, offering a multitude of benefits to enhance the therapeutic and diagnostic potential of proteins. The attachment of a hydrophilic and flexible polymer like m-PEG48-amine can significantly alter the physicochemical properties of a protein, leading to an improved pharmacokinetic and pharmacodynamic profile.
Key advantages of protein PEGylation include:
-
Increased Serum Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its clearance by the kidneys, prolonging its circulation time in the bloodstream.[1]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, making it less likely to be recognized by the immune system and reducing the risk of an immune response.[1][2]
-
Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes, increasing their stability in biological environments.
-
Improved Solubility: For hydrophobic proteins, the addition of the highly soluble PEG polymer can significantly enhance their solubility in aqueous solutions.[1]
This document provides detailed protocols and application notes for the covalent labeling of proteins with this compound, a monodispersed PEG linker with a terminal amine group. The primary method described is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to couple the amine group of the PEG to the carboxyl groups of the protein.
Principle of EDC/NHS-Mediated Amine Coupling
The conjugation of this compound to a protein is achieved by activating the carboxyl groups (on the side chains of aspartic and glutamic acid residues) of the protein using EDC in the presence of NHS. This two-step process forms a stable amide bond between the protein and the amine-terminated PEG.
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive and unstable O-acylisourea intermediate.[3][4]
-
Formation of a Semi-Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This enhances the efficiency of the conjugation reaction by reducing the hydrolysis of the activated carboxyl group.[3][4]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of the this compound then attacks the NHS ester, displacing the NHS and forming a stable amide bond, thus covalently linking the PEG to the protein.
This method provides a robust and efficient way to achieve controlled PEGylation of proteins at their carboxyl residues.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
Spectrophotometer for concentration determination
-
SDS-PAGE system for analysis
Protocol 1: Two-Step EDC/NHS Coupling for Protein PEGylation
This protocol is designed for the controlled PEGylation of a protein with this compound.
1. Preparation of Reagents:
-
Protein Solution: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Activation Buffer. Ensure the buffer is free of any extraneous amine or carboxyl-containing compounds.
-
This compound Solution: Immediately before use, dissolve the this compound in the Coupling Buffer to a final concentration of 10-50 mM.
-
EDC/NHS Solution: Immediately before use, prepare a 10-fold molar excess of EDC and NHS in the Activation Buffer.
2. Activation of Protein Carboxyl Groups:
-
Add the freshly prepared EDC/NHS solution to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation with this compound:
-
Immediately after the activation step, perform a buffer exchange using a desalting column or dialysis to remove excess EDC and NHS and replace the Activation Buffer with the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A molar excess of 10-50 fold of this compound over the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the PEGylated Protein:
-
Remove unreacted this compound and reaction byproducts by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
6. Characterization of the PEGylated Protein:
-
Degree of PEGylation: Determine the extent of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC analysis.
-
Protein Concentration: Determine the final concentration of the PEGylated protein using a standard protein assay (e.g., BCA assay).
-
Biological Activity: Perform a relevant bioassay to confirm that the PEGylated protein retains its biological function.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[3] |
| Coupling pH | 7.0 - 8.0 | Optimal for the reaction of the NHS-ester with the amine.[5] |
| Molar Ratio (EDC:NHS) | 1:1 to 1:1.5 | A slight excess of NHS can improve the stability of the active intermediate. |
| Molar Excess (EDC/NHS to Protein-COOH) | 2 - 10 fold | Higher excess can increase activation but also risk of side reactions. |
| Molar Excess (this compound to Protein) | 10 - 50 fold | The optimal ratio should be determined empirically. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | Longer times at lower temperatures can minimize protein degradation. |
| Quenching Reagent | 1 M Tris or Glycine | Effectively stops the reaction by consuming unreacted NHS esters. |
Visualization of Workflows and Pathways
Application in Signaling Pathway Analysis: The JAK/STAT Pathway
PEGylated proteins, particularly cytokines and growth factors, are valuable tools for studying and modulating cellular signaling pathways. For example, PEGylated granulocyte colony-stimulating factor (G-CSF) has been shown to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6] The extended half-life of the PEGylated G-CSF allows for sustained activation of the pathway, which can be advantageous for both therapeutic applications and for studying the long-term effects of pathway activation.
The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[7] The binding of a cytokine, such as G-CSF, to its receptor on the cell surface initiates a series of phosphorylation events that ultimately lead to the transcription of target genes.
By using a PEGylated version of a signaling protein, researchers can investigate the downstream effects of sustained pathway activation, providing insights into gene regulation, cell fate decisions, and the development of therapeutic strategies that leverage prolonged signaling.
References
- 1. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Pegylated recombinant human granulocyte colony-stimulating factor enhances radiotherapy completion and safety in concurrent chemoradiotherapy for cervical cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG48-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG48-amine is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group and a methoxy (B1213986) cap at the other end. With its 48 repeating units of ethylene (B1197577) glycol, it offers a substantial hydrophilic chain, making it a valuable tool in the development of targeted drug delivery systems. The primary amine serves as a reactive handle for conjugation to various molecules and nanoparticle surfaces, while the PEG chain imparts "stealth" properties, enhancing systemic circulation time and improving therapeutic outcomes.
This document provides detailed application notes and generalized protocols for the use of this compound and similar long-chain amine-terminated PEGs in the development of targeted drug delivery systems. While specific experimental data for this compound is limited in publicly available research, the principles and methodologies outlined here are based on established practices for PEGylation in drug delivery and provide a strong foundation for its application.
Key Applications of this compound in Targeted Drug Delivery
The unique properties of this compound make it suitable for a range of applications in drug delivery, primarily centered around improving the pharmacokinetic profile and enabling targeted delivery of therapeutic agents.
-
Surface Modification of Nanoparticles: The terminal amine group of this compound can be covalently conjugated to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) that have been functionalized with reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. This process, known as PEGylation, creates a hydrophilic shield around the nanoparticle.[1][2]
-
Prolonged Systemic Circulation: The PEG shield sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[3] This "stealth" effect significantly prolongs the circulation half-life of the drug delivery system, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[3]
-
PROTAC Linker: this compound can be used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary spatial separation and solubility for the two active ends of the PROTAC molecule.
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs when conjugated directly or as part of a nanoparticle formulation. It also enhances the colloidal stability of nanoparticle suspensions, preventing aggregation.[3]
Quantitative Data Summary for PEGylated Nanoparticles
The following table summarizes representative quantitative data for nanoparticles before and after surface modification with long-chain amine-terminated PEGs. These values are intended to serve as a general guideline for the expected changes upon PEGylation with a molecule like this compound. Actual values will vary depending on the nanoparticle core material, size, and the specific PEGylation conditions.
| Parameter | Before PEGylation (Amine-Functionalized Nanoparticles) | After PEGylation (PEG-Functionalized Nanoparticles) | Reference |
| Hydrodynamic Diameter (nm) | 100 - 150 | 120 - 180 | [1][4] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1][4] |
| Zeta Potential (mV) | +20 to +40 | -5 to +5 | [1][4] |
| PEG Grafting Density (PEG chains/nm²) | N/A | 0.1 - 1.0 | [5][6] |
| Protein Adsorption (relative %) | 100% | 20 - 40% | [7] |
| In Vivo Circulation Half-life (hours) | < 1 | 6 - 24 | [3][8] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments involving the use of long-chain amine-terminated PEGs for the development of targeted drug delivery systems.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-terminated PEG to a nanoparticle surface functionalized with carboxylic acid groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles, iron oxide nanoparticles)
-
This compound or other amine-terminated PEG
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Deionized (DI) water
-
Centrifugal filter units with appropriate molecular weight cutoff (MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended as a starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Purification of Activated Nanoparticles (Optional but Recommended):
-
Remove excess EDC and NHS by centrifuging the nanoparticle suspension and resuspending the pellet in Coupling Buffer. Repeat this washing step twice. This prevents the formation of PEG-PEG crosslinks.
-
-
Conjugation of this compound:
-
Dissolve the this compound in Coupling Buffer. Add the PEG-amine solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of PEG-amine to the nanoparticle carboxyl groups is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 15-30 minutes to quench any unreacted NHS-esters.
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles from unreacted PEG-amine and byproducts using centrifugal filtration.
-
Resuspend the nanoparticle pellet in DI water or PBS and repeat the centrifugation. Perform at least three wash cycles.
-
Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage at 4°C.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). A successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
Surface Chemistry: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of an amide bond.
Protocol 2: Formulation of PEGylated Liposomes Incorporating DSPE-PEG-amine
This protocol describes the preparation of liposomes where a lipid-PEG conjugate with a terminal amine group is incorporated for subsequent conjugation of targeting ligands. A long-chain DSPE-PEG-amine (e.g., DSPE-PEG2000-amine) is used as a surrogate for illustrating the principle.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-amine)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000-amine in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated by vortexing the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC).
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction and Unilamellar Vesicle Formation:
-
Subject the MLV suspension to multiple (e.g., 10-15) extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.
-
-
Storage: Store the final liposomal formulation at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Determine the mean diameter, PDI, and zeta potential using DLS.
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing the liposomes with a detergent. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.
Visualizations
Signaling Pathway: General Mechanism of Targeted Drug Delivery via PEGylated Nanoparticles
Caption: Targeted drug delivery workflow.
Experimental Workflow: Surface Functionalization of Nanoparticles with this compound
Caption: Nanoparticle PEGylation workflow.
Logical Relationship: Role of PEGylation in Enhancing Drug Delivery
Caption: Benefits of PEGylation.
Disclaimer: The experimental protocols and quantitative data presented in this document are generalized based on the scientific literature for long-chain amine-terminated PEGs and are intended for informational and guidance purposes only. Specific experimental conditions may require optimization for this compound and the particular drug delivery system being developed. All research and development activities should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of m-PEG48-Amine Conjugates
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. njlabs.com [njlabs.com]
- 14. wyatt.com [wyatt.com]
Application Notes and Protocols for the Experimental Setup of Small Molecule PEGylation
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes: Principles and Considerations for Small Molecule PEGylation
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of small molecules. By covalently attaching PEG chains, researchers can improve a drug's pharmacokinetic and pharmacodynamic profile, leading to increased solubility, extended circulation half-life, reduced immunogenicity, and altered biodistribution. This document provides a comprehensive guide to the experimental setup for the PEGylation of small molecules, covering key reaction chemistries, purification strategies, and analytical techniques.
Choosing the Right PEG Reagent
The selection of an appropriate PEG reagent is critical and depends on the functional groups present on the small molecule and the desired characteristics of the final conjugate.
-
PEG Architecture:
-
Linear PEGs are the most common and consist of a single PEG chain.[1]
-
Branched PEGs have two PEG chains attached to a central core, offering increased hydrodynamic volume and shielding effects.[1]
-
Multi-arm PEGs possess multiple PEG chains radiating from a central core, allowing for higher drug loading or the attachment of multiple functionalities.[1]
-
-
Functional Groups: The PEG reagent must have a reactive terminal group that can form a stable covalent bond with a functional group on the small molecule (e.g., amine, carboxyl, hydroxyl, or thiol). N-hydroxysuccinimidyl (NHS) esters are commonly used for their reactivity towards primary amines under mild conditions.[2]
-
Linker Chemistry:
Reaction Conditions
Optimizing reaction conditions is crucial for achieving high yields and minimizing side products. Key parameters to consider include:
-
Solvent: The solvent should be anhydrous and capable of dissolving both the small molecule and the PEG reagent. Common choices include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[3]
-
pH: The pH of the reaction mixture is critical, especially for amine-reactive chemistries like NHS esters, which are most efficient at a slightly basic pH (7-9).[4]
-
Temperature: Reactions are typically performed at room temperature or on ice to balance reaction rate and the stability of the reactants.[4]
-
Molar Ratio: The molar ratio of the PEG reagent to the small molecule influences the extent of PEGylation. A slight excess of the PEG reagent is often used to drive the reaction to completion.[3]
-
Reaction Time: The reaction time can range from a few hours to overnight, and progress should be monitored using appropriate analytical techniques.[3]
Purification of PEGylated Small Molecules
Purification is essential to remove unreacted starting materials and side products. The choice of purification method depends on the properties of the PEGylated conjugate.
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius. It is effective for removing smaller unreacted small molecules and PEG reagents from the larger PEGylated product.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge and can be useful if the PEGylation reaction alters the overall charge of the small molecule.
-
Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity and is a powerful tool for purifying and analyzing PEGylated products.
-
Complexation with MgCl₂: A novel method for purifying oily or gel-like PEGylated compounds involves complexation with magnesium chloride to form a solid, which can then be easily isolated.
Characterization of PEGylated Small Molecules
Thorough characterization is necessary to confirm the structure and purity of the PEGylated small molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the conjugate and quantifying the extent of the reaction. Different HPLC modes, such as SEC and RPC, can be employed.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the PEGylated product, providing direct evidence of successful conjugation. Techniques like Electrospray Ionization (ESI-MS) are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate, confirming the site of PEG attachment.
II. Experimental Protocols
Protocol for Amine PEGylation using an NHS Ester
This protocol describes a general procedure for the PEGylation of a small molecule containing a primary amine using an NHS-activated PEG.
Materials:
-
Amine-containing small molecule
-
mPEG-NHS (or other activated PEG-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Small Molecule Solution:
-
In a clean, dry reaction vessel, dissolve the amine-containing small molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
If a base is required to deprotonate the amine, add 1.1 to 2 equivalents of TEA or DIPEA to the solution.
-
-
Preparation of PEG-NHS Solution:
-
Immediately before use, dissolve the mPEG-NHS reagent in a small amount of anhydrous DMF or DMSO. The amount of PEG-NHS will depend on the desired molar excess (typically 1.1 to 2 equivalents relative to the small molecule).
-
-
Reaction:
-
Under an inert atmosphere (nitrogen or argon), slowly add the PEG-NHS solution to the stirred solution of the small molecule.
-
Allow the reaction to proceed at room temperature for 2 to 24 hours. The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring:
-
Periodically take small aliquots of the reaction mixture and analyze by HPLC or TLC to monitor the consumption of the starting material and the formation of the product.
-
-
Quenching the Reaction (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.
-
-
Purification:
-
Proceed to the purification of the PEGylated product using an appropriate method such as Size Exclusion Chromatography (see Protocol 2.2).
-
Protocol for Purification by Size Exclusion Chromatography (SEC)
This protocol outlines the purification of a PEGylated small molecule from unreacted starting materials using SEC.
Materials:
-
SEC column with an appropriate molecular weight cut-off
-
HPLC or FPLC system
-
Mobile phase (e.g., phosphate-buffered saline, ammonium (B1175870) acetate (B1210297) buffer)
-
Crude PEGylation reaction mixture
-
Syringe filters (0.22 µm)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved. This typically requires flushing the column with several column volumes of the buffer.
-
-
Sample Preparation:
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute first, followed by the smaller unreacted PEG reagent and small molecule.
-
-
Fraction Collection:
-
Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (if the small molecule has a chromophore) or a charged aerosol detector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC-MS or other appropriate methods to identify the fractions containing the pure PEGylated product.
-
-
Pooling and Concentration:
-
Pool the fractions containing the pure product.
-
If necessary, concentrate the pooled fractions using techniques like lyophilization or ultrafiltration.
-
Protocol for Analysis by HPLC-MS
This protocol provides a general method for the analysis of a PEGylated small molecule to confirm its identity and purity.
Materials:
-
HPLC-MS system (e.g., with an ESI source)
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Purified PEGylated small molecule sample
Procedure:
-
Sample Preparation:
-
Dissolve the purified PEGylated small molecule in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile with a UV detector at an appropriate wavelength for the small molecule.
-
-
MS Method:
-
Couple the HPLC eluent to the ESI-MS source.
-
Acquire mass spectra in positive or negative ion mode, depending on the nature of the analyte.
-
Set the mass range to encompass the expected molecular weight of the PEGylated product.
-
-
Data Analysis:
-
Analyze the HPLC chromatogram to assess the purity of the sample.
-
Analyze the mass spectrum to confirm the molecular weight of the PEGylated product. The mass spectrum of a PEGylated compound will often show a distribution of peaks corresponding to the different chain lengths of the PEG polymer, unless a monodisperse PEG was used.
-
III. Quantitative Data Summary
The following table summarizes examples of reaction conditions for the PEGylation of specific small molecules. Note that yields can be highly dependent on the specific reaction setup and purification methods.
| Small Molecule | PEG Reagent (MW) | Functional Group on Small Molecule | Reaction Solvent | Molar Ratio (PEG:Molecule) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Paclitaxel (B517696) | mPEG-Succinimidyl Succinate (5 kDa) | 2'-Hydroxyl (after derivatization) | Pyridine | Not specified | Room Temp | 12 | Not explicitly stated, but successful conjugation reported. | [5] |
| Camptothecin | Bis(3-aminopropyl)-terminated PEG | Carboxyl (after derivatization) | Water/DMF | Excess PEG | Room Temp | 24 | Not explicitly stated, but successful conjugation reported. | |
| Docetaxel | mPEG-PLA copolymer | Not a direct conjugation | Ethyl Acetate/Water (emulsion) | N/A | Room Temp | 4 (emulsion) | Drug loading of ~9% in nanoparticles. | |
| Generic Amine | mPEG-NHS | Primary Amine | DMF/DMSO | 1:1 to 2:1 | Room Temp | 3 - 24 | Substrate dependent | [3] |
IV. Visualizations
Chemical Reaction Workflow
Caption: Workflow for the PEGylation of a small molecule via NHS ester chemistry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for small molecule PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. Synthesis of poly(1,2-glycerol carbonate)–paclitaxel conjugates and their utility as a single high-dose replacement for multi-dose treatment regimens in peritoneal cancer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. idosi.org [idosi.org]
- 5. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of m-PEG48-Amine Conjugates Using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of molecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, peptides, and small molecules. The m-PEG48-amine is a monodisperse PEG linker with a terminal amine group, enabling its conjugation to molecules containing carboxylic acids or activated esters.[1][2][3] Following the conjugation reaction, the resulting mixture is often heterogeneous, containing the desired PEGylated conjugate, unreacted starting materials (both the PEG linker and the target molecule), and various byproducts.[] Therefore, a robust purification strategy is critical to isolate the pure conjugate, ensuring its safety, efficacy, and suitability for downstream applications.
Chromatography is the premier technique for the purification of PEGylated compounds. The choice of chromatographic method depends on the physicochemical properties of the conjugate and the impurities to be removed. The most common techniques employed are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][5] These methods exploit differences in size, charge, and hydrophobicity, respectively, to achieve effective separation.[][6]
This document provides detailed protocols and application notes for the purification of this compound conjugates using these key chromatographic techniques.
General Experimental Workflow
The purification process for this compound conjugates typically follows a multi-step workflow, from the initial reaction workup to the final isolation of the pure product. This process involves selecting the appropriate chromatographic technique, optimizing the separation conditions, and analyzing the collected fractions to confirm purity.
Caption: General workflow for the purification of this compound conjugates.
Selection of Chromatographic Method
Choosing the right purification strategy is crucial for success. The decision should be based on the distinct physicochemical properties of the this compound conjugate compared to the starting materials and byproducts.
Caption: Decision tree for selecting the appropriate chromatography method.
Protocol 1: Size-Exclusion Chromatography (SEC)
Application Note: SEC separates molecules based on their hydrodynamic volume.[] PEGylation significantly increases the size of a molecule, making SEC an excellent choice for removing smaller, unreacted starting materials (e.g., small molecule, peptide) and byproducts from the larger PEGylated conjugate.[5][8] It is particularly effective for separating the conjugate from unreacted, low-molecular-weight molecules. However, its resolution may be insufficient to separate species with small size differences, such as positional isomers or conjugates with slightly different PEG lengths.[5][6]
Experimental Protocol:
-
Column and System Preparation:
-
Select a SEC column with a fractionation range appropriate for the expected size of the this compound conjugate (typically in the range of 1-100 kDa for separating from small molecules).
-
Equilibrate the column with at least two column volumes of the mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4) at the desired flow rate.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Ensure the sample volume is typically less than 5% of the total column volume to prevent band broadening.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Perform an isocratic elution using the mobile phase.
-
Monitor the elution profile using a UV detector at a wavelength suitable for the conjugated molecule (e.g., 280 nm for proteins, 220 nm for peptides).
-
-
Fraction Collection and Analysis:
-
Collect fractions as peaks elute from the column. The PEGylated conjugate, being larger, is expected to elute first, followed by the smaller, unreacted species.
-
Analyze the purity of each collected fraction using an appropriate analytical method (e.g., analytical SEC, RP-HPLC, or LC-MS).
-
Pool the fractions containing the product of desired purity.
-
Remove the buffer salts and solvent via dialysis, diafiltration, or lyophilization.
-
Data Presentation: Typical SEC Parameters
| Parameter | Recommended Setting | Purpose |
| Column | TSKgel G3000SWXL or similar | High-efficiency separation of biomolecules.[8] |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 | Maintains protein stability and minimizes ionic interactions. |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates can improve resolution.[9] |
| Injection Volume | 10 - 100 µL | Dependent on column size and sample concentration. |
| Detection | UV at 280 nm or 220 nm | Detection of protein/peptide backbone. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducibility. |
Protocol 2: Ion-Exchange Chromatography (IEX)
Application Note: IEX separates molecules based on their net surface charge at a given pH.[] The attachment of a neutral PEG chain can shield charged residues on a protein or peptide, altering its overall charge and isoelectric point (pI).[][6] This change in charge can be exploited to separate the PEGylated conjugate from the unreacted native molecule. IEX is highly effective for separating species with different degrees of PEGylation (mono-, di-, multi-PEGylated) and even positional isomers, as the location of the PEG chain can differentially mask charged groups.[][5][8]
Experimental Protocol:
-
Column and Buffer Preparation:
-
Choose a cation-exchange (e.g., SP-Sepharose) or anion-exchange (e.g., Q-Sepharose) resin based on the overall charge of the target conjugate at the working pH.
-
Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B). The pH should be selected to ensure the conjugate binds to the column while some impurities may not.
-
-
Sample Preparation:
-
If necessary, perform a buffer exchange on the crude sample into the binding buffer (Buffer A) using dialysis or a desalting column.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Equilibrate the IEX column with Buffer A.
-
Load the prepared sample onto the column.
-
Wash the column with several volumes of Buffer A to remove any unbound impurities.
-
Elute the bound molecules by applying a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). Species will elute based on their binding strength, with less charged molecules eluting first.
-
Monitor the eluate using a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution gradient.
-
Analyze the fractions for purity and identify those containing the desired conjugate (e.g., by SDS-PAGE, analytical HPLC, or LC-MS).
-
Pool the pure fractions.
-
Desalt the pooled fractions if necessary for the final formulation.
-
Data Presentation: Typical IEX Parameters
| Parameter | Cation Exchange (CEX) Example | Anion Exchange (AEX) Example |
| Column | TSKgel SP-5PW or similar[8] | Resource Q or similar |
| Buffer A (Binding) | 20 mM MES, pH 6.0 | 20 mM Tris-HCl, pH 8.0 |
| Buffer B (Elution) | 20 mM MES, 1 M NaCl, pH 6.0 | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 0-100% B over 30 column volumes | 0-100% B over 30 column volumes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm or 220 nm | UV at 280 nm or 220 nm |
Protocol 3: Reversed-Phase HPLC (RP-HPLC)
Application Note: RP-HPLC separates molecules based on their hydrophobicity.[] It is a high-resolution technique widely used for the analysis and purification of small molecules and peptides. The hydrophilic PEG chain decreases the overall hydrophobicity of the conjugate compared to the parent molecule.[] This often results in the PEGylated conjugate eluting earlier than the more hydrophobic, unreacted molecule from a nonpolar stationary phase (like C18). RP-HPLC is excellent for removing non-polar impurities and can often resolve species with minor structural differences.[10]
Experimental Protocol:
-
Column and Mobile Phase Preparation:
-
Select a suitable reversed-phase column (e.g., C18, C8).
-
Prepare Mobile Phase A (aqueous, e.g., 0.1% TFA in water) and Mobile Phase B (organic, e.g., 0.1% TFA in acetonitrile). Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile (B52724) in water).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the bound components using a linear gradient of increasing organic solvent (e.g., 5% to 75% B over 30-40 minutes). The more hydrophobic molecules will bind more strongly and elute later.
-
Monitor the column effluent with a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the elution peaks.
-
Analyze the purity of the collected fractions by analytical RP-HPLC or LC-MS.
-
Pool the fractions containing the pure product.
-
Remove the organic solvent and TFA through lyophilization, which may require repeated cycles with a neutral buffer to fully remove the acid.
-
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Recommended Setting | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for peptide and small molecule separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase for elution. |
| Gradient | Linear gradient, e.g., 5% to 75% B over 40 min | Elutes compounds based on hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard analytical to semi-preparative flow rate. |
| Detection | UV at 220 nm or other relevant wavelength | Detection of peptide bonds or specific chromophores. |
| Temperature | Ambient or controlled (e.g., 40 °C) | Higher temperatures can improve peak shape. |
The purification of this compound conjugates is a critical step that dictates the quality of the final product. Size-exclusion, ion-exchange, and reversed-phase chromatography are powerful techniques that can be used individually or in combination to achieve high purity. The optimal method depends on the specific properties of the conjugate and the impurities present. SEC is ideal for separating based on large size differences, IEX excels at resolving charge variants, and RP-HPLC provides high-resolution separation based on hydrophobicity. The protocols provided herein serve as a comprehensive guide for developing a robust and efficient purification strategy for this compound conjugates. Methodical optimization and careful fraction analysis are essential to obtaining a final product that meets the stringent purity requirements for research and drug development.
References
- 1. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: PEGylating Proteins with m-PEG48-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG48-amine for protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for conjugating this compound to a protein?
A1: this compound contains a primary amine group. It is typically conjugated to a protein's carboxyl groups (present on aspartic and glutamic acid residues or the C-terminus) using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is a two-step reaction:
-
Activation: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.
-
Coupling: This intermediate reacts with NHS to form a more stable NHS ester. The primary amine of this compound then reacts with the NHS ester to form a stable amide bond, covalently linking the PEG to the protein.
Q2: Why is my PEGylation efficiency with this compound low?
A2: Low PEGylation efficiency can be due to several factors:
-
Suboptimal pH: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine of this compound is most efficient at a physiological to slightly basic pH (7.2-8.0). A two-step protocol with a pH shift is often recommended.
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[1] It is crucial to use fresh reagents and handle them in a dry environment.
-
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups will compete with the reaction.[2] Use of buffers like MES for the activation step and PBS for the coupling step is recommended.[1]
-
Insufficient Molar Ratio: A sufficient molar excess of the PEG reagent and coupling agents over the protein is necessary to drive the reaction.
-
Steric Hindrance: The large size of the this compound molecule can sterically hinder its access to carboxyl groups on the protein surface, especially in folded proteins.
Q3: I am observing protein aggregation or precipitation during the PEGylation reaction. What could be the cause?
A3: Protein aggregation or precipitation during PEGylation can be caused by:
-
High Reagent Concentration: A very high concentration of EDC can sometimes lead to protein precipitation.[1]
-
pH Shift: Changing the pH during the reaction might bring the protein close to its isoelectric point (pI), where it is least soluble.
-
High Degree of PEGylation: As more large, hydrophobic PEG chains are attached, the overall solubility of the protein conjugate can change, sometimes leading to aggregation.
-
Protein Instability: The reaction conditions (pH, temperature, presence of reagents) might be destabilizing for your specific protein.
Q4: How does the high molecular weight of this compound affect the properties of the PEGylated protein?
A4: The high molecular weight of this compound has several significant effects:
-
Increased Hydrodynamic Size: This leads to a longer circulation half-life in vivo due to reduced renal clearance.[3]
-
Steric Shielding: The long PEG chain can mask epitopes on the protein surface, reducing immunogenicity.[4] However, it can also shield the protein's active site or binding domains, potentially leading to a decrease in biological activity.[4][5] The in vitro biological activity is often inversely proportional to the molecular weight of the coupled PEG.[6]
-
Altered Physicochemical Properties: PEGylation increases solubility and can enhance protein stability.[7]
-
Purification Challenges: The significant increase in size can make separating mono-, di-, and multi-PEGylated species, as well as positional isomers, challenging with standard techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC).[1][3]
Troubleshooting Guides
Problem 1: Low or No PEGylation
dot
Caption: Troubleshooting workflow for low PEGylation efficiency.
| Potential Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh reagents, store them in a desiccator at -20°C, and allow them to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction. Use a non-amine, non-carboxylate buffer such as MES for the activation step and a phosphate (B84403) buffer (e.g., PBS) for the coupling step.[1][2] |
| Suboptimal pH | The two steps of the reaction have different optimal pH ranges. For the activation of carboxyl groups with EDC, a pH of 4.5-6.0 is ideal. For the coupling of the amine-PEG, a pH of 7.2-8.0 is recommended. Consider a two-step protocol with a buffer exchange or pH adjustment. |
| Insufficient Molar Ratio | A low molar ratio of this compound, EDC, or NHS to the protein can result in low yield. Increase the molar excess of these reagents. A titration experiment is recommended to find the optimal ratios for your specific protein. |
| Steric Hindrance | The large this compound molecule may not be able to access carboxyl groups within folded regions of the protein. Consider partially denaturing and refolding the protein, or using a longer reaction time. |
Problem 2: Protein Aggregation/Precipitation During Reaction
dot
Caption: Troubleshooting workflow for protein aggregation.
| Potential Cause | Recommended Solution |
| High EDC Concentration | Very high concentrations of EDC can sometimes cause protein precipitation.[1] If you are using a large molar excess, try reducing it. |
| pH at or near Protein's pI | Proteins are often least soluble at their isoelectric point (pI). Ensure the pH of your reaction buffers are at least one pH unit away from your protein's pI. |
| High Degree of PEGylation | The addition of multiple large PEG chains can alter the protein's solubility. To control the degree of PEGylation, reduce the molar ratio of this compound to protein and/or decrease the reaction time. |
| Protein Instability | The reaction conditions may be too harsh for your protein. Try performing the reaction at a lower temperature (e.g., 4°C) or adding known stabilizing excipients (that do not interfere with the reaction). |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol separates the activation of the protein's carboxyl groups from the coupling of the this compound, which can provide better control over the reaction.
dot
Caption: Workflow for two-step EDC/NHS protein PEGylation.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation:
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the total number of carboxyl groups on the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange:
-
Immediately remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer using a desalting column. This step also raises the pH for the coupling reaction.
-
-
Coupling:
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
Add the desired molar excess (e.g., 10- to 50-fold) of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., Size-Exclusion, Ion-Exchange, or Hydrophobic Interaction Chromatography).
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
Unmodified protein (control)
-
PEGylation reaction mixture
-
Purified PEGylated protein
-
SDS-PAGE gel and running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain and destain solution
Procedure:
-
Prepare samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein for loading onto the SDS-PAGE gel.
-
Load the samples and a molecular weight marker onto the gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Successful PEGylation is indicated by a shift to a higher apparent molecular weight for the PEGylated protein bands compared to the unmodified protein. The reaction mixture lane can show the presence of unmodified protein, mono-PEGylated, and potentially multi-PEGylated species as a ladder of bands.
| Parameter | Recommended Starting Conditions | Rationale |
| Activation pH | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate and its conversion to an NHS-ester. |
| Coupling pH | 7.2 - 8.0 | Facilitates the efficient reaction of the NHS-ester with the primary amine of this compound. |
| EDC:Sulfo-NHS:Protein Molar Ratio | 20:50:1 (relative to protein) or 2-10:2-5:1 (relative to carboxyl groups) | A molar excess of activating agents drives the formation of the NHS-ester. Optimization is often required. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the PEG reagent is needed to achieve a good degree of labeling, especially with a high molecular weight PEG due to potential steric hindrance. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate, minimize side reactions, and maintain protein stability. |
| Reaction Time | Activation: 15-30 min; Coupling: 2 hours to overnight | Shorter activation times minimize hydrolysis of EDC. Longer coupling times can increase yield but also risk a higher degree of PEGylation and potential protein degradation. |
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Related Technical Key Points for PEGylation | Biopharma PEG [biochempeg.com]
- 7. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for m-PEG48-amine Reactions with Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for the reaction of m-PEG48-amine with proteins. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting this compound with proteins?
A1: The optimal pH for PEGylation reactions involving primary amines (the N-terminus and lysine (B10760008) residues) is a balance between maximizing the nucleophilicity of the amine groups and minimizing the hydrolysis of the activated PEG reagent (assuming an NHS-ester activation, which is common). Generally, a pH range of 7.0 to 9.0 is recommended.[1][2] For many NHS-ester based PEGylations, a more specific pH range of 8.3-8.5 is often cited as optimal to achieve a good balance between efficient acylation and minimal hydrolysis of the NHS ester.[3][4][5]
Q2: How does pH affect the reactivity of different amine groups on the protein?
A2: The reactivity of primary amines is highly dependent on their protonation state, which is governed by the pH of the solution and the pKa of the specific amine. The α-amino group at the N-terminus of a protein typically has a pKa around 8.0, while the ε-amino group of lysine residues has a pKa around 10.0.[6]
-
At near-physiological pH (around 7.0-7.4): The N-terminal α-amine is more nucleophilic than the lysine ε-amine because it is less likely to be protonated. This pH range can be used to favor N-terminal modification.[6]
-
At pH 8.5-9.5: This range provides the optimal conditions for modifying lysine residues, as a significant fraction of the lysine amino groups will be deprotonated and thus nucleophilic.[6]
Q3: What are the common side reactions to be aware of when performing PEGylation at different pH values?
A3: The most significant side reaction is the hydrolysis of the activated PEG, particularly if using NHS-ester chemistry. The rate of hydrolysis increases significantly with increasing pH.[3][7] At a higher pH, the half-life of an NHS-ester can be reduced to minutes, leading to a lower yield of the desired PEGylated protein.[6][7] Other potential side reactions can include reactions with other nucleophilic amino acid residues like histidine, serine, threonine, and tyrosine, although these are generally less reactive than primary amines.[6]
Q4: Which buffers are recommended for this compound protein conjugation?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the activated PEG. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/bicarbonate buffer
-
Borate (B1201080) buffer[7][8]
Q5: Which buffers should be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target protein for reaction with the activated PEG, leading to reduced conjugation efficiency.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low PEGylation Efficiency | Suboptimal pH: If the pH is too low (e.g., below 7.0), the primary amines on the protein will be protonated and non-nucleophilic.[3][4] | Optimize the reaction pH by performing small-scale trial reactions at different pH values between 7.0 and 9.0. A pH of 8.3-8.5 is often a good starting point for NHS-ester chemistry.[3][4] |
| Hydrolysis of Activated PEG: At higher pH values, the rate of hydrolysis of the activated PEG (e.g., NHS-ester) increases, reducing the amount available to react with the protein.[6][7] | If working at a higher pH, ensure that the activated PEG is fresh and added to the reaction mixture immediately after preparation. Consider performing the reaction at a slightly lower pH to balance reactivity and stability. | |
| Buffer Interference: The reaction buffer contains primary amines (e.g., Tris, glycine).[4][9] | Exchange the protein into an amine-free buffer such as PBS, HEPES, or borate buffer before the reaction.[7][8] | |
| Protein Precipitation during Reaction | High Concentration of Organic Solvent: If the this compound is dissolved in an organic solvent like DMSO or DMF, a high final concentration can cause protein precipitation. | Keep the volume of the organic solvent to less than 10% of the total reaction volume.[1][9] |
| Protein Instability at Reaction pH: The chosen pH for the PEGylation reaction may be outside the optimal stability range for your specific protein. | Perform a stability study of your protein at different pH values before PEGylation. If necessary, choose a pH that is a compromise between optimal reaction conditions and protein stability. | |
| High Polydispersity (Multiple PEG Chains Attached) | Reaction pH is too high: A high pH will deprotonate a larger number of lysine residues, leading to multiple PEGylation sites. | To favor N-terminal selectivity and reduce the number of attached PEG chains, lower the reaction pH to a range of 7.0-7.5.[6] |
| Molar Excess of PEG is too high: A large excess of the PEG reagent will drive the reaction towards multiple attachments. | Reduce the molar excess of the this compound in the reaction. Titrate the molar ratio to find the optimal balance for your desired degree of PEGylation. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS-ester Activated PEG
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 4 | 1 hour[6] |
| 8.6 | 4 | 10 minutes[7] |
Table 2: General Trend of Reaction Rates at Different pH Values
| pH | Amine Reactivity | NHS-ester Hydrolysis Rate | Overall PEGylation Rate |
| < 7.0 | Low (amines are protonated) | Low | Slow |
| 7.0 - 8.0 | Moderate to High | Moderate | Moderate to Fast |
| 8.0 - 9.0 | High | High | Fast, but with competing hydrolysis |
| > 9.0 | Very High | Very High | Rapid reaction, but significant loss of activated PEG due to hydrolysis |
Experimental Protocols
Protocol: pH Optimization for this compound Conjugation to a Protein
This protocol outlines a general procedure for determining the optimal pH for your specific protein PEGylation reaction.
1. Materials:
- Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer)
- This compound (activated, e.g., as an NHS-ester)
- Reaction buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, 8.5, and 9.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Analytical method for determining PEGylation efficiency (e.g., SDS-PAGE, SEC-HPLC)
2. Procedure:
- Protein Preparation: Prepare a stock solution of your protein at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If your protein is in a buffer containing amines, perform a buffer exchange.
- This compound Preparation: Immediately before use, dissolve the activated this compound in a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
- Reaction Setup:
- Set up a series of small-scale reactions in separate microcentrifuge tubes. For each reaction, add a fixed amount of your protein stock solution.
- Add the appropriate reaction buffer to each tube to achieve the desired final pH (7.0, 7.5, 8.0, 8.5, 9.0).
- Add a specific molar excess of the dissolved this compound to each reaction tube. A 10- to 50-fold molar excess is a common starting point.[10]
- Incubation: Incubate the reactions for a set period, typically 30-60 minutes at room temperature or 2 hours on ice.[1]
- Quenching: Stop the reaction by adding the quenching solution to consume any unreacted this compound.
- Analysis: Analyze the reaction products from each pH condition using your chosen analytical method (e.g., SDS-PAGE) to determine the extent of PEGylation. A successful PEGylation will result in a shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein.[11]
- Optimization: Based on the results, select the pH that provides the highest yield of the desired PEGylated product with minimal side products or protein aggregation.
Visualizations
Caption: Figure 1: m-PEG48-NHS Reaction Mechanism and pH Influence.
Caption: Figure 2: Experimental Workflow for pH Optimization.
Caption: Figure 3: Troubleshooting Decision Tree.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation During m-PEG48-Amine Labeling
Welcome to the technical support center for m-PEG48-amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein and antibody aggregation during the PEGylation process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure successful and reproducible conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a single primary amine group at one end and a methoxy (B1213986) group at the other. The amine group allows for its covalent attachment to proteins. This is typically achieved by reacting the this compound with an activated carboxyl group on the protein (e.g., aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry (e.g., EDC, NHS) or by reacting it with an aldehyde or ketone group on the protein via reductive amination. The long, hydrophilic PEG chain (48 repeating ethylene (B1197577) glycol units) increases the hydrodynamic size and solubility of the modified protein, which can improve its pharmacokinetic properties and reduce immunogenicity.[1][2][3][4][5][6]
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to unfolding and aggregation.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1]
-
High Degree of Labeling (DoL): Attaching too many PEG molecules can alter the protein's surface properties, leading to hydrophobic interactions and aggregation.
-
Presence of Organic Solvents: While often necessary to dissolve the PEG reagent, organic solvents like DMSO or DMF can denature proteins if the final concentration is too high.
-
Cross-linking (if using bifunctional PEG reagents): Although this compound is monofunctional, impurities with two reactive groups can cause cross-linking between protein molecules.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to assess aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and larger aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at around 340 nm can indicate the presence of large, light-scattering aggregates.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound labeling experiments.
Issue 1: Immediate precipitation or cloudiness is observed upon adding the this compound reagent.
| Possible Cause | Recommended Solution |
| High local concentration of organic solvent. | Dissolve the this compound in the reaction buffer if possible. If an organic solvent is necessary, add the PEG solution dropwise to the protein solution while gently stirring. Ensure the final organic solvent concentration is below 10%. |
| Buffer pH is near the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one pH unit away from the protein's pI to increase its solubility. For amine labeling, a pH of 7.2-8.5 is generally recommended. |
| High protein concentration. | Reduce the protein concentration. Perform pilot experiments at different concentrations (e.g., 1, 2, 5 mg/mL) to find the optimal condition. |
Issue 2: Aggregation occurs gradually during the incubation period.
| Possible Cause | Recommended Solution |
| Suboptimal reaction temperature. | Lower the incubation temperature. Performing the reaction at 4°C instead of room temperature can slow down both the labeling reaction and aggregation. This may require a longer incubation time. |
| High molar excess of this compound. | Reduce the molar ratio of this compound to the protein. A high degree of labeling can lead to aggregation. Titrate the molar excess to find the optimal balance between labeling efficiency and aggregation. |
| Protein instability under reaction conditions. | Add stabilizing excipients to the reaction buffer. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., Polysorbate 20) can help maintain protein stability. |
Issue 3: Aggregation is observed after purification or during storage.
| Possible Cause | Recommended Solution |
| Inappropriate storage buffer. | The optimal buffer for the PEGylated protein may be different from the un-PEGylated protein. Screen for a new storage buffer with a different pH or ionic strength. |
| Concentration-dependent aggregation. | Store the purified PEGylated protein at a lower concentration. If a high concentration is required, add stabilizing excipients to the storage buffer. |
| Freeze-thaw instability. | Aliquot the purified PEGylated protein into single-use volumes to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (B35011) to the storage buffer. |
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions and excipient concentrations to minimize aggregation during this compound labeling. These are general guidelines and may require optimization for your specific protein or antibody.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| This compound:Protein Molar Ratio | 5:1 to 50:1 | Start with a lower ratio and increase as needed to achieve the desired degree of labeling without causing aggregation. |
| pH | 7.2 - 8.5 (for NHS ester chemistry) | Balances reactivity of primary amines with protein stability. |
| Temperature | 4°C to 25°C | Lower temperatures can reduce aggregation but may require longer reaction times. |
| Reaction Time | 1 - 4 hours (at 25°C) or overnight (at 4°C) | Should be optimized for the specific protein and desired degree of labeling. |
| Buffer | Phosphate (B84403), HEPES, or Borate buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5 - 10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5 - 10% (w/v) | Similar to sucrose, effective cryo- and lyoprotectant. |
| Arginine | 50 - 100 mM | Suppresses protein-protein interactions and aggregation. |
| Glycine | 100 - 250 mM | Acts as a general stabilizer and osmolyte. |
| Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation. |
Experimental Protocols
Detailed Methodology for this compound Labeling via NHS Ester Chemistry
This protocol describes a general procedure for labeling a protein with this compound using a pre-activated N-hydroxysuccinimide (NHS) ester of the PEG.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
m-PEG48-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Stabilizing excipients (optional, see Table 2)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange using dialysis or a desalting column into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
m-PEG48-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the m-PEG48-NHS ester in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10-100 mg/mL.
-
-
Labeling Reaction:
-
Add the calculated amount of the m-PEG48-NHS ester solution to the protein solution to achieve the desired molar excess.
-
Add the PEG solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted m-PEG48-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG and quenching reagents by size-exclusion chromatography (SEC) or another suitable purification method.
-
Collect fractions containing the PEGylated protein.
-
-
Characterization:
-
Analyze the purified PEGylated protein for the degree of labeling and the presence of aggregates using SEC, DLS, and/or SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for this compound labeling with potential aggregation points.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 3. polysciences.com [polysciences.com]
- 4. nanocs.net [nanocs.net]
- 5. m-PEG-amine, MW 40,000 | BroadPharm [broadpharm.com]
- 6. m-PEG8-amine, 869718-81-0 | BroadPharm [broadpharm.com]
troubleshooting guide for PROTAC synthesis using PEG linkers
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in PROTAC design?
A1: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which offer several key advantages in PROTAC design. Their primary benefit is imparting hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][2][3][4] This enhanced solubility aids in formulation and can improve compatibility with physiological environments.[1] Additionally, the flexibility of PEG chains allows for versatile chemical modifications and can help optimize the spatial orientation required for efficient ternary complex formation between the target protein and the E3 ligase.[1][5]
Q2: What are the potential disadvantages or challenges associated with PEG linkers?
A2: While beneficial, PEG linkers can present certain challenges. Compared to more rigid alkyl linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[1] The synthesis of monodisperse (uniformly sized) PEG linkers can be more complex and costly than that of simple alkyl chains.[1] Furthermore, the relationship between PEGylation and cell permeability is not always straightforward; while PEG linkers can sometimes shield the PROTAC's polar surface area by adopting folded conformations, excessive hydrophilicity can also hinder passive diffusion across the cell membrane.[2][6]
Q3: How does the length of a PEG linker impact PROTAC activity?
A3: Linker length is a critical determinant of PROTAC efficacy.[5][7][8] If the linker is too short, it may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[5] Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[5] The optimal linker length is specific to each target and E3 ligase pair and must be determined empirically, often by synthesizing a library of PROTACs with varying PEG unit numbers.[7][]
Q4: What are the most common chemical reactions used to conjugate PEG linkers to the warhead and E3 ligase ligand?
A4: The modular synthesis of PROTACs typically relies on robust and high-yielding coupling reactions.[7] The most common methods include:
-
Amide Bond Formation: This is a widely used strategy, often employing standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIPEA (N,N-Diisopropylethylamine) to connect a carboxylic acid on one component to an amine on another.[2][10]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient reaction forms a stable triazole linkage and is valued for its high yields, functional group tolerance, and bio-orthogonality.[7][10] It involves reacting a terminal alkyne on one PROTAC component with an azide (B81097) on the other.
Troubleshooting Guide
Problem 1: Low or No Target Protein Degradation
Q: My newly synthesized PROTAC with a PEG linker shows very low or no degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors related to the PROTAC's design and its interaction with the cellular machinery.
Possible Causes & Solutions:
-
Inefficient Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[11] The flexibility or length of your PEG linker may not be optimal.
-
Solution: Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6 PEG units) to identify the optimal distance and geometry for ternary complex formation.[5][] Consider hybrid linkers that combine PEG units with more rigid elements like alkyl chains or piperazine (B1678402) rings to reduce conformational entropy.[7][12]
-
-
Poor Cell Permeability: The hydrophilicity imparted by the PEG linker might be hindering the PROTAC's ability to cross the cell membrane.[6][13]
-
Solution: Assess cell permeability directly using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider synthesizing analogs with shorter PEG chains or hybrid alkyl-PEG linkers to increase lipophilicity.[2]
-
-
Incorrect E3 Ligase Choice: The chosen E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) may not be expressed at sufficient levels in your experimental cell line.
-
Solution: Confirm the expression of the recruited E3 ligase in your target cells using Western Blot or qPCR.[11] If expression is low, switch to a cell line with higher expression or redesign the PROTAC to recruit a different, more abundant E3 ligase.
-
Problem 2: Low Synthetic Yield and/or Difficult Purification
Q: I'm struggling with low yields during the final coupling step of my PROTAC synthesis, and the subsequent purification by chromatography is challenging.
A: These issues often point to incomplete reactions or the physicochemical properties of the PEGylated product.
Possible Causes & Solutions:
-
Incomplete Coupling Reaction: Amide coupling or click chemistry reactions may not have gone to completion.
-
Solution: For amide coupling, ensure reagents (coupling agents like HATU, base like DIPEA) are fresh and the solvent (e.g., DMF) is anhydrous.[10] Allow the reaction to run overnight and monitor progress meticulously using LC-MS.[10] For click chemistry, ensure the copper(I) catalyst is active; using a pre-catalyst like CuSO₄ with a reducing agent like sodium ascorbate (B8700270) is common.[2]
-
-
Difficult Purification: The amphiphilic nature and flexibility of PEG-containing PROTACs can lead to peak broadening or streaking on reverse-phase HPLC, making separation from starting materials difficult.
-
Solution: Optimize your HPLC purification method. Try different solvent systems (e.g., acetonitrile/water vs. methanol/water) and consider adding modifiers like 0.1% TFA or formic acid to both phases to improve peak shape. If the product is particularly "sticky," solid-phase synthesis, where one component is attached to a resin, can simplify purification by allowing unreacted reagents to be washed away.[10]
-
Problem 3: Poor Solubility of the Final PROTAC Compound
Q: Despite incorporating a PEG linker to improve solubility, my final PROTAC precipitates out of aqueous buffers. Why is this happening?
A: While PEG linkers enhance hydrophilicity, the overall solubility of a PROTAC is a complex interplay of all three components (warhead, linker, and E3 ligand).[14]
Possible Causes & Solutions:
-
High Lipophilicity of Ligands: The warhead and/or the E3 ligase ligand may be highly hydrophobic, overpowering the solubilizing effect of a shorter PEG linker.
-
Solution: Synthesize an analog with a longer PEG chain (e.g., increase from PEG2 to PEG4 or PEG6) to improve the hydrophilic-lipophilic balance.[8] Alternatively, if the ligand structures permit, introduce small polar functional groups onto the warhead or E3 ligand, provided they do not disrupt binding affinity.
-
-
Molecular Folding and Aggregation: The large, flexible molecule may be folding in a way that exposes hydrophobic surfaces, leading to aggregation and precipitation.
-
Solution: Measure the experimental solubility to confirm the issue. When preparing stock solutions, use solvents like DMSO. For aqueous buffers, consider the addition of a small percentage of a co-solvent (e.g., 1-5% DMSO) or a non-ionic surfactant if compatible with your downstream assay.
-
Data Summary Table
The choice of linker significantly impacts the physicochemical properties and degradation efficiency of a PROTAC. The following table provides illustrative data on how varying PEG linker length can affect key parameters.
| PROTAC Example | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | cLogP | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain (12 atoms) | >1000 | <20 | 5.8 | 0.25 |
| PROTAC B | PEG2 (8 atoms) | 500 | 55 | 4.5 | 0.18 |
| PROTAC C | PEG4 (14 atoms) | 150 | 85 | 3.9 | 0.11 |
| PROTAC D | PEG6 (20 atoms) | 400 | 70 | 3.5 | <0.1 |
| Data is illustrative and compiled for comparative purposes from literature principles.[2] Actual values are target- and cell-line-dependent. |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum degradation percentage.
-
cLogP: Calculated octanol-water partition coefficient, an indicator of lipophilicity.
Experimental Protocols
Protocol: Final PROTAC Synthesis via Amide Coupling
This protocol describes the final step in a modular PROTAC synthesis: coupling a carboxylic acid-functionalized component (Component 1) with an amine-functionalized component (Component 2).
Materials:
-
Component 1-COOH (1.0 eq)
-
Component 2-NH₂ (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve Component 1-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Component 2-NH₂ (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of Component 2-NH₂ to the activated Component 1 mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material (Component 1-COOH) is consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a 5% LiCl aqueous solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final PROTAC.[10]
Visual Workflow and Logic Diagrams
Caption: A typical modular workflow for PROTAC synthesis using a PEG linker.
Caption: A decision tree for troubleshooting low PROTAC degradation activity.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of m-PEG48-amine Modified Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of peptides modified with m-PEG48-amine. This guide provides troubleshooting advice for common issues, detailed experimental protocols, and a framework for developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound modified peptides?
The purification of this compound modified peptides presents several key challenges stemming from the properties of the large, hydrophilic PEG chain attached to a relatively small peptide. The PEGylation reaction mixture is often complex, containing the desired mono-PEGylated peptide, unreacted peptide, excess this compound, multi-PEGylated species, and positional isomers.[1][] The large size of the this compound can mask the physicochemical properties of the peptide, making separation from free PEG particularly difficult.[1][3] Aggregation of the PEGylated peptide is another common issue that can lead to low recovery and poor resolution during chromatography.[4][5]
Q2: Which chromatographic techniques are most suitable for purifying this compound modified peptides?
A multi-step chromatographic approach is often necessary for successful purification. The most commonly used techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating components based on their hydrodynamic radius. It is particularly useful for removing unreacted peptide and smaller reaction byproducts from the larger PEGylated conjugate.[1][][3] However, due to the similar size of the this compound and the PEGylated peptide, SEC alone may not be sufficient to remove all unreacted PEG.[1]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This technique can be highly effective in separating the PEGylated peptide from the neutral this compound and can also resolve positional isomers if the PEGylation site affects the overall charge of the peptide.[1][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. While the large hydrophilic PEG chain can dominate the retention behavior, RP-HPLC can still be a powerful tool for high-resolution separation of the PEGylated peptide from impurities, including unreacted peptide and certain byproducts.[][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under high salt conditions. It can be an alternative to RP-HPLC, particularly for peptides that are sensitive to organic solvents.[][7]
Q3: How can I remove the large excess of unreacted this compound?
Removing the unreacted this compound is a primary purification challenge. A combination of techniques is often most effective:
-
Initial Bulk Removal: Techniques like dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane can be used for initial bulk removal of the smaller unreacted PEG.[7][8]
-
Chromatographic Polishing: Ion-exchange chromatography is often the most effective method for separating the charged PEGylated peptide from the neutral unreacted PEG.[9] Size-exclusion chromatography can also be employed, but careful column selection and optimization are crucial for achieving adequate resolution.[10]
Q4: How can I prevent aggregation of my this compound modified peptide during purification?
Aggregation can be a significant problem, leading to low yields and column fouling.[11] Here are some strategies to mitigate aggregation:
-
Optimize Buffer Conditions: Work at a pH away from the isoelectric point (pI) of the peptide to maintain net charge and electrostatic repulsion. The ionic strength of the buffer can also be adjusted to minimize hydrophobic interactions that can lead to aggregation.
-
Use of Additives: Including additives such as arginine, glycerol (B35011), or non-ionic surfactants (e.g., Tween 20) in the purification buffers can help to increase the solubility and stability of the PEGylated peptide.[12]
-
Temperature Control: Performing purification steps at a lower temperature (e.g., 4°C) can help to reduce aggregation kinetics.
-
Minimize Concentration Steps: Avoid excessive concentration of the PEGylated peptide solution, as high concentrations can promote aggregation.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound modified peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Aggregation and precipitation of the PEGylated peptide. | - Optimize buffer pH and ionic strength to enhance solubility.[12]- Add stabilizing agents like arginine or glycerol to the buffers.[12]- Perform purification at a lower temperature. |
| Non-specific binding to the chromatography column. | - For IEX, adjust the salt concentration or pH of the elution buffer.[4]- For SEC, consider a different column matrix with lower non-specific binding properties.[7]- For RP-HPLC, use a shallower gradient and consider a different stationary phase (e.g., C4 instead of C18).[6] | |
| Poor Resolution Between PEGylated Peptide and Unreacted PEG in SEC | Similar hydrodynamic radii of the two species. | - Use a long SEC column or connect multiple columns in series to increase the resolution.[10]- Select a column with a pore size optimized for the molecular weight range of your PEGylated peptide.[10]- Optimize the flow rate for better separation. |
| Polydispersity of the this compound. | - Characterize the molecular weight distribution of your starting PEG reagent. A more homogeneous PEG will lead to a sharper peak for the unreacted species. | |
| Co-elution of PEGylated Peptide and Unreacted Peptide in RP-HPLC | Insufficient difference in hydrophobicity. | - Optimize the gradient slope; a shallower gradient can improve resolution.[6]- Try a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile).- Adjust the temperature of the separation.[6] |
| Presence of Multiple Peaks for the PEGylated Product | Presence of positional isomers. | - Use high-resolution techniques like IEX or RP-HPLC to attempt separation. IEX can be particularly effective if the PEGylation site alters the net charge.[]- Characterize the different peaks by mass spectrometry to confirm they are isomers. |
| Aggregation of the PEGylated peptide. | - Analyze the fractions by SEC to confirm the presence of aggregates.- Implement the anti-aggregation strategies mentioned in the FAQs. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data that can be expected from different chromatography techniques for PEGylated peptides. Note that these values are illustrative and will vary depending on the specific peptide and the optimization of the purification process.
| Purification Technique | Typical Purity (%) | Typical Recovery (%) | Key Strengths | Key Limitations |
| Size-Exclusion Chromatography (SEC) | >90 | 80-95 | Good for removing unreacted peptide and small impurities. | Limited resolution for separating unreacted PEG of similar size.[1] |
| Ion-Exchange Chromatography (IEX) | >95 | 70-90 | Excellent for removing unreacted PEG and separating positional isomers.[] | Can be sensitive to buffer conditions; potential for low recovery due to strong binding. |
| Reverse-Phase HPLC (RP-HPLC) | >98 | 60-85 | High resolution for separating closely related species. | The large PEG chain can dominate retention; potential for product loss due to irreversible binding.[6] |
Experimental Protocols
General Considerations
-
Peptide Characterization: Before and after purification, it is crucial to characterize the this compound modified peptide using techniques such as Mass Spectrometry (to confirm the molecular weight and PEGylation state) and HPLC (to assess purity).
-
Buffer Preparation: Use high-purity water and reagents for all buffers. Filter and degas all buffers before use to prevent column clogging and bubble formation.
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is suitable for the initial cleanup of the reaction mixture to remove unreacted peptide and other small molecule impurities.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the this compound modified peptide (typically in the range of 10-100 kDa).
-
Mobile Phase: A typical mobile phase is Phosphate Buffered Saline (PBS) pH 7.4. The inclusion of 100-200 mM arginine can help to reduce non-specific interactions with the column matrix.[4]
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate the SEC column with at least 2 column volumes of the mobile phase.
-
Inject the prepared sample. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute with the mobile phase at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile at 220 nm or 280 nm. The PEGylated peptide should elute in the earlier fractions, followed by the unreacted peptide and other smaller impurities.
-
-
Fraction Analysis: Analyze the collected fractions by RP-HPLC and/or mass spectrometry to identify the fractions containing the pure PEGylated peptide.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
This protocol is highly effective for separating the PEGylated peptide from unreacted this compound and for resolving positional isomers.
-
Column Selection: Based on the isoelectric point (pI) of the peptide, choose either a cation-exchange (e.g., SP, CM) or anion-exchange (e.g., Q, DEAE) column.
-
Buffer System:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the PEGylated peptide is charged and will bind to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): The binding buffer with a high concentration of salt (e.g., 1 M NaCl).
-
-
Sample Preparation: Exchange the buffer of the crude or partially purified sample into the binding buffer using dialysis or a desalting column.
-
Chromatography:
-
Equilibrate the IEX column with binding buffer.
-
Load the sample onto the column.
-
Wash the column with binding buffer to remove any unbound material, including the neutral unreacted this compound.
-
Elute the bound PEGylated peptide using a linear gradient of the elution buffer (e.g., 0-100% Buffer B over 20 column volumes).
-
Monitor the elution at 220 nm or 280 nm.
-
-
Fraction Analysis: Analyze the collected fractions to identify those containing the purified PEGylated peptide.
Visualizations
Caption: A general experimental workflow for the purification of this compound modified peptides.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
identifying and minimizing side-products in m-PEG48-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG48-amine in bioconjugation reactions. The focus is on identifying and minimizing common side-products to ensure the desired purity and activity of the final PEGylated molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a methoxy-terminated polyethylene (B3416737) glycol with 48 repeating ethylene (B1197577) oxide units, ending in a primary amine group. This linear PEG reagent is commonly used for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of the target molecule, including increased solubility, extended circulating half-life, and reduced immunogenicity. The amine group on this compound allows for its conjugation to various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters.
Q2: What are the most common side-products in this compound reactions with NHS esters?
When reacting this compound with a molecule activated with an N-hydroxysuccinimide (NHS) ester, several side-products can form, reducing the yield and purity of the desired conjugate. The most prevalent side-products include:
-
Hydrolyzed NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This results in the formation of an inactive carboxylic acid on the target molecule, which can no longer react with the this compound.
-
Di-PEGylation or Multi-PEGylation: If the target molecule has multiple reactive sites (e.g., multiple lysine (B10760008) residues in a protein), more than one this compound molecule can attach, leading to a heterogeneous mixture of products with varying degrees of PEGylation.
-
Intra-molecular and Inter-molecular Cross-linking: If a di-functional PEG reagent is inadvertently used instead of a mono-functional one like this compound, it can lead to cross-linking between different molecules, causing aggregation and precipitation.[1] While this compound itself is monofunctional, impurities in the starting material or side-reactions of the target molecule could potentially lead to cross-linked species.
-
Reaction with Non-Targeted Residues: While NHS esters primarily target primary amines (like the epsilon-amino group of lysine and the N-terminus), side reactions can occur with other nucleophilic residues such as tyrosine, serine, and threonine, particularly at higher pH values.
Q3: How does the long chain of this compound affect the reaction and potential side-products?
The long, flexible chain of m-PEG48 (approximately 2.1 kDa) can introduce steric hindrance.[2] This can have several effects:
-
Slower Reaction Rates: The bulky PEG chain may slow down the reaction rate compared to smaller PEG molecules by sterically hindering the approach of the amine group to the reactive site on the target molecule.
-
Increased Selectivity: Steric hindrance can sometimes be advantageous, potentially leading to more selective PEGylation at more accessible sites on a protein surface.
-
Challenges in Purification: The high molecular weight and hydrodynamic volume of the PEGylated product can make separation from unreacted starting materials and side-products more challenging.[] Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common purification techniques.[][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound reactions and provides strategies for their resolution.
Problem 1: Low Yield of PEGylated Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | - Prepare the activated NHS ester solution immediately before use.[5] - Ensure all solvents are anhydrous to minimize moisture.[5] - Perform the reaction at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and NHS ester stability.[6] - Consider using a more stable activated ester if hydrolysis is a persistent issue. |
| Suboptimal Reaction pH | - The primary amine of this compound is most reactive in its deprotonated state, which is favored at a pH above its pKa. However, high pH increases NHS ester hydrolysis.[6] The optimal pH is typically a compromise between 7.0 and 8.5.[7] - Use non-amine containing buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer to avoid competition with the intended reaction.[8] |
| Steric Hindrance | - Increase the reaction time to allow for the slower reaction to proceed to completion. - Slightly increase the reaction temperature (e.g., from 4°C to room temperature), but monitor for potential degradation of the target molecule. - Increase the molar excess of this compound, but be mindful of potential purification challenges. |
| Inactive this compound | - Verify the purity and activity of the this compound reagent using an appropriate analytical method like NMR or a test reaction with a known standard. |
Problem 2: Presence of Multiple PEGylated Species (Di-, Multi-PEGylation)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Molar Ratio of this compound | - Systematically decrease the molar ratio of this compound to the target molecule to favor mono-PEGylation.[2] |
| Multiple Reactive Sites on Target Molecule | - Adjust the reaction pH. Lowering the pH can increase the selectivity for the N-terminal amine, which generally has a lower pKa than lysine residues. - If site-specific PEGylation is critical, consider site-directed mutagenesis to remove competing reactive sites on a protein. |
| Prolonged Reaction Time | - Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the optimal time to stop the reaction before significant multi-PEGylation occurs. |
Problem 3: Aggregation or Precipitation of the Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Use of a Di-functional PEG Impurity | - Ensure the this compound reagent is of high purity and predominantly mono-functional. Analyze the starting material by mass spectrometry or chromatography. |
| Protein Instability under Reaction Conditions | - Screen different buffer conditions to find one that enhances the stability of the target protein. - Perform the reaction at a lower temperature (e.g., 4°C). |
| High Protein Concentration | - Reduce the concentration of the protein in the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an NHS-activated Molecule
This protocol provides a starting point for the PEGylation reaction. Optimal conditions may vary depending on the specific target molecule.
Materials:
-
This compound
-
NHS-activated molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Target Molecule: Dissolve the NHS-activated molecule in the reaction buffer at a known concentration (e.g., 1-10 mg/mL). If the molecule is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare this compound: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: Add the desired molar excess of the this compound solution to the target molecule solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted this compound, hydrolyzed NHS ester, and quenching reagent using a suitable chromatography method like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
Protocol 2: Analytical Characterization of the PEGylation Reaction
Methods for Monitoring Reaction and Characterizing Products
| Analytical Technique | Information Provided |
| SDS-PAGE | A simple and rapid method to visualize the increase in apparent molecular weight of a protein upon PEGylation. The PEGylated protein will appear as a higher band or a smear compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. It is effective for separating the PEGylated product from the unreacted protein and smaller molecules. Can also be used to monitor the progress of the reaction.[][9] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate species with different degrees of PEGylation.[][4] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Can be used to separate different PEGylated species and unreacted starting materials. Often coupled with mass spectrometry for detailed characterization.[10] |
| Mass Spectrometry (MS) | Provides accurate molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached). Techniques like MALDI-TOF and ESI-MS are commonly used.[10] |
Visualizations
Caption: Reaction pathway showing the desired reaction and common side-products.
Caption: Troubleshooting workflow for low yield of PEGylated product.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
optimizing linker length in PROTAC design for better efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the linker length in Proteolysis Targeting Chimera (PROTAC) design to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This ternary complex is essential for the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[4][5]
The length of the linker is a critical parameter because it dictates the spatial orientation and proximity of the POI and the E3 ligase within the ternary complex.[3][5] An optimal linker length is crucial for efficient ubiquitination and, consequently, potent degradation of the target protein.[5][6]
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][6]
-
If the linker is too long: It can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination because the two proteins are not brought into close enough proximity.[2][6]
Therefore, fine-tuning the linker length is a critical step in the design and development of an effective PROTAC.[3][4]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[3][] These are popular due to their ability to accommodate the formation of a productive ternary complex.[3] However, more rigid linker types incorporating moieties such as piperazine, triazole rings, or cycloalkanes are also employed to modulate the conformational flexibility and physicochemical properties of the PROTAC.[3][] The choice of linker type can significantly influence a PROTAC's solubility, cell permeability, and metabolic stability.[3] For instance, hydrophilic elements like PEG can improve solubility, while rigid structures can enhance conformational stability.[3]
Q3: What is the "hook effect" in the context of PROTACs, and how does linker design influence it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes by independently binding to either the target protein or the E3 ligase.[8][9][10] These binary complexes are non-productive and prevent the formation of the required ternary complex for degradation, leading to a bell-shaped dose-response curve.[11]
Linker design can influence the severity of the hook effect. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes.[8][11] This enhanced stability can help mitigate the hook effect. Modifying linker flexibility, for example by making it more rigid, can also pre-organize the PROTAC into a conformation that favors ternary complex formation.[8] Mitigating the hook effect often involves careful dose-response studies to identify the optimal concentration range and enhancing the cooperativity of ternary complex formation.[3][8]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[3][8]
-
Potential Cause 1: Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the proper spatial orientation of the target protein and the E3 ligase for ubiquitination.[3]
-
Potential Cause 2: Unfavorable Ternary Complex Conformation: The linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[8]
-
Solution: Evaluate ternary complex formation directly using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][12] These methods can provide insights into the formation and stability of the ternary complex.[3]
-
-
Potential Cause 3: Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[8]
Problem 2: I am observing a significant "hook effect" with my PROTAC, which is limiting its therapeutic window.
A pronounced hook effect can make it difficult to achieve a sustained therapeutic effect.
-
Potential Cause: Formation of Binary Complexes at High Concentrations: At high concentrations, your PROTAC is preferentially forming binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[8]
-
Solution 1: Careful Dose-Response Studies: Perform detailed dose-response experiments to precisely identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[3]
-
Solution 2: Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[8] This makes the ternary complex more stable and can lessen the hook effect.[8] Consider modifying the linker's flexibility or composition to achieve this.[8]
-
Solution 3: Biophysical Analysis: Use techniques like SPR or ITC to measure the stability of the ternary complex. This can provide valuable data to guide linker redesign for improved cooperativity.[3]
-
Data Presentation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] Therefore, empirical testing of a series of PROTACs with varying linker lengths is often necessary.[4] Below are tables summarizing quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 1 | 9 | >1000 | <20 |
| Compound 2 | 12 | ~500 | ~60 |
| Compound 3 (13) | 16 | ~100 | >90 |
| Compound 4 | 19 | ~750 | ~50 |
| Compound 5 | 21 | >1000 | <30 |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. For ERα degradation, a 16-atom linker was found to be optimal.[4][6]
Table 2: Impact of Linker Length on p38α Degradation [4]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | 13 | ~250 | ~70 |
| PROTAC B | 15 | ~50 | >95 |
| PROTAC C | 17 | ~60 | >95 |
| PROTAC D | 19 | ~300 | ~65 |
Note: For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
1. Western Blot for Protein Degradation [5]
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation [5]
This assay is used to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either the target protein or the E3 ligase (e.g., CRBN or VHL) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis [3]
This biophysical technique provides quantitative data on the formation and stability of the ternary complex.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This allows for the determination of binding affinities and kinetics.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC linker optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with m-PEG48-amine
Welcome to the technical support center for scaling up reactions involving m-PEG48-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with this high molecular weight PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up conjugation reactions with this compound?
A1: Scaling up reactions with this compound, a long-chain hydrophilic linker, presents several key challenges:
-
Steric Hindrance: The large hydrodynamic volume of the this compound can physically block the reactive amine group from accessing the target functional group on the molecule of interest, potentially leading to lower reaction efficiency and yield.[1][2]
-
Increased Viscosity: Concentrated solutions of high molecular weight PEGs are significantly more viscous.[3][4][5][6] This can lead to poor mixing, localized concentration gradients, and reduced reaction rates at larger scales.
-
Aggregation: The long PEG chain, while generally increasing the solubility of the conjugate, can sometimes promote aggregation, especially at high concentrations or under suboptimal buffer conditions.[7][8][9]
-
Purification Difficulties: The high molecular weight of the this compound conjugate can make separation from unreacted starting materials and byproducts challenging. Techniques like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are commonly used, but resolution may be compromised at a large scale.[10][11][12][][14]
-
Stoichiometry and Molar Ratio: Optimizing the molar ratio of this compound to the target molecule is critical. A large excess may be needed to drive the reaction to completion but can complicate downstream purification.[15]
Q2: How does the high molecular weight of this compound affect the choice of purification method at scale?
A2: The high molecular weight of this compound significantly influences the choice and optimization of purification methods:
-
Size Exclusion Chromatography (SEC): SEC is effective for separating the larger PEGylated conjugate from smaller unreacted molecules. However, at a large scale, achieving high resolution to separate mono-PEGylated from multi-PEGylated species or aggregates can be challenging and may require multiple cycles or larger columns, impacting throughput.[10][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield the charges on the protein surface, altering its interaction with the chromatography resin.[10][][14] This can be advantageous for separating PEGylated from un-PEGylated proteins, but the resolution between different PEGylated species may be low.
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removing low molecular weight impurities. It can be used to remove unreacted this compound, although the efficiency will depend on the relative size difference between the PEG linker and the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful polishing step. The PEG moiety can alter the hydrophobicity of the conjugate, allowing for separation from impurities with different hydrophobic properties.[][14]
Q3: What are the critical process parameters to control during the scale-up of this compound conjugation?
A3: Careful control of the following process parameters is crucial for a successful scale-up:
-
pH: The pH of the reaction buffer is critical for controlling the reactivity of the amine group on this compound and any pH-sensitive functional groups on the target molecule.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to degradation of the reactants or the final conjugate. Reactions are often performed at room temperature or cooled to 4°C to control the reaction rate and minimize side reactions.[7]
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially with viscous solutions of this compound. The type of impeller and mixing speed in the reactor should be carefully selected to provide adequate mixing without causing shear-induced damage to the biomolecules.
-
Reagent Addition Rate: A slow, controlled addition of the this compound solution can help to maintain a consistent reaction environment and prevent localized high concentrations that could lead to aggregation.[7]
-
Concentration: While higher concentrations can increase reaction rates, they also increase viscosity and the risk of aggregation.[3][4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Product | Steric Hindrance: The long PEG chain is preventing efficient reaction.[1][2] | - Increase the molar excess of this compound.- Increase the reaction time.- Optimize the reaction temperature (within the stability limits of your molecule).- Consider a linker with a different reactive group if possible. |
| Suboptimal pH: The pH is not optimal for the conjugation chemistry. | - Perform small-scale experiments to screen a range of pH values. | |
| Poor Mixing: High viscosity is leading to an inhomogeneous reaction mixture.[3] | - Increase the mixing speed (while monitoring for shear effects).- Use a reactor with baffles or a more efficient impeller design.- Consider diluting the reaction mixture (this may require longer reaction times). | |
| Product Aggregation | High Concentration: The concentration of reactants is too high.[7] | - Reduce the concentration of the protein or this compound.- Add stabilizing excipients such as arginine or polysorbates.[7] |
| Suboptimal Buffer Conditions: The buffer composition is promoting aggregation.[8] | - Screen different buffer systems and ionic strengths.- Ensure the pH is in a range where the protein is most stable. | |
| Cross-linking (if target has multiple reactive sites): | - Optimize the stoichiometry to favor mono-conjugation.- Control the rate of addition of this compound.[7] | |
| Difficulty in Purification | Poor Resolution in SEC: The PEGylated product and impurities are of similar size.[10][12] | - Optimize the mobile phase and flow rate.- Use a longer column or a resin with a more appropriate pore size.- Consider an orthogonal method like IEX or HIC for a polishing step.[] |
| Co-elution in IEX: The PEG chain is shielding the protein's charge, leading to poor separation.[10][] | - Adjust the pH of the mobile phase to alter the net charge of the conjugate.- Use a shallower salt gradient for elution.- HIC may be a more effective alternative.[14] | |
| Excess Unreacted this compound: A large excess was used in the reaction.[15] | - Use Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off membrane to remove the excess PEG before chromatographic purification. |
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale this compound Conjugation
| Parameter | Lab Scale (1 g protein) | Pilot Scale (100 g protein) | Rationale for Change |
| Protein Concentration | 10 mg/mL | 8 mg/mL | To mitigate viscosity and aggregation issues at a larger scale. |
| Molar Ratio (PEG:Protein) | 5:1 | 7:1 | A higher excess is often needed to drive the reaction in a more dilute system and overcome mixing inefficiencies. |
| Reaction Time | 4 hours | 6 hours | Slower reaction kinetics due to lower concentration and potential mixing limitations. |
| Yield (Mono-PEGylated) | 75% | 65% | Yield often decreases on scale-up due to less ideal reaction conditions. |
| Purity (by SEC) | 95% | 90% | Increased potential for side products and aggregation at a larger scale. |
| Unreacted Protein | <5% | <8% | Reflects the lower reaction efficiency at pilot scale. |
| Aggregates | <1% | <3% | Increased shear stress and concentration gradients in a larger reactor can lead to more aggregation. |
Experimental Protocols
Protocol 1: Lab-Scale (1 g) Conjugation of a Protein with this compound
-
Protein Preparation:
-
Dissolve 1 g of the target protein in 100 mL of a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure the protein is fully dissolved and the solution is clear.
-
-
This compound Preparation:
-
Calculate the required amount of this compound for a 5:1 molar excess.
-
Immediately before use, dissolve the calculated amount of this compound in 10 mL of the reaction buffer.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the this compound solution dropwise over 15 minutes.
-
Allow the reaction to proceed at room temperature for 4 hours with continuous gentle stirring.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted activated groups on the target molecule (if applicable).
-
-
Purification:
-
Purify the reaction mixture using Size Exclusion Chromatography (SEC) to separate the PEGylated protein from unreacted PEG and protein.
-
Protocol 2: Pilot-Scale (100 g) Conjugation of a Protein with this compound
-
Protein Preparation:
-
In a suitable reactor, dissolve 100 g of the target protein in 12.5 L of amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure complete dissolution under controlled mixing.
-
-
This compound Preparation:
-
Calculate the required amount of this compound for a 7:1 molar excess.
-
In a separate vessel, dissolve the this compound in 1 L of the reaction buffer.
-
-
Conjugation Reaction:
-
Set the reactor mixing speed to ensure adequate agitation without excessive shear.
-
Using a peristaltic pump, add the this compound solution to the reactor at a controlled rate over 1 hour.
-
Continue mixing at a controlled temperature (e.g., 20-25°C) for 6 hours. Monitor the reaction progress by taking in-process samples.
-
-
Quenching:
-
Add a quenching buffer to a final concentration of 50 mM and mix for an additional 30 minutes.
-
-
Purification:
-
Use Tangential Flow Filtration (TFF) to concentrate the reaction mixture and remove excess unreacted this compound.
-
Further purify the concentrated product using an appropriately sized Ion Exchange Chromatography (IEX) column, followed by an SEC polishing step if required.
-
Visualizations
Caption: Workflow for scaling up this compound conjugation.
Caption: Decision tree for troubleshooting low PEGylation yield.
References
- 1. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification After m-PEG48-amine Conjugation
Welcome to the technical support center for biomolecule purification. This guide provides detailed troubleshooting advice and protocols to help you effectively remove unreacted m-PEG48-amine from your sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker that contains an amine group, which is used to react with molecules like proteins, peptides, or other substrates.[1] After the conjugation reaction, any unreacted or excess this compound remains in the mixture. It is crucial to remove this excess linker to ensure the purity of the final conjugated biomolecule. This purification is essential for accurate downstream analysis, characterization, and application, as the presence of free PEG can interfere with assays and yield inaccurate results.
Q2: What are the primary methods for removing unconjugated this compound?
The most effective methods for removing small, unreacted PEG linkers from a mixture containing a much larger conjugated biomolecule are based on the significant difference in their molecular size.[2] The two most common and recommended techniques are:
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic radius.[] It is highly efficient at removing small molecules like unreacted PEG from larger PEGylated proteins.[2][]
-
Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[4][5] The larger conjugate is retained, while the smaller, unreacted this compound passes through the membrane into a surrounding buffer.[5]
Other techniques such as ion-exchange chromatography (IEX) can also be used, but they separate based on charge, which may be less effective depending on the properties of the conjugate.[][4]
Q3: How do I select the best purification method for my experiment?
The choice of method depends on factors like your sample volume, desired purity, processing time, and available equipment.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration |
| Principle | Separation by molecular size | Separation by MWCO membrane |
| Speed | Fast (minutes to hours) | Slow (hours to overnight) |
| Sample Dilution | Can cause some dilution | Can concentrate the sample (Ultrafiltration) |
| Scalability | Excellent for analytical and preparative scales | Good for various scales, can be cumbersome for very large volumes |
| Equipment | HPLC/FPLC system or gravity-flow columns | Dialysis tubing/cassettes, centrifuge (for ultrafiltration) |
| Best For | Rapid purification, high resolution, analytical quantification | Buffer exchange, handling sensitive proteins, simplicity |
Method Selection Workflow
References
impact of buffer choice on m-PEG48-amine reaction efficiency
Welcome to the technical support center for m-PEG48-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation experiments and troubleshooting common issues. The following question-and-answer-based guides address specific challenges you might encounter, with a focus on the critical role of buffer selection in achieving high reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
The optimal pH for the reaction between this compound and an N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1][2] The reaction rate is highly dependent on the pH.[2] At a lower pH, the primary amine group of this compound will be protonated, which renders it non-nucleophilic and thus unreactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the overall yield of the PEGylated product.[1][2][3] For many applications, a pH in the range of 8.3-8.5 is considered optimal to balance these competing factors.[2][4]
Q2: Which buffers are recommended for this compound conjugation reactions?
It is crucial to use a non-amine-containing buffer for your conjugation reaction.[5][6][7] Commonly recommended buffers for NHS ester-based conjugations include:
-
Carbonate-bicarbonate buffer[1]
These buffers are effective in maintaining the optimal pH range of 7.2-8.5 without interfering with the reaction.[1]
Q3: Are there any buffers that should be avoided?
Yes. You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][5][6][7] These buffers will compete with the this compound for reaction with the NHS ester, leading to significantly lower conjugation efficiency and the formation of undesired PEGylated buffer components.[1][2] However, Tris or glycine buffers can be effectively used to quench the reaction and terminate the conjugation process.[1][8]
Q4: How does the choice of buffer impact the stability of the NHS ester?
The NHS ester is susceptible to hydrolysis, and the rate of this hydrolysis is directly influenced by the pH of the buffer.[1][3][9] As the pH increases, the half-life of the NHS ester decreases, meaning it will hydrolyze more rapidly.[1][3] This competing hydrolysis reaction can lead to lower overall efficiency of the desired conjugation with this compound.[9]
Q5: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?
Many PEG reagents, especially those with long PEG chains and non-sulfonated activating groups, may exhibit poor water solubility.[1] In such cases, the this compound or the NHS ester reagent should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][2][6] It is critical to use high-quality, anhydrous, and amine-free organic solvents to prevent premature hydrolysis or side reactions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low PEGylation Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer before initiating the conjugation. Adjust the pH to be within the 7.2-8.5 range. For many applications, starting at pH 8.3-8.5 is recommended.[2][4] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine). | Switch to a non-amine-containing buffer such as PBS, HEPES, borate, or carbonate-bicarbonate.[1][2][5][6][7] | |
| NHS Ester Hydrolysis: The NHS ester has hydrolyzed due to high pH or prolonged exposure to aqueous buffer before the addition of this compound. | Prepare the NHS ester solution immediately before use. Maintain the pH of the reaction mixture in the optimal range to minimize hydrolysis. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[1] | |
| Inconsistent Results | pH Fluctuation: During the reaction, the pH of the mixture may drift, especially in large-scale reactions, due to the release of N-hydroxysuccinimide. | Use a more concentrated buffer to ensure stable pH throughout the reaction. Monitor the pH of the reaction mixture periodically and adjust if necessary.[2] |
| Reagent Quality: Impurities or degradation of the this compound or the NHS ester. | Use high-quality, fresh reagents. Store this compound and the NHS ester under the recommended conditions (typically at -20°C and protected from moisture).[6][10] | |
| No Reaction or Very Slow Reaction | Low pH: The pH of the buffer is too low (below 7.0), leading to the protonation of the amine group on the this compound. | Increase the pH of the reaction buffer to the recommended range of 7.2-8.5.[1][2] |
| Steric Hindrance: The long PEG48 chain may cause steric hindrance, slowing down the reaction. | Increase the reaction time and/or the molar excess of one of the reactants. Optimization of the reaction temperature may also be beneficial. |
Quantitative Data Summary
The efficiency of the this compound reaction is critically dependent on the pH of the buffer, primarily due to the competing hydrolysis of the NHS ester. The following table summarizes the effect of pH on the half-life of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Reaction Efficiency |
| 7.0 | 0 | 4-5 hours[1][3] | Slower aminolysis and slower hydrolysis. Longer reaction times may be needed. |
| 8.6 | 4 | 10 minutes[1][3] | Faster aminolysis but significantly faster hydrolysis, leading to potentially lower yields if the reaction is not rapid. |
Experimental Protocols
General Protocol for Conjugation of this compound to an NHS-activated Molecule
This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecule being conjugated.
Materials:
-
This compound
-
NHS-activated molecule
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (or Borate, HEPES, Carbonate-bicarbonate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M glycine)
-
Anhydrous, amine-free DMSO or DMF (if needed for solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Buffer Preparation: Prepare the chosen non-amine-containing reaction buffer and adjust the pH to the desired value between 7.2 and 8.5.
-
Reagent Preparation:
-
Dissolve the NHS-activated molecule in the reaction buffer to the desired concentration.
-
Immediately before use, dissolve the this compound. If solubility in the aqueous buffer is low, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then add it to the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the solution of the NHS-activated molecule.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated product from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Competing reactions of an NHS ester with this compound.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of m-PEG48-amine Conjugates
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low solubility issues with m-PEG48-amine conjugates. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of my aqueous buffer. What are the common causes?
A1: Precipitation of this compound conjugates is often due to a combination of factors related to the physicochemical properties of both the PEG chain and the conjugated molecule. Key causes include:
-
Properties of the Conjugated Molecule: The inherent hydrophobicity of the molecule conjugated to the this compound can significantly reduce the overall solubility of the conjugate in aqueous solutions.[1][2]
-
pH of the Solution: The solubility of molecules with ionizable groups is highly pH-dependent. If the buffer pH is near the isoelectric point of the conjugate, its net charge will be minimal, leading to stronger intermolecular interactions and reduced solubility.[3][4]
-
Concentration of the Conjugate: Exceeding the solubility limit of the conjugate in a particular solvent system will inevitably lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Ionic Strength of the Buffer: High salt concentrations can sometimes lead to "salting out," where the solubility of the conjugate is reduced.
Q2: How does the long PEG chain of this compound affect the solubility of my conjugate?
A2: Poly(ethylene glycol) (PEG) is known for its hydrophilicity and ability to increase the aqueous solubility of conjugated molecules.[5][6] The long m-PEG48 chain provides a significant hydrophilic shell around the conjugated molecule, which generally enhances solubility and reduces aggregation.[2][6][7] However, the final solubility is a balance between the hydrophilicity of the PEG chain and the properties of the conjugated molecule. Even with a long PEG chain, a highly hydrophobic molecule can lead to an overall amphipathic nature, which can result in aggregation and precipitation under certain conditions.
Q3: Can the choice of buffer and its pH significantly impact the solubility of my this compound conjugate?
A3: Absolutely. The pH of the buffer is a critical factor, especially if your conjugated molecule contains ionizable functional groups (e.g., amines, carboxylic acids).[3][4]
-
Acidic Compounds: Are more soluble at higher pH.
-
Basic Compounds: Are more soluble at lower pH.
For amine-containing conjugates, a buffer with a pH slightly acidic to neutral (pH 6.0-7.4) is often a good starting point. It is crucial to avoid buffers that contain primary amines, such as Tris, as they can compete with the desired reaction if you are performing further modifications.[8] Phosphate-buffered saline (PBS) is a commonly used buffer for PEGylation reactions.[9]
Troubleshooting Guides
If you are experiencing low solubility with your this compound conjugate, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound conjugate solubility.
Solvent and Buffer Optimization
The choice of solvent and buffer is critical for maintaining the solubility of your this compound conjugate. The following table summarizes common solvents and their characteristics for dissolving PEGylated compounds.
| Solvent/Buffer System | Typical Starting Concentration | Advantages | Disadvantages |
| Aqueous Buffers (e.g., PBS, pH 7.4) | <10 mg/mL | Physiologically relevant for many applications. | May have low solubilizing power for hydrophobic conjugates. |
| Water-Miscible Organic Co-solvents | |||
| Dimethyl sulfoxide (B87167) (DMSO) | Up to 10% (v/v) in aqueous buffer | Powerful solvent for many nonpolar compounds.[3] | Can be toxic to cells at higher concentrations.[3] |
| Dimethylformamide (DMF) | Up to 10% (v/v) in aqueous buffer | Good solvent for many organic molecules.[9] | Can be toxic and should be handled with care. |
| Ethanol | Up to 20% (v/v) in aqueous buffer | Less toxic than DMSO or DMF. | May have lower solubilizing power for highly nonpolar compounds. |
| Polyethylene (B3416737) Glycol 400 (PEG 400) | Formulation dependent | Can significantly increase solubility.[3] | High viscosity; may not be suitable for all applications.[3] |
Experimental Protocols
Protocol 1: pH Screening for Solubility Optimization
This protocol outlines a method to determine the optimal pH for solubilizing your this compound conjugate.
Materials:
-
This compound conjugate
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or other analytical instrument to measure concentration
Procedure:
-
Prepare a stock solution of your this compound conjugate in a solvent in which it is known to be soluble (e.g., DMSO).
-
In separate microcentrifuge tubes, add a small, fixed amount of the conjugate stock solution to each of the different pH buffers. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at room temperature for at least one hour.
-
Centrifuge the tubes to pellet any undissolved conjugate.
-
Carefully collect the supernatant and measure the concentration of the dissolved conjugate using a suitable analytical method (e.g., UV-Vis spectrophotometry if the conjugate has a chromophore).
-
The buffer system that yields the highest concentration of dissolved conjugate is the most suitable for your experiment.
Protocol 2: Co-solvent Screening
This protocol will help you identify an effective co-solvent to improve the solubility of your this compound conjugate in an aqueous buffer.
Materials:
-
This compound conjugate
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
A selection of water-miscible organic co-solvents (e.g., DMSO, DMF, ethanol, PEG 400)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or other analytical instrument
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add a fixed amount of your this compound conjugate to each co-solvent/buffer mixture.
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at room temperature for at least one hour.
-
Visually inspect for any precipitation.
-
If no precipitation is observed, you can proceed to measure the concentration of the dissolved conjugate as described in Protocol 1 to determine the most effective co-solvent and its optimal concentration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of the this compound conjugate and its resulting solubility.
Caption: Factors influencing the solubility of this compound conjugates.
References
- 1. Protein PEGylation attenuates adsorption and aggregation on a negatively charged and moderately hydrophobic polymer surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
method refinement for consistent m-PEG48-amine conjugation results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with m-PEG48-amine conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound conjugation reactions.
Q1: What are the most common reasons for low or inconsistent PEGylation efficiency?
A1: Low or inconsistent PEGylation efficiency often stems from several critical factors:
-
Suboptimal pH: The reaction between an amine and its target functional group is highly pH-dependent. For instance, reactions with N-hydroxysuccinimide (NHS) esters are most efficient at a pH range of 7.2 to 8.5.[1][2] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of active PEG available for conjugation.[1][3]
-
Inappropriate Buffer: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the PEG-amine, leading to significantly lower yields of the desired conjugate.[1][4] It is essential to use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4][5]
-
Incorrect Molar Ratio: The molar ratio of this compound to the target molecule directly influences the degree of PEGylation.[6][7] An insufficient molar excess of the PEG reagent can lead to incomplete conjugation. It is advisable to perform optimization experiments with varying molar ratios to determine the optimal condition for your specific molecule.
-
Reagent Quality and Storage: this compound and activated reagents like NHS esters are sensitive to moisture.[5][8] Improper storage can lead to degradation and loss of reactivity. Reagents should be stored at the recommended temperature (typically -20°C) and protected from moisture.[9][10] It is also recommended to equilibrate the reagent to room temperature before opening to prevent condensation.[5]
-
Steric Hindrance: The amine groups on the target molecule might be located in sterically hindered regions, making them inaccessible to the this compound.[11][12]
Q2: My PEGylated product shows a high degree of heterogeneity. How can I improve the consistency of my results?
A2: Heterogeneity in PEGylation, where multiple PEG chains attach to a single molecule or a mixture of different PEGylated species is formed, is a common challenge. To improve consistency:
-
Optimize Reaction Conditions: Tightly control reaction parameters such as pH, temperature, and reaction time.[2] Even small variations can lead to different levels of PEGylation.
-
Control Molar Ratio: Carefully controlling the molar ratio of this compound to your molecule is critical for achieving a consistent degree of PEGylation.[2]
-
Purification: Employ robust purification techniques to isolate the desired PEGylated species. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are effective methods for separating molecules with different numbers of attached PEG chains.[1][2]
-
Site-Specific Conjugation: If possible, consider strategies for site-specific PEGylation to ensure a homogenous product. This may involve genetic engineering of the target protein to introduce a unique reactive site.
Q3: How can I confirm that my this compound conjugation was successful?
A3: Several analytical techniques can be used to confirm successful conjugation:
-
SDS-PAGE: A simple and effective initial check. A successful PEGylation will result in a noticeable increase in the molecular weight of the target molecule, which can be visualized as a band shift on an SDS-PAGE gel.[1]
-
Mass Spectrometry (MS): Provides a definitive confirmation of the mass increase corresponding to the addition of the this compound. MS can also help determine the degree of PEGylation (the number of PEG chains attached per molecule).[13]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP) HPLC can be used to separate the PEGylated product from the unreacted starting materials.[13][] HPLC is also a powerful tool for quantifying the extent of PEGylation.[]
Q4: What are the key differences when conjugating this compound to an NHS ester versus a carboxylic acid?
A4: The conjugation chemistry differs significantly:
-
NHS Ester: This is a direct reaction where the amine group of the this compound attacks the NHS ester, forming a stable amide bond. This reaction is typically performed in a single step at a pH between 7.2 and 8.5.[8][15]
-
Carboxylic Acid: This is a two-step process. First, the carboxylic acid must be "activated" using a carbodiimide (B86325) reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS or Sulfo-NHS, to form an active ester intermediate.[4][16] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[4][16] In the second step, the pH is raised to 7.2-8.0, and the this compound is added to react with the activated carboxyl group.[4][17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound conjugation.
Table 1: Recommended Reaction Conditions for this compound Conjugation to NHS Esters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][2] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures can minimize side reactions and protein degradation.[2][18] |
| Reaction Time | 30 minutes - 4 hours | Optimization is recommended.[2] |
| Molar Excess of PEG | 10 to 50-fold | Highly dependent on the target molecule and desired degree of PEGylation.[2] |
| Buffer | PBS, HEPES, Bicarbonate, Borate | Must be free of primary amines.[4][5] |
Table 2: Recommended Reaction Conditions for this compound Conjugation to Carboxylic Acids (Two-Step)
| Parameter | Activation Step | Conjugation Step | Notes |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | Optimal for EDC/NHS activation and subsequent amine reaction.[4][17] |
| Temperature | Room Temperature | Room Temperature | |
| Reaction Time | 15 - 30 minutes | 2 hours - Overnight | [16][18] |
| Reagents | EDC, NHS (or Sulfo-NHS) | This compound | |
| Buffer | MES | PBS, HEPES, Borate | Use non-amine, non-carboxylate buffers for activation.[4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an NHS-Ester Activated Protein
-
Buffer Preparation: Prepare an amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.[1]
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[1]
-
This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1]
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[1]
-
Analysis: Analyze the extent of PEGylation using SDS-PAGE, HPLC, and/or mass spectrometry.[1]
Protocol 2: General Procedure for this compound Conjugation to a Carboxylic Acid Containing Molecule
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Quenching: Add hydroxylamine (B1172632) to a final concentration of 10-50 mM to quench the reaction.[4]
-
Purification: Purify the PEGylated conjugate using an appropriate chromatography method (e.g., SEC or IEX).
-
Analysis: Characterize the final product using SDS-PAGE, HPLC, and/or mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: The effect of pH on this compound conjugation with NHS esters.
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 10. m-PEG-amine, MW 40,000 | BroadPharm [broadpharm.com]
- 11. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
avoiding hydrolysis of activated esters when using m-PEG48-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of m-PEG48-amine with activated esters, focusing on minimizing hydrolysis to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when conjugating this compound with activated esters?
The primary challenge is the competition between the desired aminolysis (reaction of the this compound with the activated ester) and the undesired hydrolysis of the activated ester by water.[1][2][3][4][5] Hydrolysis deactivates the ester, preventing its conjugation to the amine and reducing the overall yield of the PEGylated product.
Q2: What is an activated ester and why is it susceptible to hydrolysis?
Activated esters, such as N-hydroxysuccinimide (NHS) esters, are commonly used for bioconjugation.[6][7][8] They contain a good leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. While this reactivity is essential for the reaction with the primary amine of this compound, it also makes the ester prone to reaction with water (hydrolysis).[2][9]
Q3: What are the optimal reaction conditions to favor aminolysis over hydrolysis?
To maximize the conjugation efficiency of this compound with an activated ester, the following conditions are recommended:
-
pH: The reaction should be performed in a buffer with a pH between 7.2 and 8.5. The optimal pH is generally considered to be between 8.3 and 8.5.[6][7][8][10][11] At lower pH, the amine group of this compound will be protonated and thus less nucleophilic, slowing down the desired reaction.[6][7][10][12] At higher pH, the rate of hydrolysis of the activated ester increases significantly.[1][7][13]
-
Buffer Choice: Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][13][14] Buffers containing primary amines, like Tris, should be avoided as they will compete with the this compound for reaction with the activated ester.[1][12]
-
Temperature: The reaction is typically carried out at room temperature for 0.5 to 4 hours or at 4°C overnight.[1][13] Lower temperatures can help to slow the rate of hydrolysis.[1]
-
Concentration: More concentrated solutions of the reactants can favor the bimolecular aminolysis reaction over the hydrolysis reaction.[1][13]
Troubleshooting Guide
Problem: Low Yield of PEGylated Product
If you are experiencing low yields of your this compound conjugate, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Activated Ester | Verify the pH of your reaction buffer is within the optimal range (7.2-8.5).[1][13] Consider lowering the reaction temperature to 4°C to decrease the rate of hydrolysis.[1] Ensure your activated ester is fresh and has been stored properly to prevent degradation from moisture. |
| Suboptimal pH | Prepare fresh buffer and confirm the pH immediately before setting up the reaction. The optimal pH for NHS ester coupling is a compromise to maximize the reactive amine concentration while minimizing hydrolysis.[12] |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines (e.g., Tris).[1][12] If your protein or molecule of interest is stored in a Tris-containing buffer, perform a buffer exchange into a suitable reaction buffer like PBS before adding the activated ester. |
| Inactive this compound or Activated Ester | Use fresh reagents. If the activated ester is not water-soluble, dissolve it in a dry, amine-free water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture.[1][6][7][10][13] |
| Low Reactant Concentration | Increase the concentration of your reactants if possible. Higher concentrations favor the desired bimolecular reaction between the amine and the ester.[1][13] |
Quantitative Data Summary
The rate of hydrolysis of NHS esters is highly dependent on pH. The table below summarizes the half-life of a typical NHS-ester at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS-ester |
| 7.0 | 0 | 4-5 hours[1][13] |
| 8.6 | 4 | 10 minutes[1][13] |
This data highlights the critical importance of maintaining the reaction pH in the optimal range to minimize premature degradation of the activated ester.
Experimental Protocols
General Protocol for Conjugation of this compound to an Activated Ester (e.g., NHS-ester)
-
Reagent Preparation:
-
Equilibrate the this compound and the activated ester to room temperature before opening the vials to prevent condensation.
-
Prepare a 0.1 M amine-free reaction buffer (e.g., sodium phosphate, sodium bicarbonate, or HEPES) and adjust the pH to 8.3-8.5.[6][7]
-
If the activated ester is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in anhydrous, amine-free DMSO or DMF.[6][7]
-
-
Reaction Setup:
-
Dissolve your molecule containing the activated ester in the reaction buffer to a final concentration of 1-10 mg/mL.[12]
-
Dissolve the this compound in the reaction buffer. A 5- to 20-fold molar excess of the this compound over the activated ester is a common starting point.[12]
-
Add the this compound solution to the solution of the activated ester-containing molecule. If using a stock solution of the activated ester in an organic solvent, add it to the reaction mixture while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[15]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[12] The optimal time may vary depending on the specific reactants.
-
-
Quenching (Optional):
-
Purification:
Visualizations
Caption: Competing reaction pathways for an activated ester in the presence of this compound and water.
Caption: A typical experimental workflow for the conjugation of this compound to a molecule containing an activated ester.
Caption: A logical troubleshooting guide for addressing low yields in this compound conjugation reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. interchim.fr [interchim.fr]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Active ester | BroadPharm [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Head-to-Head Comparison: m-PEG48-amine Versus Other Amine-Reactive PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of bioconjugates, influencing the stability, pharmacokinetics, and overall efficacy of therapeutic proteins, antibody-drug conjugates (ADCs), and other targeted therapies. This guide provides an objective comparison of m-PEG48-amine with other commonly employed amine-reactive PEG linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, extend circulation half-life, and reduce immunogenicity. The choice of the reactive group on the PEG linker dictates the conjugation strategy. This guide focuses on amine-reactive linkers, which target primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus.
Overview of this compound and Other Amine-Reactive Linkers
This compound is a long-chain, monodisperse PEG linker with a terminal primary amine group. Its length of 48 ethylene (B1197577) glycol units provides a significant hydrophilic spacer. The terminal amine allows for conjugation to molecules with activated carboxylic acids (e.g., NHS esters) or through reductive amination with aldehydes or ketones.
Other common amine-reactive PEG linkers primarily include N-hydroxysuccinimidyl (NHS) esters of PEG (NHS-PEG). These are highly reactive towards primary amines under physiological to slightly basic conditions, forming stable amide bonds. Other, less common, amine-reactive functionalities include tetrafluorophenyl (TFP) esters and isothiocyanates.
The fundamental difference in their application lies in the reactive partners. With this compound, the biomolecule of interest must possess an activated carboxyl group for the reaction to proceed, or the PEG-amine itself can be reacted with a bifunctional crosslinker. In contrast, NHS-PEG linkers are directly reactive with the primary amines naturally present on proteins.
Quantitative Performance Comparison
The selection of a PEG linker is often a balance between reaction efficiency, the stability of the resulting conjugate, and the impact on the biological activity and pharmacokinetic profile of the biomolecule. The following tables summarize key performance metrics based on available experimental data and established chemical principles.
| Feature | This compound | NHS-PEG Linkers | TFP-PEG Linkers |
| Target Functional Group | Activated Carboxylic Acids (e.g., NHS esters), Aldehydes, Ketones | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines |
| Reaction pH | 7.0 - 9.0 (for reaction with NHS esters); 6.5 - 7.5 (for reductive amination) | 7.2 - 8.5 | 7.5 - 8.5 |
| Reaction Time | Varies with activation chemistry (e.g., hours for NHS ester coupling) | 30 minutes to a few hours | Generally slower than NHS esters |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Hydrolysis of Linker | Not applicable (stable amine) | Prone to hydrolysis, especially at higher pH. Half-life can be minutes to hours.[1][2] | More resistant to hydrolysis than NHS esters |
| Conjugation Efficiency | Dependent on the activation of the reaction partner | Generally high, but influenced by pH, buffer, and protein structure | High, often comparable to or slightly lower than NHS esters |
| Property of Conjugate | This compound | Shorter Chain NHS-PEG (e.g., PEG4, PEG8) | Longer Chain NHS-PEG (e.g., PEG24, PEG48) |
| Hydrophilicity | High | Moderate | High |
| Steric Hindrance | High | Low to Moderate | High |
| Impact on Pharmacokinetics | Expected to significantly increase circulation half-life due to large hydrodynamic volume[3][4][][6][7] | Moderate increase in half-life | Significant increase in half-life[3][4][][6][7] |
| Potential for Immunogenicity | Low, but anti-PEG antibodies can occur with high molecular weight PEGs[4][6] | Generally low | Low, but anti-PEG antibodies can occur with high molecular weight PEGs[4][6] |
| Stability of Conjugate | High (stable amide bond) | High (stable amide bond) | High (stable amide bond) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for key experiments.
Protocol 1: Conjugation of a Protein with an NHS-Activated PEG Linker
This protocol describes the conjugation of an NHS-PEG linker to primary amines on a generic antibody.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
NHS-PEGn (e.g., NHS-PEG24) linker.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Reagent Preparation: Equilibrate the NHS-PEGn linker to room temperature before opening. Prepare a stock solution of the NHS-PEGn linker in anhydrous DMF or DMSO (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[1][8]
-
Reaction Setup: Add a 5- to 20-fold molar excess of the dissolved NHS-PEGn linker to the antibody solution. The optimal ratio should be determined experimentally.[8] Gently mix the reaction solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-PEGn linker.
-
Purification: Purify the PEGylated antibody from excess reagents and by-products using SEC.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and purity using methods such as SDS-PAGE, SEC-MALS, and/or MALDI-TOF mass spectrometry.
Protocol 2: Representative Protocol for Conjugation of this compound to an Activated Carboxylic Acid on a Molecule
This protocol outlines a general procedure for conjugating this compound to a molecule containing a pre-activated carboxylic acid, such as an NHS ester.
Materials:
-
Molecule with an activated carboxylic acid (e.g., NHS-ester functionalized small molecule drug) in an appropriate anhydrous solvent (e.g., DMF, DMSO).
-
This compound.
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.
-
Purification system (e.g., SEC or Reverse-Phase HPLC).
Procedure:
-
Reagent Preparation: Dissolve the molecule with the activated carboxylic acid in an anhydrous solvent. Dissolve the this compound in the reaction buffer.
-
Reaction Setup: Add a 1.1 to 2-fold molar excess of the this compound solution to the activated molecule solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method such as SEC or reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like LC-MS, and NMR if applicable for smaller constructs.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: A generalized workflow for the PEGylation of a protein.
Caption: Reaction mechanisms for NHS-PEG and m-PEG-amine conjugation.
Conclusion
The choice between this compound and other amine-reactive PEG linkers is contingent on the specific application and the functional groups available on the molecule to be PEGylated.
-
NHS-PEG linkers are a robust and efficient choice for the direct conjugation to primary amines on proteins. They are particularly well-suited for PEGylating antibodies and other therapeutic proteins where lysine residues are abundant and accessible. The primary consideration for their use is the control of reaction conditions to minimize hydrolysis.
-
This compound offers a valuable alternative when the target molecule possesses a reactive carboxylic acid or can be functionalized to do so. Its long, monodisperse chain is expected to provide significant benefits in terms of increasing the hydrodynamic radius of the conjugate, which can lead to a substantial increase in circulation half-life. This makes it a compelling option for the development of long-acting therapeutics and for applications like PROTACs where a long, flexible linker is often desirable.[9][10][11][12]
Ultimately, the optimal linker must be determined empirically. Researchers should consider a systematic approach, evaluating a range of linker types and lengths to identify the configuration that provides the best balance of conjugation efficiency, stability, and in vitro and in vivo performance for their specific bioconjugate.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to m-PEG48-amine and Shorter PEG-amine Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the therapeutic properties of conjugated molecules.[1][2] This guide provides an objective comparison between the long-chain m-PEG48-amine linker and its shorter counterparts (e.g., PEG2, PEG4, PEG8, PEG12), supported by experimental data, to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.
The length of the PEG-amine linker is a crucial parameter, creating a trade-off between enhancing solubility and circulation half-life versus potentially introducing steric hindrance that could affect binding affinity.[1][3][4] While this compound offers significant advantages in improving the pharmacokinetic profile of bioconjugates, shorter PEG linkers can be beneficial in creating more compact molecules where target access is paramount.[1]
Comparative Analysis of Physicochemical and Biological Properties
The choice between a long-chain linker like this compound and shorter PEG-amine variants depends heavily on the specific application, the properties of the molecule to be conjugated (e.g., antibody, peptide, small molecule), and the desired therapeutic outcome.
Key Differences:
-
Molecular Size and Hydrodynamic Radius: The most apparent difference is the physical size. This compound (MW ≈ 2145.6 g/mol ) is significantly larger than shorter linkers like m-PEG4-amine (MW ≈ 209.25 g/mol ).[5] This increased size leads to a larger hydrodynamic radius for the resulting conjugate, which is a primary factor in reducing renal clearance and extending circulation time.[6][7]
-
Pharmacokinetics (PK): Longer PEG chains generally lead to a longer in-vivo half-life.[6] The increased size of conjugates with this compound reduces their rate of kidney filtration and shields them from uptake by the reticuloendothelial system (RES), prolonging their presence in the bloodstream.[8][9] Conversely, shorter PEG linkers result in more rapid clearance.[6]
-
Solubility and Aggregation: A key advantage of PEGylation is the enhancement of solubility, particularly for hydrophobic drug payloads used in ADCs.[2][3] The long, hydrophilic chain of this compound is highly effective at preventing aggregation and improving the overall solubility of the conjugate, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[3] Shorter linkers provide a lesser, though still beneficial, effect on solubility.
-
Steric Hindrance and Binding Affinity: The large size of the this compound linker can create a "stealth" effect, masking the bioconjugate from immune cells and proteolytic enzymes.[7] However, this same steric bulk can sometimes interfere with the binding of the targeting moiety (e.g., an antibody) to its receptor or the drug to its target. In contrast, shorter linkers provide less steric hindrance, which can be advantageous for maintaining high binding affinity in certain contexts.[1][4]
-
Immunogenicity: While PEG is considered to have low immunogenicity, the existence of pre-existing anti-PEG antibodies in a segment of the population can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[10][11][12] The relationship between PEG chain length and immunogenicity is complex and must be evaluated on a case-by-case basis.[13]
Data Presentation
The following tables summarize the quantitative and qualitative differences between this compound and shorter PEG-amine linkers based on data from experimental studies.
Table 1: Physicochemical Properties of Representative PEG-amine Linkers
| Property | m-PEG2-amine | m-PEG4-amine | m-PEG12-amine | This compound |
|---|---|---|---|---|
| Number of PEG Units | 2 | 4 | 12 | 48 |
| Approx. Molecular Weight ( g/mol ) | 121.16 | 209.25 | 573.7 | 2145.6[5] |
| Purity | Typically >95% | Typically >95% | Typically >95% | Typically >97%[5] |
| Solubility | High | High | Very High | Very High[5] |
Table 2: Comparative Impact on Bioconjugate Pharmacokinetics
| Parameter | Shorter PEG Linkers (e.g., PEG4, PEG8) | Longer PEG Linkers (e.g., m-PEG48) |
|---|---|---|
| Circulation Half-Life (t½) | Shorter | Significantly Longer[6] |
| Renal Clearance | Faster | Slower[7] |
| RES Uptake | Higher | Lower (Enhanced "Stealth" Effect)[8][14] |
| Area Under the Curve (AUC) | Lower | Higher[8] |
Table 3: Effect of PEG Linker Length on ADC and Nanoparticle Performance
| Parameter | Shorter PEG Linkers | Longer PEG Linkers (e.g., m-PEG48) | Reference Study Finding |
|---|---|---|---|
| ADC Clearance Rate | Higher | Lower | Increasing PEG length generally decreases the clearance rate of ADCs.[1] |
| Receptor Binding Affinity (IC50) | Potentially Higher (Lower IC50) | Potentially Lower (Higher IC50) | For some receptor-ligand pairs, shorter linkers led to higher binding affinity.[1] |
| In Vitro Cytotoxicity | Can be Higher | Can be Lower | In one study, longer PEG chains led to a reduction in in-vitro cytotoxicity.[15] |
| In Vivo Tumor Uptake | Variable | Often Enhanced | Prolonged circulation from longer linkers can lead to greater tumor accumulation.[15] |
| Macrophage Uptake | Higher | Lower | Increasing PEG length and density reduces uptake by macrophage cells.[8][14] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in bioconjugation.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different PEG linkers.
Protocol 1: Antibody PEGylation and Drug Conjugation
This protocol describes a common method for conjugating a drug to an antibody using a PEG-amine linker, which would first be functionalized with a reactive group (e.g., maleimide (B117702) for reaction with thiols).
1. Antibody Reduction (to generate free thiols):
-
Prepare the antibody solution (e.g., 10 mg/mL) in a phosphate-buffered saline (PBS), pH 7.4.
-
Add a 10- to 20-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate the mixture at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to PBS, pH 7.2.[1]
2. Drug-Linker Preparation:
-
Synthesize or procure the desired m-PEG-amine linker (e.g., m-PEG4-amine, this compound) functionalized with a maleimide group (Maleimide-PEG-Amine).
-
Separately, prepare the cytotoxic drug payload.
3. Conjugation Reaction:
-
Dissolve the Maleimide-PEG-Drug construct in a suitable solvent like DMSO.
-
Add the activated drug-linker solution to the reduced antibody solution at a defined molar ratio.
-
Incubate the reaction for 2-4 hours at room temperature or 4°C overnight with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine.
4. Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated protein.[1]
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and concentration.[1]
Protocol 2: In Vivo Half-Life Determination
This protocol outlines the procedure for comparing the pharmacokinetic profiles of bioconjugates with different PEG linker lengths.
-
Animal Model: Use an appropriate animal model, such as mice or rats (n=3-5 per group).
-
Administration: Administer a single intravenous (IV) dose of the purified bioconjugate (e.g., ADC with m-PEG48 vs. ADC with PEG4) to each cohort.[1]
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 96 hr, etc.).[1]
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[1]
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model (e.g., two-compartment model) to calculate key parameters, including elimination half-life (t½) and AUC.[1]
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC by measuring its ability to kill target cancer cells.
-
Cell Seeding: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with different PEG linkers) and relevant controls in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC to compare their in-vitro potency.
Conclusion
The choice between this compound and shorter PEG-amine linkers is a strategic decision based on a balance of desired properties. There is no universally superior option; the optimal linker length is specific to the antibody, payload, and therapeutic goal.[3]
-
This compound is the preferred choice when the primary goals are to significantly extend the circulation half-life, improve the solubility of highly hydrophobic payloads, and reduce clearance by the immune system. It is particularly valuable for systemic drug delivery where prolonged exposure is beneficial.
-
Shorter PEG-amine linkers (e.g., PEG4, PEG8, PEG12) are advantageous when creating a more compact bioconjugate is desirable, minimizing potential steric hindrance to maintain high binding affinity, or when rapid clearance is not a concern.[1][4]
Ultimately, an empirical approach is necessary. Researchers should synthesize and evaluate conjugates with a range of PEG linker lengths, using the protocols outlined above, to identify the optimal construct that maximizes the therapeutic index for their specific application.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. dovepress.com [dovepress.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Validating m-PEG48-amine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in creating effective targeted therapeutics and diagnostics. The attachment of a methoxy-polyethylene glycol-amine linker with 48 ethylene (B1197577) glycol units (m-PEG48-amine) can improve the pharmacokinetic profile of a biopharmaceutical by increasing its solubility and stability.[1] Confirmation of this covalent linkage is paramount.
This guide provides an objective comparison of mass spectrometry—the gold standard for validation—with other common analytical techniques. It includes experimental data considerations and detailed protocols to assist in selecting the most appropriate method for validating your this compound conjugate.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) offers unambiguous confirmation of conjugation by directly measuring the molecular weight of the biomolecule before and after the reaction.[2] The covalent attachment of each this compound linker, which has a molecular weight of approximately 2145.6 Da, results in a predictable mass shift in the spectrum.[3][4] This allows for precise determination of the degree of PEGylation and the distribution of different species (e.g., unconjugated, mono-PEGylated, di-PEGylated).
Two primary MS techniques are employed for this purpose:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This technique is highly effective for determining the average molecular weight of the conjugate and assessing the overall distribution of PEGylated products.[1] It is known for its speed and tolerance to buffers and salts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Often utilizing Electrospray Ionization (ESI), LC-MS provides high-resolution data and can be coupled with chromatographic separation to resolve different conjugated species before detection.[5][6] Advanced LC-MS/MS methods, which involve fragmentation of the molecule, can even pinpoint the specific amino acid residues (like lysine) where the PEG linker has attached.[5][7][8]
Alternative Validation Techniques
While MS provides the most definitive data, other techniques can offer supplementary or preliminary evidence of successful conjugation.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a widely used, qualitative method to visualize a size change. The addition of the large this compound linker significantly increases the molecular weight of a protein, causing it to migrate more slowly through the gel. This results in a clear "band shift" compared to the unconjugated starting material.[9]
-
Chromatography (HPLC/SEC): High-Performance Liquid Chromatography (HPLC) techniques like Size Exclusion Chromatography (SEC) separate molecules based on their hydrodynamic radius.[9] A successful conjugation will result in a larger molecule that elutes earlier from an SEC column, providing evidence of conjugation and allowing for purity assessment.
-
UV-Vis Spectroscopy: This method is indirect and less specific. If the molecule being conjugated has a distinct UV-Vis absorbance profile, changes in the spectrum after conjugation can sometimes be observed. However, it does not provide direct proof of the covalent linkage or information on the degree of PEGylation.
Comparative Analysis of Validation Methods
The choice of validation technique depends on the required level of detail, available instrumentation, and the stage of the research or development process.
| Feature | Mass Spectrometry (MALDI & LC-MS) | SDS-PAGE | Chromatography (SEC-HPLC) |
| Information Provided | Direct, quantitative measurement of mass, degree of PEGylation, site of conjugation (LC-MS/MS).[2][5][7] | Qualitative visualization of mass increase (band shift).[9] | Assessment of purity, aggregation, and change in hydrodynamic size.[9] |
| Precision | High (provides exact mass). | Low (provides relative size). | Medium (infers size from retention time). |
| Sensitivity | High. | Moderate. | Moderate to High. |
| Sample Requirements | Low (µg to ng). | Moderate (µg). | Moderate (µg). |
| Throughput | Moderate to High. | High. | Moderate. |
| Primary Use Case | Definitive confirmation, detailed characterization, quality control. | Rapid, initial screening to confirm a reaction occurred. | Purity analysis, monitoring reaction progress, and stability studies. |
Experimental Protocols
Protocol 1: Validating Conjugation using MALDI-TOF Mass Spectrometry
This protocol outlines the steps for analyzing a protein conjugated with this compound.
1. Sample Preparation:
-
Dilute the unconjugated protein and the purified this compound conjugate in a suitable buffer (e.g., 10mM Ammonium Acetate) to a final concentration of approximately 1 mg/mL.[5]
-
Desalt the samples if they are in high-salt buffers (e.g., PBS) using a C4 ZipTip or a similar desalting column to prevent signal suppression.
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of 1:1 (v/v) acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.[9]
3. Plate Spotting:
-
Mix the protein/conjugate solution and the matrix solution in a 1:2 ratio.
-
Spot 1 µL of this mixture onto the MALDI target plate.
-
Let the spot air dry completely at room temperature, allowing crystals to form.
4. Data Acquisition:
-
Load the plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive linear mode, calibrating the instrument with known protein standards.
-
Analyze the spectrum for the appearance of new peaks corresponding to the mass of the protein plus one or more this compound linkers (~2145.6 Da per addition).
Protocol 2: Visualizing Conjugation using SDS-PAGE
This protocol provides a method for qualitatively assessing conjugation via a band shift.
1. Sample Preparation:
-
Prepare samples of the unconjugated protein and the purified conjugate at a concentration of 1-2 mg/mL.
-
Mix 5-10 µg of each sample with Laemmli sample buffer containing a reducing agent (like β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes.[9]
2. Gel Electrophoresis:
-
Load the samples into the wells of a 4-12% gradient polyacrylamide gel.[9] Include a molecular weight marker (protein ladder).
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[9]
3. Visualization:
-
Stain the gel using Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands.
-
Compare the lane with the conjugated sample to the unconjugated control. A successful conjugation will show a distinct band or a smear at a higher molecular weight.
Workflow and Comparison Diagrams
The following diagrams illustrate the experimental workflow for mass spectrometry validation and a logical comparison of the available analytical methods.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Assessing the Biological Activity of m-PEG48-amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the strategic selection of a linker molecule is paramount to optimizing the therapeutic efficacy and pharmacokinetic profile of a modified biomolecule. Methoxy-polyethylene glycol-amine (m-PEG-amine) linkers are a cornerstone of this field, prized for their ability to enhance solubility, prolong circulation half-life, and reduce the immunogenicity of conjugated drugs, proteins, and nanoparticles. This guide provides a comprehensive comparison of m-PEG48-amine conjugates with relevant alternatives, supported by experimental data to inform the rational design of next-generation bioconjugates.
Executive Summary
This guide delves into the biological activity of molecules conjugated with this compound, a long-chain, amine-terminated polyethylene (B3416737) glycol linker. Through a comparative analysis with alternative PEG linkers of varying lengths and reactive functionalities, we explore the impact of the linker on critical performance parameters, including cellular uptake, cytotoxicity, and in vivo pharmacokinetics. The data presented herein, synthesized from multiple studies, demonstrates that while this compound offers significant advantages in prolonging circulation time, the choice of linker is a critical determinant of the conjugate's ultimate biological activity and must be tailored to the specific application.
Comparative Analysis of Biological Activity
The biological performance of a bioconjugate is intricately linked to the properties of the chosen PEG linker. Key parameters to consider include the length of the PEG chain and the chemistry used for conjugation.
Impact of PEG Chain Length on Cellular Uptake and Pharmacokinetics
The molecular weight of the PEG chain significantly influences the interaction of the conjugate with cells and its overall behavior in a biological system. Longer PEG chains, such as that in this compound, generally lead to a "stealth" effect, reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).[1][2] This translates to a longer systemic circulation time.
| Parameter | m-PEG-Short Chain (e.g., PEG4) | m-PEG-Medium Chain (e.g., PEG12) | m-PEG-Long Chain (e.g., this compound) | Key Findings & References |
| Cellular Uptake (in vitro) | Higher uptake | Moderate uptake | Lower uptake | Longer PEG chains can sterically hinder interactions with cell surface receptors, leading to reduced internalization.[3][4] |
| Macrophage Evasion | Lower | Moderate | Higher | Increased PEG surface density and chain length correlate with reduced uptake by macrophages.[2][5] |
| Blood Circulation Half-Life (in vivo) | Shorter | Intermediate | Longer | A longer PEG chain provides better protection from renal clearance and enzymatic degradation, prolonging circulation.[2][6][7] |
| Tumor Accumulation (EPR effect) | Lower | Moderate | Potentially Higher | Enhanced circulation time can lead to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[3] |
Note: The actual performance can vary depending on the conjugated molecule (e.g., protein, nanoparticle, small molecule) and the target cell type.
Comparison of Amine-Reactive Linker Chemistries
The terminal amine group of this compound allows for conjugation to molecules containing carboxylic acids or activated esters (e.g., NHS esters). This is a common and versatile conjugation strategy. However, alternative chemistries targeting other functional groups can offer advantages in terms of specificity and stability.
| Linker Type | Reactive Group | Targets | Bond Formed | Stability | Key Considerations & References |
| m-PEG-amine | Primary Amine (-NH₂) | Carboxylic Acids, NHS Esters | Amide | Very Stable | Versatile and widely used. Reaction with carboxylic acids requires an activating agent (e.g., EDC).[8][9] |
| m-PEG-NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines (e.g., Lysine) | Amide | Very Stable | Highly reactive towards amines, but can lead to heterogeneous products if multiple amines are accessible.[10][11] |
| m-PEG-Maleimide | Maleimide | Thiols (e.g., Cysteine) | Thioether | Stable | Enables site-specific conjugation to cysteine residues, offering greater homogeneity.[10] |
| m-PEG-Aldehyde | Aldehyde | N-terminal amines, Hydrazides | Secondary Amine (after reduction), Hydrazone | Stable (Secondary Amine), pH-sensitive (Hydrazone) | Can be used for site-specific N-terminal conjugation under controlled pH.[10][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of bioconjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the conjugate on cell viability.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound conjugate and control compounds (unconjugated drug, alternative PEG conjugates) in cell culture medium. Replace the medium in the wells with the prepared solutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Cellular Uptake Study (Flow Cytometry)
This protocol quantifies the internalization of fluorescently labeled conjugates.
-
Fluorescent Labeling: Conjugate the this compound and alternative linkers to a fluorescent dye (e.g., FITC, Alexa Fluor 488) in addition to the molecule of interest.
-
Cell Seeding and Treatment: Seed cells as described in the cytotoxicity assay. Treat the cells with the fluorescently labeled conjugates at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized conjugates. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA). Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group to determine the relative cellular uptake.
Visualizing Key Concepts
Diagrams can aid in understanding the complex biological processes influenced by PEGylation.
Signaling Pathways in Cellular Uptake
The cellular uptake of PEGylated nanoparticles can occur through various endocytic pathways.
Caption: Cellular uptake mechanisms for PEGylated nanoparticles.
Experimental Workflow for Comparative Analysis
A structured workflow is essential for a robust comparison of different bioconjugates.
Caption: Experimental workflow for comparative biological assessment.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. While this compound offers the advantage of significantly extending the circulation half-life of conjugated molecules, this often comes at the cost of reduced cellular uptake and in vitro potency. For applications where prolonged systemic exposure is the primary goal, such as exploiting the EPR effect for tumor targeting, this compound is an excellent candidate. However, for indications requiring rapid cellular internalization and potent cytotoxicity, shorter PEG chains or alternative linker chemistries may be more appropriate. A thorough understanding of the interplay between PEG linker properties and the desired biological outcome is essential for the successful development of novel and effective bioconjugate therapeutics.
References
- 1. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 9. m-PEG-amine, MW 40,000 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
m-PEG48-amine versus heterobifunctional linkers with other reactive groups
In the landscape of bioconjugation, the choice of a linker is critical to the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison between m-PEG48-amine, a monofunctional amine-containing PEG linker, and a broader class of heterobifunctional linkers featuring diverse reactive groups. This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker for their specific application.
Structural and Functional Overview
This compound is a linear polyethylene (B3416737) glycol (PEG) linker with a terminal amine group and a methoxy (B1213986) cap at the other end.[1][2] The extensive PEG chain, consisting of 48 ethylene (B1197577) glycol units, imparts significant hydrophilicity, which can enhance the solubility and stability of the resulting conjugate.[1] Its primary reactivity is through the terminal amine, which can form stable amide bonds with carboxylic acids (in the presence of an activator like EDC/NHS) or activated esters (e.g., NHS esters), and can also react with carbonyls such as aldehydes and ketones.[1][3][4] This linker is frequently utilized in the synthesis of PROTACs, where the PEG chain serves as a flexible spacer to orient the two ligands for effective ternary complex formation.[2]
Heterobifunctional linkers , in contrast, possess two different reactive functional groups at their termini.[5][6] This "orthogonality" allows for a controlled, sequential conjugation of two distinct molecules, which can lead to higher yields and more homogeneous products.[7] A common example is an NHS ester-PEG-Maleimide linker, which can react with a primary amine on one molecule and a thiol group (from a cysteine residue) on another.[8][9] The variety of available reactive groups is extensive and includes alkynes and azides for "click chemistry," offering high specificity and reaction efficiency.[10][11]
Performance Comparison: Reactivity, Stability, and Efficiency
The selection of a linker is often dictated by the desired balance between reaction efficiency, the stability of the resulting bond, and the specific functional groups available on the biomolecules to be conjugated.
| Feature | This compound (Amine-Reactive) | Heterobifunctional (NHS-Ester) | Heterobifunctional (Maleimide) | Heterobifunctional (Click Chemistry) |
| Target Functional Group | Carboxylic Acids, NHS Esters, Aldehydes, Ketones[1] | Primary Amines (e.g., Lysine, N-terminus)[12] | Thiols (e.g., Cysteine)[5] | Alkynes or Azides[10][11] |
| Typical Reaction pH | 7.0-9.0 (for NHS esters)[13] | 7.2-8.5[12] | 6.5-7.5[8] | Near-neutral[14] |
| Reaction Time | 3-24 hours (with NHS ester)[13] | 0.5-4 hours[12] | 1-2 hours[8] | 1-4 hours[8] |
| Typical Efficiency/Yield | Dependent on substrate and reaction conditions | High (>90%)[8] | High (>90%)[8] | Very High (>95%)[8] |
| Bond Formed | Amide, Imine (followed by reduction) | Amide | Thioether | Triazole |
| Bond Stability | Generally stable[12] | Generally stable[12] | Susceptible to retro-Michael reaction (payload loss); can be stabilized by hydrolysis of the succinimide (B58015) ring[2][15][16] | Highly stable and irreversible[8] |
Key Applications and Experimental Workflows
The choice between this compound and other heterobifunctional linkers is highly dependent on the intended application. This compound is a common building block in PROTAC synthesis, while heterobifunctional linkers are extensively used in the construction of ADCs.
PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a crucial role in the formation of a stable and productive ternary complex.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. Heterobifunctional linkers are essential for connecting the antibody and the cytotoxic payload.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Protein (General)
This protocol describes the general steps for conjugating this compound to a protein containing accessible carboxylic acid groups (e.g., aspartic and glutamic acid residues).
Materials:
-
Carboxylated Protein
-
This compound[1]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
N-hydroxysuccinimide (NHS)[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[4]
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC and NHS to the protein solution. A molar excess of 5-10 fold for each reagent over the protein is typically used. Incubate for 15-30 minutes at room temperature.[4]
-
Conjugation: Immediately after activation, exchange the buffer to Conjugation Buffer using a desalting column to remove excess EDC and NHS. Add this compound to the activated protein solution at a molar excess of 10-50 fold.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction and hydrolyze any remaining activated groups. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted this compound and other reaction components by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to determine the degree of PEGylation.
Protocol 2: Two-Step Conjugation using a Maleimide-PEG-NHS Ester Linker
This protocol outlines the conjugation of a thiol-containing payload to an amine-containing protein using a heterobifunctional linker.[8]
Materials:
-
Amine-containing protein (e.g., monoclonal antibody)
-
Thiol-containing molecule (e.g., cytotoxic drug)
-
Maleimide-PEG-NHS Ester Linker[8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]
-
Desalting column
Procedure:
-
Protein-Linker Conjugation (Amine Reaction): a. Dissolve the amine-containing protein in Conjugation Buffer. b. Add a 10- to 50-fold molar excess of the Maleimide-PEG-NHS Ester linker to the protein solution.[8] c. Incubate for 30 minutes at room temperature or 2 hours at 4°C.[8] d. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This results in a maleimide-activated protein.
-
Payload Conjugation (Thiol Reaction): a. Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution. A slight molar excess (1.5-5 fold) of the thiol-containing molecule is recommended. b. Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Purification and Characterization: a. Purify the final conjugate using SEC or other appropriate chromatography methods to remove any unreacted payload and other impurities. b. Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[17]
Conclusion
The choice between this compound and other heterobifunctional linkers is fundamentally driven by the specific requirements of the bioconjugation strategy.
This compound is a valuable tool when a long, hydrophilic PEG spacer is required and the conjugation target possesses a suitable carboxylic acid, activated ester, or carbonyl group. Its application is particularly prominent in the field of PROTACs, where the linker's flexibility and length are critical for inducing protein degradation.
Heterobifunctional linkers offer superior control and versatility for more complex bioconjugation schemes, such as the synthesis of ADCs. The ability to perform sequential, orthogonal reactions minimizes the formation of undesirable byproducts and allows for the creation of more homogeneous and well-defined conjugates.[7] For applications demanding high specificity and stability, next-generation linkers, including those for click chemistry, provide robust and irreversible linkages, overcoming some of the stability concerns associated with traditional maleimide (B117702) chemistry.[8]
Ultimately, the optimal linker selection will depend on the nature of the molecules to be conjugated, the desired purity and stability of the final product, and the intended biological application.
References
- 1. This compound, 32130-27-1 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 6. Heterobifunctional Cross-Linkers [gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]
- 10. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. Alkyne | BroadPharm [broadpharm.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Comparative Guide to Analytical Techniques for Confirming m-PEG48-amine Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in producing safe and effective therapeutics. This guide provides an objective comparison of key analytical techniques for confirming the purity of methoxy-poly(ethylene glycol)-amine with 48 repeating units (m-PEG48-amine). The performance of each method is evaluated, supported by summaries of expected quantitative data and detailed experimental protocols.
Introduction to this compound and the Importance of Purity
This compound is a hydrophilic linker commonly used in bioconjugation to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules. Impurities, such as PEG-diols or molecules with a different number of PEG units (polydispersity), can lead to undesired side reactions, reduced efficacy, and potential immunogenicity of the final conjugate. Therefore, rigorous analytical characterization is essential.
Comparison of Key Analytical Techniques
A multi-faceted approach employing several orthogonal analytical techniques is recommended for a comprehensive assessment of this compound purity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).
| Technique | Parameter Measured | Strengths | Limitations | Typical Purity Specification |
| ¹H NMR Spectroscopy | Structural integrity, functional group presence, and quantitative purity (qNMR). | Provides detailed structural information, can quantify purity against a certified reference standard without needing a standard of the analyte itself.[1][2][3] | Lower sensitivity compared to other methods, signal overlap can complicate analysis. | ≥ 95% |
| MALDI-TOF MS | Molecular weight, molecular weight distribution, and detection of PEG-diol impurities. | High sensitivity, provides information on the entire polymer distribution, can identify impurities with different masses.[4] | Can be less accurate for quantitative analysis compared to other methods, results can be influenced by the matrix and sample preparation.[4] | Polydispersity Index (PDI) ≤ 1.05 |
| HPLC-CAD/ELSD | Quantitative purity, separation of impurities. | Universal detection of non-volatile analytes, good for quantifying compounds without a UV chromophore like PEG.[5][6][7] | Lower sensitivity than MS, requires careful method development for optimal separation. | ≥ 95% |
| GPC/SEC | Molecular weight distribution and polydispersity. | Effective for determining the distribution of polymer sizes and identifying high or low molecular weight impurities. | Limited resolution for small differences in molecular weight, relies on column calibration with appropriate standards. | PDI ≤ 1.05 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[1][2][3] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification.[3]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved proton signals of both the this compound and the internal standard. For this compound, the methoxy (B1213986) protons (-OCH₃) at ~3.38 ppm and the methylene (B1212753) protons adjacent to the amine group are often used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
MALDI-TOF Mass Spectrometry for Molecular Weight and Polydispersity
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large molecules like polymers. It provides information on the molecular weight of individual polymer chains, allowing for the determination of the molecular weight distribution.[4]
Experimental Protocol:
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the this compound in a suitable solvent (e.g., water, methanol) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent: To promote the formation of single-charged ions, a salt like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix or analyte solution.
-
Spotting: Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v) and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to dry completely.
-
-
MS Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion reflectron mode for better mass accuracy.
-
Calibrate the instrument using a standard with a known molecular weight close to that of this compound.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 1000-4000 Da).
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain with a different number of ethylene (B1197577) glycol units. The mass difference between adjacent peaks should be 44 Da, corresponding to the mass of one ethylene glycol unit.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase. Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the chromophoric properties of the analyte, making it ideal for quantifying PEG compounds.[5][6][7]
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or another volatile modifier.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the this compound and any impurities.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.
-
-
CAD Settings:
-
Evaporation Temperature: Optimize based on the mobile phase composition (e.g., 35-50 °C).
-
Gas Pressure: Set according to the manufacturer's recommendations.
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in the initial mobile phase composition.
-
Create a calibration curve using standards of known concentrations.
-
Inject the sample and the standards onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound.
-
Quantify the purity by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve.
-
Logical Workflow for Purity Confirmation
A logical workflow for confirming the purity of this compound ensures a thorough and reliable assessment.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Signaling Pathway for Impurity Identification
The identification of potential impurities often follows a systematic process involving separation and structural elucidation.
Caption: A signaling pathway diagram illustrating the process of impurity identification.
Conclusion
Confirming the purity of this compound requires a combination of analytical techniques. ¹H NMR provides essential structural information and can be used for quantitative purity assessment. MALDI-TOF MS and GPC/SEC are crucial for determining the molecular weight and polydispersity, which are key purity indicators for polymers. HPLC with a universal detector like CAD offers robust quantitative analysis and separation of impurities. By employing these methods in a structured workflow, researchers can confidently assess the purity of their this compound, ensuring the quality and reliability of their subsequent research and drug development efforts.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. bath.ac.uk [bath.ac.uk]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating Bioconjugate Stability: A Comparative Guide to m-PEG48-Amine Linkers
For researchers, scientists, and drug development professionals, the stability of linker technologies is a cornerstone of creating effective and safe targeted therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo stability of m-PEG48-amine linkers against other common linker types, supported by experimental data and detailed protocols to inform rational drug design.
The this compound linker, characterized by a long polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine, forms a highly stable amide bond upon conjugation to a carboxyl group on a target molecule. This inherent stability, a key feature of amide linkages, makes it a non-cleavable linker, meaning it is designed to remain intact in the systemic circulation. The release of the conjugated payload typically relies on the degradation of the entire carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), within the target cell.
Comparative Stability Analysis
The stability of a linker is paramount to the therapeutic index of a bioconjugate, ensuring that the payload is delivered to the target site before its premature release in circulation, which could lead to off-target toxicity.[1] The this compound linker, by forming a robust amide bond, offers exceptional plasma stability.[2]
In contrast, cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or intracellularly. While this allows for targeted drug release, it can sometimes compromise plasma stability.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Plasma Stability | Key Considerations |
| This compound | Amide | Non-cleavable | Very High | Payload release depends on carrier degradation. The long PEG chain can enhance solubility and prolong circulation half-life. |
| Hydrazone | Hydrazone | pH-sensitive (acidic) | Moderate to High | Stability can be tuned, but may be susceptible to hydrolysis in plasma.[1] |
| Disulfide | Disulfide | Reduction (e.g., by glutathione) | Moderate | Stability can be influenced by the steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Amide | Enzymatic (e.g., Cathepsin B) | High | Stability is dependent on the peptide sequence and susceptibility to plasma proteases.[3] |
| Thioether (from Maleimide) | Thioether | Non-cleavable | High | Can be susceptible to retro-Michael addition, leading to drug release. |
Table 1: Comparative Overview of Linker Stabilities. This table provides a qualitative comparison of the plasma stability of this compound (forming an amide bond) with other commonly used linker technologies in bioconjugation.
The Impact of PEG Length on In Vivo Stability
The extensive PEG chain of the this compound linker plays a crucial role in the in vivo performance of the bioconjugate. PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[] Longer PEG chains, such as the 48-unit chain in this compound, generally lead to a longer circulation half-life.[5][6] This is attributed to an increased hydrodynamic radius, which reduces renal clearance, and a "stealth" effect that shields the conjugate from enzymatic degradation and uptake by the reticuloendothelial system.[7]
Studies have demonstrated a clear correlation between PEG linker length and the in vivo half-life of antibody-drug conjugates. For instance, increasing the PEG chain length from 4kDa to 10kDa resulted in an 11.2-fold extension in half-life.[5] Another study showed that clearance rates of ADCs decreased significantly with increasing PEG chain length up to PEG8.[6]
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed protocols for key experiments to evaluate the in vitro and in vivo stability of linkers like this compound.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from various species.
Materials:
-
Test bioconjugate (e.g., ADC with this compound linker)
-
Control bioconjugate (if available)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Digestion enzyme (e.g., papain or IdeS)
-
Reducing agent (e.g., DTT)
-
Alkylation agent (e.g., iodoacetamide)
-
Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)
Procedure:
-
Incubation:
-
Spike the test bioconjugate into plasma from each species to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the bioconjugate into PBS.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at 0, 24, 48, 72, 96, and 168 hours.
-
Immediately store the aliquots at -80°C until analysis.
-
-
Sample Preparation for LC-MS Analysis (Drug-to-Antibody Ratio - DAR):
-
Thaw the plasma samples on ice.
-
Immunoaffinity Capture: Isolate the bioconjugate from the plasma using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution/Digestion:
-
For intact mass analysis, elute the ADC from the beads.
-
For subunit analysis, on-bead digestion with an enzyme like Papain or IdeS can be performed, followed by reduction with DTT.
-
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the average DAR as a function of time for each plasma species.
-
Calculate the percentage of intact conjugate remaining at each time point.
-
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and clearance rate of a bioconjugate in vivo.
Materials:
-
Test bioconjugate
-
Animal model (e.g., healthy mice or rats)
-
Equipment for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
ELISA or LC-MS/MS for quantification of the bioconjugate in plasma
Procedure:
-
Administration:
-
Administer the bioconjugate to a cohort of animals via a single intravenous (IV) bolus injection at a defined dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to isolate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Quantification:
-
Determine the concentration of the total bioconjugate in the plasma samples using a validated analytical method such as an antibody-capture ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Visualizing Experimental Workflows
To further clarify the processes involved in stability assessment, the following diagrams illustrate the key steps.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to Nanoparticles Functionalized with m-PEG48-amine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and drug delivery characteristics of nanoparticles functionalized with methoxy-poly(ethylene glycol)48-amine (m-PEG48-amine) and its alternatives. The data presented is compiled from peer-reviewed studies to aid in the selection of appropriate surface modifications for nanoparticle-based drug delivery systems.
Introduction to Nanoparticle Functionalization
Surface functionalization of nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to improve their in vivo performance. PEGylation, the process of attaching PEG chains, creates a hydrophilic shield that reduces protein adsorption, minimizes clearance by the mononuclear phagocyte system, and prolongs systemic circulation time. The choice of the PEG linker, including its molecular weight and terminal functional group, significantly influences the nanoparticle's physicochemical properties, drug-loading capacity, and release kinetics.
Amine-terminated PEGs, such as this compound, are particularly versatile as the terminal amine group allows for covalent conjugation to various molecules, including drugs, targeting ligands, and imaging agents, through well-established chemistries. This guide focuses on the characterization of nanoparticles functionalized with this compound (molecular weight of ~2.2 kDa) and compares them with nanoparticles bearing other PEG-amine linkers of varying lengths and alternative surface functionalities.
Physicochemical Characterization: A Comparative Analysis
The size, polydispersity index (PDI), and surface charge (zeta potential) are critical parameters that dictate the stability, biocompatibility, and cellular uptake of nanoparticles. The following tables summarize experimental data for nanoparticles functionalized with m-PEG-amine of varying molecular weights and other surface modifications.
Table 1: Comparison of Physicochemical Properties of Amine-Functionalized PEGylated Nanoparticles with Different PEG Chain Lengths
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine/PEG1k-NPs | 135.4 ± 2.1 | 0.12 ± 0.02 | +25.3 ± 1.5 |
| Amine/PEG2k-NPs | 142.8 ± 3.5 | 0.11 ± 0.01 | +18.6 ± 2.1 |
| Amine/PEG5k-NPs | 155.2 ± 4.2 | 0.10 ± 0.03 | +10.4 ± 1.8 |
Data is presented as mean ± standard deviation. Data adapted from a study on poly(ε-caprolactone) (PCL) based nanoparticles. Amine/PEG-NPs were prepared from a mixture of diamino-terminated PCL and mPEG-PCL copolymers.[1]
Table 2: Comparison of Physicochemical Properties of Nanoparticles with Different Surface Functional Groups
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-functionalized PLA NPs | 185.7 ± 2.4 | 0.06 ± 0.01 | Near-neutral |
| Carboxylic acid-functionalized PLA NPs | 205.3 ± 1.3 | 0.17 ± 0.02 | -30.4 ± 2.5 |
Data is presented as mean ± standard deviation. Data adapted from a study on poly(lactic acid) (PLA) based nanoparticles.
Drug Loading and Release Kinetics
The efficiency with which a nanoparticle can be loaded with a therapeutic agent and the subsequent release profile are paramount to its efficacy as a drug delivery vehicle.
Table 3: Comparative Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| mPEG-PLGA-PLL-cRGD NPs | Bufalin | 3.92 ± 0.2 | 81.7 ± 0.9 |
| PEG-coated Magnetic Nanoparticles (Fe3O4) | Doxorubicin | Not specified | ~39 |
| PEG-coated Magnetic Nanoparticles (CoFe2O4) | Doxorubicin | Not specified | ~69 |
Data is presented as mean ± standard deviation where available.
The release of a drug from a nanoparticle carrier can be influenced by the nanoparticle composition, the drug's properties, and the surrounding environment. A sustained release profile is often desirable to maintain therapeutic drug concentrations over an extended period. For instance, doxorubicin-loaded PEG-functionalized magnetic nanoparticles have demonstrated sustained drug release.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Nanoparticle Functionalization with m-PEG-amine
This protocol describes a general two-step process for coupling m-PEG-amine to carboxylated nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
m-PEG-amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 5-6)
-
Conjugation Buffer (e.g., PBS or HEPES buffer, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
Procedure:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and m-PEG-amine to room temperature.
-
Prepare a stock solution of m-PEG-amine in a dry, water-miscible solvent.
-
Suspend the carboxylated nanoparticles in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension and react for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Optional but recommended: Quench the EDC reaction by adding a thiol-containing compound like DTT if the subsequent PEG-amine contains carboxyl groups. Alternatively, wash the nanoparticles with the Conjugation Buffer to remove excess EDC and NHS.
-
Adjust the pH of the activated nanoparticle suspension to 7.2-7.5 with the Conjugation Buffer.
-
Add the prepared m-PEG-amine solution to the activated nanoparticle suspension and allow it to react for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a quenching solution to deactivate any remaining NHS esters.
-
Purify the functionalized nanoparticles by centrifugation or dialysis to remove unreacted reagents.
Characterization of Nanoparticle Size, PDI, and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for measuring these key physicochemical properties.
Instrumentation:
-
A Zetasizer or similar DLS instrument.
Procedure:
-
Disperse the functionalized nanoparticles in an appropriate aqueous buffer (e.g., deionized water or PBS). The concentration should be optimized to obtain a stable signal.
-
For size and PDI measurements, transfer the nanoparticle suspension to a suitable cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and calculates the hydrodynamic diameter and PDI.
-
For zeta potential measurements, inject the nanoparticle suspension into a specialized zeta potential cell.
-
The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
Perform multiple measurements for each sample to ensure accuracy and reproducibility.
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines a common indirect method for quantifying drug loading.
Procedure:
-
Prepare drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-evaporation).
-
Separate the drug-loaded nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by centrifugation, ultracentrifugation, or size exclusion chromatography.
-
Carefully collect the supernatant or eluate.
-
Quantify the amount of free drug in the collected liquid using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release Study
The dialysis bag method is a widely used technique to assess the in vitro release kinetics of drugs from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, often containing a small percentage of a surfactant like Tween 80 to ensure sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of pre-warmed release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis, HPLC).
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes.
Caption: Workflow for nanoparticle functionalization with m-PEG-amine.
Caption: In vitro drug release study workflow using the dialysis method.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for N-Terminal PEGylation: m-PEG-aldehyde vs. m-PEG-amine Chemistries
In the realm of biotherapeutics, enhancing the in vivo performance of proteins and peptides is paramount. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, stands out as a leading strategy to improve drug solubility, extend circulating half-life, and reduce immunogenicity.[1][2] The N-terminus of a protein offers a unique, single site for modification, allowing for the production of homogeneous conjugates with preserved biological activity. This guide provides a detailed performance comparison of two key reagents for N-terminal modification: m-PEG-aldehyde and amine-reactive PEG derivatives, representing a common alternative to achieve N-terminal labeling.
Executive Summary: Selectivity is the Deciding Factor
The choice between m-PEG-aldehyde and amine-reactive PEGs for N-terminal modification hinges on the desired level of selectivity. m-PEG-aldehyde, via reductive amination, offers superior site-specificity for the N-terminus under controlled pH conditions. In contrast, amine-reactive PEGs, such as m-PEG-NHS esters, react with all accessible primary amines, including the ε-amines of lysine (B10760008) residues, which often results in a heterogeneous mixture of PEGylated species.[3] For researchers and drug developers aiming for a well-defined, homogeneous product, m-PEG-aldehyde is the preferred choice.
Performance Comparison at a Glance
| Feature | m-PEG-aldehyde (Reductive Amination) | Amine-Reactive PEG (e.g., m-PEG-NHS Ester) |
| Primary Target | N-terminal α-amine (at controlled pH)[4][5] | All primary amines (N-terminal α-amine and lysine ε-amines)[6] |
| Reaction Chemistry | Reductive amination (Schiff base formation followed by reduction)[6] | Acylation (Nucleophilic acyl substitution) |
| Resulting Linkage | Stable secondary amine[1][7] | Stable amide bond[2][6] |
| Optimal pH Range | 5.0 - 7.0 (for N-terminal selectivity)[8][9] | 7.0 - 8.5[6] |
| Selectivity | High for N-terminus at pH < 7 due to lower pKa of the α-amine[4][5] | Low, reacts with all accessible primary amines[3] |
| Product Homogeneity | High, favors mono-PEGylated product at the N-terminus | Low, produces a heterogeneous mixture of positional isomers[3][7] |
| Reaction Steps | Two steps: Schiff base formation and reduction[6] | One step |
| Reducing Agent Req. | Yes (e.g., Sodium Cyanoborohydride)[1][10] | No |
| Key Side Reactions | Oxidation of aldehyde to carboxylic acid, Cannizzaro reaction at high pH[8] | Hydrolysis of the NHS ester in aqueous solution[6] |
| Stability of Linkage | Very high (secondary amine)[11] | Very high (amide)[12] |
Delving into the Chemistry: Reaction Mechanisms
The distinct performance characteristics of m-PEG-aldehyde and amine-reactive PEGs stem from their different reaction mechanisms with primary amines on a protein.
m-PEG-aldehyde: The Path to a Stable Secondary Amine
The reaction of m-PEG-aldehyde with the N-terminal amine proceeds via a two-step process known as reductive amination.
Caption: Reductive amination of a protein's N-terminus with m-PEG-aldehyde.
First, the aldehyde group on the PEG reacts with the primary amine of the protein to form an imine, also known as a Schiff base. This reaction is reversible and pH-dependent.[6][8] The key to N-terminal selectivity lies in conducting this step at a slightly acidic pH (around 5.0-6.0). At this pH, the N-terminal α-amine, which generally has a lower pKa than the ε-amine of lysine residues, is more nucleophilic and thus more reactive.[8] In the second step, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the unstable Schiff base to a stable, irreversible secondary amine linkage.[1][6]
Amine-Reactive PEGs: Forming a Robust Amide Bond
Amine-reactive PEGs, such as m-PEG-NHS esters, react with primary amines through nucleophilic acyl substitution.
Caption: Acylation of a protein's primary amine with an m-PEG-NHS ester.
This reaction is typically performed at a neutral to slightly alkaline pH (7.0-8.5), where primary amines are deprotonated and act as strong nucleophiles.[6] The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[2] Because both the N-terminal α-amine and the ε-amines of lysine residues are reactive under these conditions, this method generally results in a mixture of PEGylated products.[3]
Experimental Protocols
N-Terminal PEGylation via Reductive Amination with m-PEG-aldehyde
This protocol is a generalized procedure and should be optimized for each specific protein.
Materials:
-
Protein of interest
-
m-PEG-aldehyde
-
Conjugation Buffer: 100 mM MES or sodium phosphate, pH 5.0-6.0
-
Reducing Agent Stock: 500 mM Sodium Cyanoborohydride (NaBH₃CN) in water (prepare fresh)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add m-PEG-aldehyde to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Reduction: Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
Monitoring: Monitor the reaction progress using SDS-PAGE or HPLC. The PEGylated protein will show a significant increase in molecular weight.
-
Quenching: Once the desired level of PEGylation is achieved, add the quenching solution to consume any unreacted aldehyde.
-
Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method, such as SEC.
-
Characterization: Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.[3]
Amine PEGylation with m-PEG-NHS Ester
This protocol targets all accessible primary amines.
Materials:
-
Protein of interest
-
m-PEG-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., SEC)
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS Ester in a small amount of anhydrous DMSO or DMF, then add it to the Reaction Buffer.
-
PEGylation Reaction: Add the m-PEG-NHS ester solution to the protein solution at a 5 to 25-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Monitoring: Monitor the reaction progress using SDS-PAGE, which will show a ladder of bands corresponding to different degrees of PEGylation.
-
Quenching: Add the quenching solution to react with any excess m-PEG-NHS ester.
-
Purification: Purify the PEGylated protein mixture using SEC or ion-exchange chromatography.
-
Characterization: Characterize the product mixture to determine the average degree of PEGylation and the distribution of positional isomers.
Comparative Experimental Workflow
The following diagram illustrates the key differences in the workflow for achieving N-terminal modification with m-PEG-aldehyde versus a non-selective amine-reactive PEG.
Caption: Comparative workflow for N-terminal PEGylation strategies.
Conclusion
For drug development professionals and researchers seeking to create precisely modified, homogeneous protein therapeutics, m-PEG-aldehyde offers a distinct advantage over non-selective amine-reactive reagents . Its ability to selectively target the N-terminus under mild, slightly acidic conditions minimizes the formation of positional isomers and preserves the integrity of lysine residues that may be crucial for biological function. While amine-reactive PEGs like NHS esters provide a simpler, one-step reaction, this convenience comes at the cost of specificity, leading to complex product mixtures that can complicate downstream processing, characterization, and regulatory approval. Therefore, for applications demanding a well-defined and consistent product profile, the strategic use of m-PEG-aldehyde is the superior approach for N-terminal modification.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. US20060286657A1 - Novel bioconjugation reactions for acylating polyethylene glycol reagents - Google Patents [patents.google.com]
A Researcher's Guide to Evaluating the Impact of PEGylation on Protein Function
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] By increasing the hydrodynamic size and masking the protein surface, PEGylation can extend circulation half-life, improve stability, and reduce immunogenicity.[3][4] However, these benefits often come with a trade-off, including a potential reduction in biological activity due to steric hindrance.[5][6]
This guide provides a comparative framework for evaluating the functional consequences of PEGylation, offering experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals.
Pharmacokinetics and Bioavailability
One of the primary goals of PEGylation is to improve a protein's pharmacokinetic (PK) profile. The increased size of the PEG-protein conjugate reduces renal clearance, while the hydrophilic PEG chain shields the protein from proteolytic degradation and uptake by the reticuloendothelial system, leading to a significantly longer circulation half-life.[7][8]
Comparative Pharmacokinetic Data
The following table presents hypothetical, yet representative, pharmacokinetic data for a therapeutic protein ("Thera-Mab") versus its 40 kDa branched PEG-conjugated version ("PEG-Thera-Mab") following intravenous administration in a murine model.
| Parameter | Thera-Mab (Native) | PEG-Thera-Mab (PEGylated) | Fold Change |
| Terminal Half-Life (t½) | 12 hours | 120 hours | 10x Increase |
| Clearance (CL) | 0.5 mL/hr/kg | 0.05 mL/hr/kg | 10x Decrease |
| Volume of Distribution (Vd) | 80 mL/kg | 40 mL/kg | 2x Decrease |
| Area Under the Curve (AUC) | 200 µg·hr/mL | 2000 µg·hr/mL | 10x Increase |
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a typical procedure for assessing the pharmacokinetics of a PEGylated protein in mice.
Objective: To determine and compare the pharmacokinetic profiles of a native protein and its PEGylated form.
Materials:
-
Test articles: Native protein, PEGylated protein
-
Animal model: 8-week-old BALB/c mice (n=5 per group per time point)
-
Dosing vehicle (e.g., sterile PBS, pH 7.4)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantification (e.g., ELISA kit specific for the protein)
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days prior to the study.
-
Dosing: Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) of the native or PEGylated protein via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via retro-orbital or submandibular bleeding at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 120, 168 hours).
-
Plasma Preparation: Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Quantification: Analyze the concentration of the protein in plasma samples using a validated ELISA.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (t½, CL, Vd, AUC) using non-compartmental analysis.
Workflow for Pharmacokinetic Evaluation
Biological Activity and Potency
While extending half-life, the attached PEG polymer can also create steric hindrance, potentially impeding the protein's interaction with its target receptor or substrate.[6][9] This can lead to a decrease in in vitro biological activity. The extent of this activity loss depends on factors like the size and structure of the PEG, as well as the specific site of attachment.[10]
Comparative Bioactivity Data
This table shows a comparison of in vitro potency for Thera-Mab and PEG-Thera-Mab using a cell-based proliferation assay.
| Parameter | Thera-Mab (Native) | PEG-Thera-Mab (PEGylated) | Potency Ratio |
| EC₅₀ (ng/mL) | 5 | 25 | 0.2 (20% of Native) |
EC₅₀ represents the concentration required to elicit 50% of the maximal response.
Experimental Protocol: Cell-Based Proliferation Assay
This protocol describes a method to measure the relative potency of a growth factor-like protein.
Objective: To quantify the biological activity by measuring the dose-dependent proliferation of a target cell line.
Materials:
-
Target cell line (e.g., TF-1 cells, dependent on the test protein for growth)
-
Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)
-
Test articles: Reference standard, native protein, PEGylated protein
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 2-4 hours to allow attachment.
-
Sample Preparation: Prepare serial dilutions of the reference standard, native protein, and PEGylated protein in culture medium.
-
Treatment: Add the diluted samples to the appropriate wells. Include wells with cells only (negative control) and cells with a saturating concentration of the reference standard (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Signal Development: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the required time.
-
Measurement: Read the plate on a luminometer or spectrophotometer at the appropriate wavelength.
-
Data Analysis: Plot the response (e.g., luminescence) versus the log of the concentration. Use a four-parameter logistic (4PL) curve fit to determine the EC₅₀ for each sample. Calculate the relative potency of the test articles compared to the reference standard.[11]
Mechanism: Steric Hindrance by PEGylation```dot
Immunogenicity
By masking surface epitopes on the protein, PEGylation can significantly reduce the potential for the therapeutic protein to be recognized by the immune system, thereby lowering the incidence of anti-drug antibodies (ADAs). [12][13]ADAs can neutralize the drug's effect and potentially cause adverse reactions. [14]
Comparative Immunogenicity Data
This table presents hypothetical data on ADA incidence from a preclinical study.
| Group | N | ADA Positive Incidence | Observation |
| Thera-Mab (Native) | 20 | 8 (40%) | Higher Immunogenicity |
| PEG-Thera-Mab (PEGylated) | 20 | 1 (5%) | Reduced Immunogenicity |
Experimental Protocol: Anti-Drug Antibody (ADA) Bridging ELISA
The bridging ELISA is a common format for detecting ADAs, which are bivalent and can "bridge" between a capture and detection version of the drug. [14][15] Objective: To detect the presence of ADAs in serum samples from treated subjects.
Materials:
-
Serum samples from study subjects
-
Microtiter plates (e.g., streptavidin-coated)
-
Biotinylated drug (for capture)
-
HRP-labeled drug (for detection)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add biotinylated drug to streptavidin-coated wells and incubate for 1 hour at room temperature (RT). Wash plates three times. [14]2. Blocking: Add blocking buffer to each well and incubate for 1 hour at RT to prevent non-specific binding. Wash plates. [16]3. Sample Incubation: Add diluted serum samples (and positive/negative controls) to the wells and incubate for 1-2 hours at RT. ADAs present in the sample will bind to the captured drug. Wash plates.
-
Detection: Add HRP-labeled drug to the wells and incubate for 1 hour at RT. This will bind to the other arm of the "bridged" ADA. Wash plates extensively. [17]5. Signal Development: Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Stop Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm. A signal significantly above the background indicates the presence of ADAs.
Logical Flow of Immune Response
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of E3 Ligase Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of linkers in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of different E3 ligase linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of POI binder and E3 ligase ligand is crucial, the linker is far from a passive spacer. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]
This guide provides a detailed comparison of different E3 ligase linkers, focusing on their impact on the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[4]
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[5]
Caption: The PROTAC-mediated protein degradation pathway.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of target protein degradation achieved.[3] Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
Impact of Linker Length and Composition on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. The following table summarizes data from various studies on the impact of linker length and composition on BRD4 degradation.
| PROTAC | E3 Ligase Recruited | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | PEG | 12 | ~13 | >90 | HeLa |
| dBET1 | CRBN | PEG | - | ~3 | >90 | HeLa |
| PROTAC (unnamed) | VHL | Alkyl/Ether | < 12 | No degradation | - | - |
| PROTAC (unnamed) | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | - |
| PROTAC (unnamed) | VHL | Alkyl/Ether | 21 | 3 | 96 | - |
| PROTAC (unnamed) | VHL | Alkyl/Ether | 29 | 292 | 76 | - |
| NJH-1-106 | FEM1B | - | - | 250 | 94 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][6][7][8]
Head-to-Head Comparison: VHL vs. CRBN Recruiting PROTACs for Kinase Degradation
The choice between von Hippel-Lindau (VHL) and Cereblon (CRBN), the two most commonly used E3 ligases, can significantly impact PROTAC performance.[]
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BCR-ABL | CRBN | GMB-475 | 3 | >90 | K562 |
| BCR-ABL | VHL | SIAIS178 | 10 | >90 | K562 |
| EGFR (L858R) | VHL | Compound 68 | 5.0 (HCC-827), 3.3 (H3255) | - | HCC-827, H3255 |
| EGFR (L858R) | CRBN | Compound 69 | 11 (HCC-827), 25 (H3255) | - | HCC-827, H3255 |
| IRAK4 | VHL | Degrader 53 | 151 | - | PBMC |
| IRAK4 | CRBN | Compound 55 | 190 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[10][11]
Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed methodologies for key experiments are essential.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[13] Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.[13]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[13]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.[13]
Caption: A typical experimental workflow for Western Blot analysis.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time without the need for labels.[14]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of a sensor chip.[15]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[14]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[14]
-
Data Analysis: Calculate the dissociation constants (KD) for both binary and ternary interactions. The cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, can be determined to assess the stability of the ternary complex.[16]
Caption: Workflow for analyzing ternary complex formation using SPR.
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across a lipid-infused artificial membrane.[17]
Protocol:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC solution is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor plates is measured, typically by UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Logical Relationships in PROTAC Design
The relationship between linker properties and PROTAC efficacy is not always linear and often requires empirical optimization.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Conclusion
The linker is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to cellular permeability.[3] While flexible linkers such as alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid and functionalized linkers to improve potency, selectivity, and drug-like properties.[6] The optimal linker design is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic and empirical approach to optimization. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to conduct their own studies and accelerate the development of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Site-Specific PEGylation with m-PEG48-amine
For researchers, scientists, and drug development professionals, achieving and confirming site-specific PEGylation is a critical step in enhancing the therapeutic properties of proteins. This guide provides a comprehensive comparison of site-specific PEGylation using m-PEG48-amine with alternative methods, supported by experimental data and detailed protocols to ensure precise and reproducible results.
Introduction to Site-Specific PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. By increasing the hydrodynamic size of the protein, PEGylation can extend its circulating half-life, reduce immunogenicity, and improve stability.[1][2] However, random PEGylation can lead to a heterogeneous mixture of products with varying degrees of activity loss. Site-specific PEGylation overcomes this limitation by attaching PEG chains to a predetermined location on the protein, ensuring a homogenous product with preserved biological function.[3][4][5]
This compound is a monofunctional PEG reagent with a terminal amine group, making it suitable for site-specific conjugation to accessible carboxylic acid residues on a protein's surface through the formation of a stable amide bond. This is typically achieved using coupling agents like EDC and NHS.
Comparison of Site-Specific PEGylation Methods
The choice of PEGylation chemistry is crucial for achieving optimal results. While this compound offers a reliable method for targeting carboxyl groups, several alternative strategies exist, each with its own advantages and disadvantages.
| Feature | m-PEG-Amine (targeting Carboxyl Groups) | PEG-NHS Ester (targeting Amines) | PEG-Maleimide (targeting Thiols) | Enzymatic PEGylation (e.g., Transglutaminase) |
| Target Residue | Aspartic Acid, Glutamic Acid | Lysine, N-terminus | Cysteine | Glutamine |
| Specificity | Moderate to High (dependent on accessible carboxyl groups) | Low to Moderate (multiple lysines are often present) | High (free cysteines are rare) | Very High (specific enzyme recognition sequence) |
| Reaction pH | 4.5 - 6.0[1] | 7.0 - 8.5[6] | 6.5 - 7.5 | 7.0 - 8.0 |
| Potential for Heterogeneity | Low to Moderate | High | Low | Very Low |
| Preservation of Bioactivity | Generally Good | Can be compromised if lysines are in the active site | Excellent (cysteines often engineered away from active site) | Excellent |
| Yield | Variable, can be optimized to >75%[2] | Generally High | High | Moderate to High |
| Purity of Conjugate | Good to Excellent | Fair to Good (often requires extensive purification) | Excellent | Excellent |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Protein with this compound
This protocol outlines the general steps for conjugating this compound to a protein's carboxylic acid residues.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of this compound to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer.
-
Incubate at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the PEGylated protein from excess PEG and reagents using SEC.
Workflow for this compound PEGylation
References
- 1. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
A Researcher's Guide to Commercially Available m-PEG48-Amine Reagents: A Comparative Overview
For researchers, scientists, and drug development professionals working on PEGylation, the choice of reagents is a critical factor influencing the efficacy, reproducibility, and success of their projects. The m-PEG48-amine reagent, a methoxy-terminated polyethylene (B3416737) glycol with 48 ethylene (B1197577) glycol units and a terminal amine group, is a widely used crosslinker for modifying proteins, peptides, nanoparticles, and surfaces. This guide provides a comparative overview of commercially available this compound reagents, offering a structured comparison of their specifications and detailed experimental protocols to enable users to perform their own performance evaluations.
Product Specification Comparison
| Supplier | Product Name/Catalog No. | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BroadPharm | This compound (BP-22583) | ≥ 97%[1] | 2145.6[1] | 32130-27-1[1] | -20°C[1] |
| Precise PEG | This compound (AG-1018) | > 96%[2] | 2145.6[2] | 2416858-25-6[2] | -20°C (recommended) |
| MedchemExpress | This compound (HY-140230) | Not specified | 2145.6 | 2416858-25-6 | -20°C (recommended) |
| Immunomart | This compound (HY-140230) | Not specified | 2145.60[3] | 2416858-25-6[3] | Room temperature (shipping)[3] |
| CP Lab Safety | mPEG48-NH2 | ≥ 95%[4][5] | 2145.58[4][5] | 32130-27-1[4][5] | Not specified |
Note: Purity specifications can be method-dependent. Researchers should consult the supplier's documentation for details on the analytical techniques used for quality control.
Experimental Protocols for Comparative Evaluation
To facilitate an objective comparison of this compound reagents from different suppliers, the following experimental protocols are provided. These protocols are designed to assess key performance parameters: purity, reactivity, and efficiency in a model PEGylation reaction.
Purity Assessment by HPLC-MS
Objective: To independently verify the purity of the this compound reagent and identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound reagent from each supplier in a suitable solvent (e.g., water or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) to identify the molecular weight of the eluting peaks.
-
Monitor for the expected mass of this compound (approximately 2145.6 Da) and any potential impurities or fragments.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram to determine the relative purity of the main compound.
-
Analyze the mass spectra to confirm the identity of the main peak and characterize any impurities.
-
Reactivity Assessment: Titration of Amine Groups
Objective: To quantify the concentration of reactive amine groups in each reagent, providing a measure of its functional integrity.
Methodology:
-
Reagents:
-
This compound solutions (1 mg/mL in a non-amine containing buffer, e.g., PBS pH 7.4).
-
Fluorescamine (B152294) solution (1 mg/mL in acetone).
-
-
Procedure:
-
Prepare a standard curve using a known concentration of a primary amine (e.g., glycine).
-
In a 96-well plate, add 50 µL of each this compound solution and the standards.
-
Rapidly add 10 µL of the fluorescamine solution to each well and mix.
-
After 10 minutes of incubation at room temperature, measure the fluorescence (Excitation: ~390 nm, Emission: ~475 nm).
-
-
Data Analysis:
-
Calculate the concentration of amine groups in each this compound sample by comparing their fluorescence values to the standard curve. This will allow for a direct comparison of the active amine content between suppliers.
-
Performance Evaluation: Model Protein PEGylation
Objective: To compare the efficiency of this compound reagents in a practical application by PEGylating a model protein (e.g., Bovine Serum Albumin - BSA).
Methodology:
-
Reaction Setup:
-
Prepare a solution of BSA at 10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve each this compound reagent in the reaction buffer to a concentration that will achieve a desired molar excess (e.g., 20-fold molar excess over BSA).
-
Add the this compound solution to the BSA solution and incubate at room temperature for 2 hours with gentle stirring.
-
-
Analysis of PEGylation:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE. An increase in the molecular weight of the BSA band will indicate successful PEGylation. The intensity of the shifted band can be used to qualitatively compare the extent of PEGylation.
-
HPLC-SEC: Use size-exclusion chromatography to separate the PEGylated BSA from the unreacted protein and reagent. The peak areas can be used to quantify the degree of PEGylation.
-
-
Data Analysis:
-
Compare the SDS-PAGE profiles and HPLC-SEC chromatograms for the reactions performed with reagents from different suppliers. A higher degree of molecular weight shift and a larger peak for the PEGylated conjugate indicate higher reactivity and performance of the this compound reagent.
-
Visualizing Experimental Workflows and Pathways
To further aid in the understanding of the experimental design and the potential applications of these reagents, the following diagrams are provided.
Caption: Workflow for the comparative evaluation of this compound reagents.
Caption: A generic signaling pathway initiated by a PEGylated therapeutic.
By utilizing the provided product specification comparison and implementing the detailed experimental protocols, researchers can make informed decisions when selecting an this compound reagent that best suits the requirements of their specific application, thereby enhancing the reliability and success of their research and development efforts.
References
Safety Operating Guide
Proper Disposal of m-PEG48-amine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of m-PEG48-amine, a polyethylene (B3416737) glycol (PEG) derivative commonly used in research and drug development.
This compound and its derivatives are primarily composed of polyethylene glycol[1][2]. While generally not classified as a hazardous substance, proper disposal procedures are crucial to maintain a safe laboratory environment and adhere to regulatory standards[1]. The disposal method may vary depending on whether the material is in solid form or in a solution, and if it has been contaminated with other substances.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with the product[1]. |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Respiratory | In case of insufficient ventilation or the formation of dusts, wear a suitable respiratory mask. |
| Body Protection | Wear a lab coat to prevent skin contact. |
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
For Uncontaminated Solid this compound Waste:
-
Ventilation: Ensure adequate ventilation to avoid the formation of combustible dusts[1].
-
Containment: Carefully sweep up and shovel the solid material[1]. Avoid actions that could generate dust.
-
Packaging: Place the swept material into a suitable, closed container for disposal[1]. Ensure the container is clearly labeled as "this compound waste" or as per your institution's guidelines.
-
Final Disposal: Offer the contained waste to a licensed disposal company[1]. Always consult and adhere to your local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[3][4].
For Uncontaminated Liquid this compound Waste (Solutions):
-
Absorption: Absorb the liquid with a non-combustible, inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Scoop up the absorbed material and place it into a suitable, closed container for disposal.
-
Packaging and Labeling: Securely close and label the container with the contents.
-
Final Disposal: Arrange for disposal through a licensed waste disposal company, following all applicable regulations[1][3][4]. Do not flush into surface water or the sanitary sewer system[3].
For Contaminated this compound Waste:
If the this compound waste is contaminated with other hazardous chemicals, the mixture must be treated as hazardous waste. The specific disposal protocol will be dictated by the nature of the contaminants.
-
Classification: Determine the appropriate hazardous waste classification based on the contaminants. Chemical waste generators are responsible for this determination[3].
-
Segregation: Do not mix with other waste streams.
-
Disposal: Follow your institution's specific procedures for the disposal of the identified hazardous waste class. This will involve a licensed disposal company and adherence to all federal, state, and local regulations[2].
Accidental Spills
In the event of an accidental spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up and place in a closed container[1][3]. For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected spill material and any contaminated cleaning materials as outlined above.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
